N4-Benzoyl-3'-deoxycytidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGKQHJTFHHVDD-YWPYICTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573489 | |
| Record name | N-Benzoyl-3'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161110-00-5 | |
| Record name | N-Benzoyl-3'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of N4-Benzoyl-3'-deoxycytidine
An In-depth Technical Guide to the Synthesis and Properties of N4-Benzoyl-3'-deoxycytidine
Introduction: Unveiling a Strategic Nucleoside Analog
In the landscape of medicinal chemistry, nucleoside analogs represent a cornerstone of antiviral and anticancer therapeutics. Their efficacy lies in their structural mimicry of natural nucleosides, allowing them to deceptively enter cellular metabolic pathways and disrupt nucleic acid replication. Within this critical class of molecules, this compound stands out as a compound of significant interest.[1]
This technical guide provides an in-depth exploration of this compound, moving beyond simple data points to elucidate the scientific rationale behind its synthesis, properties, and mechanism of action. The molecule's design is a strategic convergence of two key modifications:
-
The 3'-Deoxyribose Moiety: The absence of the hydroxyl group at the 3' position of the sugar is a critical feature. Once incorporated into a growing DNA strand, it acts as a definitive chain terminator, as the phosphodiester bond required for the addition of the next nucleotide cannot be formed.[2][3] This immediate halt to DNA replication is a powerful mechanism for inhibiting the proliferation of cancer cells or the propagation of viruses.
-
The N4-Benzoyl Group: This functional group, attached to the exocyclic amine of the cytosine base, serves a dual purpose. Primarily, it functions as a lipophilic protecting group, enhancing the molecule's stability and its ability to permeate cell membranes. This modification often converts the nucleoside into a prodrug, which, once inside the target cell, can be enzymatically cleaved to release the active 3'-deoxycytidine metabolite.[4]
This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems inherent in robust chemical protocols.
Section 1: Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The primary challenge is to acylate the N4-amino group of the cytosine base without reacting with the hydroxyl groups on the sugar moiety. A common and effective strategy involves the transient protection of the hydroxyl groups, followed by benzoylation and subsequent deprotection.
Proposed Synthetic Workflow
The logical flow for the synthesis begins with the parent nucleoside, 3'-deoxycytidine, and proceeds through a protection-acylation-deprotection sequence. This ensures high yields and purity of the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to provide a deeper understanding of the process.
Objective: To synthesize this compound from 3'-deoxycytidine via a transient silylation method.
Materials:
-
3'-deoxycytidine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation (Anhydrous Conditions):
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3'-deoxycytidine (1 equivalent).
-
Causality: Nucleoside chemistry is highly sensitive to water. Anhydrous conditions prevent the hydrolysis of silylating and acylating reagents and avoid unwanted side reactions.
-
-
Transient Silylation:
-
Anhydrous pyridine (as solvent) is added to the flask to dissolve the 3'-deoxycytidine. The solution is cooled to 0 °C in an ice bath.
-
Trimethylsilyl chloride (TMSCl, 2.5 equivalents) is added dropwise via the dropping funnel over 15 minutes. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.
-
Causality: TMSCl reacts with the 5' and 2' hydroxyl groups to form bulky trimethylsilyl ethers. This "transient protection" masks these nucleophilic sites, directing the subsequent acylation exclusively to the N4-amino group.[5] Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during silylation.
-
-
Selective N4-Benzoylation:
-
The reaction mixture is cooled back down to 0 °C.
-
Benzoyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2 hours, then at room temperature overnight.
-
Causality: With the hydroxyls blocked, the benzoyl chloride selectively acylates the exocyclic N4-amino group.[5] Using a slight excess of benzoyl chloride ensures complete conversion. The reaction is started at a low temperature to control its exothermicity.
-
-
Deprotection and Workup:
-
The reaction is cooled to 0 °C, and cold water is slowly added to quench excess reagents. This is followed by the addition of methanol. The mixture is stirred for 1 hour.
-
Causality: The silyl protecting groups are labile and easily removed by the aqueous/methanolic workup, regenerating the hydroxyl groups.
-
The mixture is concentrated under reduced pressure. The residue is redissolved in dichloromethane (DCM) and washed sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining acidic byproducts. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography using a gradient elution of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Fractions containing the desired product (identified by TLC) are pooled and concentrated to yield this compound as a white to off-white solid.[]
-
Section 2: Physicochemical and Spectroscopic Properties
The physical and spectral data are essential for verifying the identity, purity, and structure of the synthesized compound.
Summary of Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇N₃O₅ | [1][] |
| Molecular Weight | 331.33 g/mol | [1][7] |
| Appearance | White to Off-white Crystalline Powder | [] |
| Purity | Typically ≥95% | [] |
| Storage Conditions | 2°C - 8°C, protect from light | [7] |
Spectroscopic Profile
While specific spectra for this compound are not widely published, its profile can be accurately predicted based on its structure and data from closely related analogs like N4-Benzoyl-2'-deoxycytidine.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals include:
-
Aromatic Protons: Multiplets between δ 7.4-8.2 ppm corresponding to the protons of the benzoyl group.
-
Cytosine Protons: Two doublets, one for H6 (around δ 8.0-8.5 ppm) and one for H5 (around δ 7.2-7.5 ppm).
-
Anomeric Proton (H1'): A triplet or doublet of doublets around δ 6.0-6.3 ppm, characteristic of the β-anomer.
-
Sugar Protons (H2', H3', H4', H5'): Complex multiplets in the δ 2.0-4.5 ppm range. The signals for the H3' protons would appear as a multiplet, distinct from the H2' protons, confirming the 3'-deoxy structure.
-
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would show a prominent molecular ion peak corresponding to [M+H]⁺ at m/z 332.12.
Section 3: Biological Activity and Rationale for Drug Design
The therapeutic potential of this compound is rooted in its design as a prodrug that delivers a potent DNA chain terminator.
Mechanism of Action: A Prodrug Approach to Chain Termination
The molecule's journey from administration to therapeutic action follows a logical, multi-step intracellular pathway.
-
Cellular Uptake and Prodrug Cleavage: The lipophilic benzoyl group facilitates passive diffusion across the cell membrane. Once inside the cytoplasm, cellular amidases or esterases are hypothesized to hydrolyze the N4-benzoyl bond, releasing the active parent nucleoside, 3'-deoxycytidine.[4]
-
Anabolic Phosphorylation: The released 3'-deoxycytidine is a substrate for cellular kinases. It is sequentially phosphorylated, first by deoxycytidine kinase (dCK) to the monophosphate, and subsequently to the active triphosphate form, 3'-deoxycytidine triphosphate (3'-dCTP).[2][3]
-
DNA Chain Termination: 3'-dCTP mimics the natural substrate dCTP and is recognized by viral or cellular DNA polymerases. During DNA replication, the polymerase incorporates 3'-dCTP into the growing DNA strand. However, because the molecule lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide, the chain elongation process is irrevocably halted.[9][10]
Caption: Bioactivation pathway of this compound.
Therapeutic Potential
-
Anticancer Activity: Cancer cells are characterized by rapid and uncontrolled proliferation, making them highly dependent on continuous DNA synthesis. By terminating DNA chain elongation, this compound can selectively target these rapidly dividing cells, inducing apoptosis.[9][10] This mechanism is shared by many successful nucleoside analog drugs, such as Gemcitabine and Cytarabine.[2]
-
Antiviral Activity: Many viruses, particularly DNA viruses or retroviruses (like HIV), rely on their own or host DNA polymerases for replication. The active metabolite, 3'-dCTP, can be incorporated by viral polymerases (including reverse transcriptases), leading to the termination of viral genome synthesis and thus inhibiting viral propagation.[1]
Conclusion
This compound is a thoughtfully designed molecule that leverages fundamental principles of medicinal chemistry and molecular biology. Its synthesis, while requiring careful execution, follows a logical and reproducible pathway. Its properties are defined by the strategic inclusion of a 3'-deoxy moiety for DNA chain termination and an N4-benzoyl group for enhanced stability and cellular delivery. As a prodrug of a potent DNA replication inhibitor, it holds significant promise as a scaffold for the development of next-generation antiviral and anticancer therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this compelling nucleoside analog.
References
-
Kawaguchi, T., et al. (1989). Studies on 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides. II. N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN). Chemical & Pharmaceutical Bulletin, 37(9), 2547-9. [Link]
-
PubChem. 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine. [Link]
-
PubChem. N4-Benzoyl-2'-deoxycytidine. [Link]
-
BrainKart. Deoxycytidine Analogs. [Link]
-
Oncohema Key. Cytidine Analogues. [Link]
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- 4. Studies on 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides. II. N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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A Technical Guide to the Antiviral Potential of N4-Acyl Modified 3'-Deoxycytidine Analogs Against RNA Viruses
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless evolution and emergence of RNA viruses pose a significant and ongoing threat to global health, necessitating a robust and innovative pipeline of antiviral therapeutics. Nucleoside analogs remain a cornerstone of antiviral drug discovery, primarily exploiting the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT) for their mechanism of action. This guide delves into the scientific rationale, synthesis, and preclinical evaluation of a specific class of modified nucleosides: N4-acyl derivatives of 3'-deoxycytidine, with a focus on N4-Benzoyl-3'-deoxycytidine. While direct extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogs to construct a comprehensive technical framework for its investigation. We will explore the proposed mechanism of action, detail rigorous protocols for in vitro evaluation, and discuss the critical importance of structure-activity relationships. The core objective is to provide drug development professionals with a scientifically grounded blueprint for assessing the potential of this compound and similar analogs as viable candidates against pathogenic RNA viruses.
The Landscape of Antiviral Nucleoside Analogs
The replication machinery of RNA viruses is a primary target for antiviral intervention. Enzymes like RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT) are essential for viral genome replication and are sufficiently distinct from host cell polymerases to allow for selective inhibition.[1] Nucleoside analogs have proven highly successful in this domain by acting as fraudulent substrates for these enzymes. Their antiviral activity is typically mediated through one of two principal mechanisms:
-
Chain Termination: This mechanism is characteristic of nucleosides lacking a 3'-hydroxyl group, such as 2',3'-dideoxynucleosides. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA or DNA chain. The absence of the 3'-OH group prevents the subsequent formation of a phosphodiester bond, thereby halting elongation of the nucleic acid chain.
-
Lethal Mutagenesis: This sophisticated mechanism involves ribonucleoside analogs that, once incorporated into the viral genome, can cause errors in subsequent replication cycles.[2] For example, β-d-N4-hydroxycytidine (NHC), the active form of Molnupiravir, is incorporated into viral RNA and leads to an accumulation of mutations that exceeds the virus's error threshold, resulting in a non-viable viral population.[2]
This compound belongs to the first category. Its 3'-deoxy scaffold predetermines its role as a potential chain terminator. The strategic addition of an N4-benzoyl group represents a key chemical modification aimed at optimizing its pharmacological properties.
This compound: A Candidate Nucleoside Analog
Chemical Rationale and Proposed Mechanism
The design of this compound is rooted in established medicinal chemistry principles. The 3'-deoxycytidine core provides the chain-terminating functionality. The N4-benzoyl modification is a lipophilic moiety intended to enhance the compound's drug-like properties. Studies on related N4-acyl modified 2',3'-dideoxy-5-fluorocytidine (D2FC) analogs have shown that such modifications can markedly improve anti-HIV activity without a proportional increase in cytotoxicity.[3] This suggests that the N4-benzoyl group may:
-
Enhance Cellular Permeability: The lipophilic nature of the benzoyl group can facilitate passive diffusion across the cell membrane, leading to higher intracellular concentrations.
-
Modulate Metabolism: The acyl group may protect the molecule from deamination by cellular enzymes, potentially increasing its intracellular half-life and the concentration of the active triphosphate form.
-
Influence Enzyme Binding: The modification could alter the molecule's conformation, potentially leading to a more favorable interaction with the active site of the target viral polymerase.
The proposed mechanism of action involves a requisite intracellular activation cascade. This compound, upon entering a host cell, must be sequentially phosphorylated by host kinases to its 5'-monophosphate, -diphosphate, and finally, the active 5'-triphosphate form. This active metabolite then competes with the natural substrate, dCTP, for incorporation by the viral polymerase.
Synthesis and Characterization
The synthesis of N4-acyl cytidine derivatives is a well-established process in medicinal chemistry. A generalizable approach for synthesizing this compound would involve the selective acylation of the exocyclic N4-amino group of 3'-deoxycytidine.
Protocol 3.1: General Synthesis of this compound
-
Protection of Hydroxyl Groups: Dissolve 3'-deoxycytidine in a suitable solvent like anhydrous pyridine. Add a protecting agent, such as trimethylsilyl chloride (TMSCl), dropwise at 0°C to protect the 5'- and 2'-hydroxyl groups. Allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC).
-
N4-Benzoylation: To the same reaction mixture, add benzoyl chloride dropwise at 0°C. The reaction is typically stirred at room temperature overnight.
-
Deprotection: After the acylation is complete, add aqueous ammonia or a similar reagent to remove the silyl protecting groups from the hydroxyls.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel, typically with a gradient of methanol in dichloromethane, to yield the pure this compound.[4]
-
Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Preclinical Evaluation Workflow
A rigorous, systematic approach is required to determine the antiviral efficacy and therapeutic window of a candidate compound.
In Vitro Antiviral Activity Assay (Viral Yield Reduction)
This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication.
-
Cell Seeding: Seed a suitable host cell line (e.g., MT-2 cells for HIV-1, Vero E6 for SARS-CoV-2) in 96-well plates at a density that will result in a near-confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Typically, a 2-fold or 3-fold dilution series is prepared, spanning a wide concentration range (e.g., from 100 µM down to picomolar concentrations).
-
Infection and Treatment: Remove the growth medium from the cells. Add the diluted compound to the wells, followed by the addition of the virus at a predetermined Multiplicity of Infection (MOI), typically 0.01. Include appropriate controls: virus-only (no compound) and cells-only (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period corresponding to one or two viral replication cycles (e.g., 48-72 hours).
-
Quantification of Viral Yield: After incubation, collect the cell culture supernatant. The amount of progeny virus can be quantified by various methods, such as:
-
Plaque Assay: For plaque-forming viruses, this involves titrating the supernatant on fresh cell monolayers.
-
TCID₅₀ Assay: Determining the tissue culture infectious dose 50%.
-
RT-qPCR: Quantifying the amount of viral RNA in the supernatant.
-
-
Data Analysis: Plot the percentage of viral inhibition against the compound concentration. Use non-linear regression analysis to calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces viral yield by 50%.
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 4.1.1.
-
Compound Treatment: Prepare serial dilutions of the compound as before. Add the dilutions to the cells (no virus is added in this assay). Include a "cells-only" control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add a metabolic activity reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Measurement: After a short incubation with the reagent, measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration. Use non-linear regression to calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
Data Analysis and Interpretation
The therapeutic potential of a compound is best represented by its Selectivity Index (SI) , calculated as:
SI = CC₅₀ / EC₅₀
A higher SI value indicates greater selectivity for the viral target over the host cell, signifying a wider therapeutic window. An SI > 10 is generally considered the minimum for a promising lead compound.
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| N4-p-iodobenzoyl-D2FC | HIV-1 (MT-2 cells) | 0.004 | >100 | >25,000 | [3] |
| β-D-N4-O-isobutyrylcytidine | SARS-CoV-2 | 3.50 | >100 | >28.5 | [5] |
| β-D-N4-O-isobutyrylcytidine | Influenza B | 3.40 | >100 | >29.4 | [5] |
| This compound | [Hypothetical RNA Virus] | [To Be Determined] | [To Be Determined] | [To Be Determined] |
This table presents data for structurally related N4-acyl nucleosides to provide context for the expected performance of this compound.
Discussion and Future Directions
The exploration of this compound is a logical step in the development of chain-terminating nucleoside analogs. The precedent set by related compounds suggests that the N4-benzoyl modification has a high probability of enhancing antiviral potency against certain viruses, particularly retroviruses like HIV, where dideoxynucleosides have historically been effective.[3]
However, several critical questions must be addressed:
-
Spectrum of Activity: While the primary hypothesis targets reverse transcriptases, it is essential to conduct broad-spectrum screening against a panel of diverse RNA viruses (e.g., Flaviviruses, Coronaviruses, Orthomyxoviruses) to identify any unexpected activity. Some viral RdRps may be susceptible to this class of inhibitors.
-
Resistance Profile: The emergence of drug resistance is a major challenge. Resistance selection studies in vitro are necessary to identify potential mutations in the viral polymerase that confer resistance and to understand the genetic barrier to resistance.
-
Mitochondrial Toxicity: A known liability of some dideoxynucleoside analogs is the inhibition of human mitochondrial DNA polymerase gamma, leading to toxicity.[3] It is imperative to evaluate the effect of this compound on mitochondrial function early in the development process.
-
In Vivo Efficacy: Promising in vitro results must be translated to in vivo animal models of viral disease.[6] These studies are critical for evaluating the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall efficacy in a complex biological system.
References
- Chun, B. K., et al. (2005). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Journal of Medicinal Chemistry.
- Kim, M., et al. (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Bioorganic & Medicinal Chemistry Letters.
- Darnotuk, E. S., et al. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Pharmaceuticals.
- Synthesis of Novel N 4 -Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents. (n.d.).
- Hoffmann, H. H., et al. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences.
- New N4-Hydroxycytidine Derivatives: Synthesis and Antiviral Activity. (n.d.). ResearchGate.
- Muller, L. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Longdom Publishing.
- Gordon, C. J., et al. (2021). β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells. The Journal of Infectious Diseases.
- Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. (n.d.). MDPI.
- In vitro and in vivo toxicity of 2',3'-dideoxycytidine in mice. (1992). Chemical Biology Interactions.
- Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. (n.d.). PubMed Central.
- N4-Benzoyl-3-deoxycytidine. (n.d.). NanoAxis LLC.
- N4-Benzoyl-3-deoxycytidine. (n.d.). Elex Biotech LLC.
- De Clercq, E. (2009). Molecular strategies to inhibit the replication of RNA viruses. Antiviral Research.
- Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. (2020). Molecules.
- Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. (2023). ResearchGate.
- Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. (n.d.). MDPI.
- Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. (2018). Journal of Chemistry.
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- 3. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N4-Benzoyl-3'-deoxycytidine: A Pyrimidine Nucleoside Analog for Research and Drug Development
Abstract
This technical guide provides a comprehensive overview of N4-Benzoyl-3'-deoxycytidine, a critical pyrimidine nucleoside analog. This document aims to rectify a common misconception in commercially available literature by correctly classifying the molecule as a pyrimidine, not a purine, analog. We will delve into its dual role as a protected building block in solid-phase oligonucleotide synthesis and as a prodrug of the biologically active 3'-deoxycytidine. This guide offers in-depth insights into its mechanism of action, protocols for its synthesis and characterization, and methodologies for evaluating its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document provides the necessary technical details and field-proven insights to effectively utilize this compound in a laboratory setting.
Introduction: Correcting the Classification and Understanding the Dual Functionality
This compound is a synthetically modified derivative of the natural nucleoside deoxycytidine. A critical point of clarification is its classification: cytidine is a pyrimidine nucleoside, characterized by a single six-membered heterocyclic ring. This is in contrast to purine nucleosides (adenine and guanine), which possess a two-ring (pyrimidine fused to an imidazole) structure. Several commercial suppliers incorrectly label this compound as a purine nucleoside analog; this guide serves to correct that misinformation.
The utility of this compound is twofold:
-
In Chemical Synthesis: The N4-benzoyl group serves as a robust protecting group for the exocyclic amine of cytidine. This protection is essential during the automated solid-phase synthesis of DNA oligonucleotides, preventing unwanted side reactions during the phosphoramidite coupling steps[1]. Its stability under standard synthesis conditions and subsequent removal during deprotection make it a valuable tool for creating custom DNA sequences and therapeutic oligonucleotides.
-
As a Prodrug: In a biological context, this compound can act as a prodrug for its parent nucleoside, 3'-deoxycytidine. The benzoyl group is expected to be cleaved intracellularly by cellular enzymes, releasing the active pharmacological agent. This strategy can improve the bioavailability and cellular uptake of the parent compound.
Mechanism of Action: From Prodrug to DNA Chain Terminator
The biological activity of this compound is contingent on its conversion to 3'-deoxycytidine and subsequent phosphorylation. The entire process can be conceptualized as a multi-step activation pathway.
Step 1: Intracellular Debenzoylation (Prodrug Activation)
The N-benzoyl group is an amide linkage that is susceptible to enzymatic hydrolysis. In humans, carboxylesterases (CES) are a major class of enzymes responsible for the metabolism of various ester- and amide-containing prodrugs[2][3][4][5][6]. Human liver and intestines express high levels of CES1 and CES2, which have broad substrate specificities[3][4][6]. It is hypothesized that one or more of these enzymes are responsible for the cleavage of the benzoyl group from this compound, releasing the active 3'-deoxycytidine nucleoside.
Caption: Prodrug activation via enzymatic debenzoylation.
Step 2: Anabolic Phosphorylation
Once 3'-deoxycytidine is released within the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate (MP), diphosphate (DP), and ultimately its active triphosphate (TP) form, 3'-deoxycytidine triphosphate (3'-dCTP). This anabolic process is crucial for the compound to mimic a natural deoxynucleoside triphosphate.
Step 3: DNA Chain Termination
The key to the cytotoxic and antiviral effects of 3'-deoxycytidine lies in the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of an incoming deoxynucleoside triphosphate. When 3'-dCTP is incorporated into a nascent DNA strand, the lack of a 3'-OH group makes it impossible for the DNA polymerase to add the next nucleotide, thus halting DNA elongation and replication. This process is known as chain termination .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs [mdpi.com]
The Cornerstone of Antiviral Nucleoside Analogs: An In-depth Technical Guide to N4-Benzoyl-3'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Benzoyl-3'-deoxycytidine is a pivotal, synthetically modified nucleoside analog that has carved a significant niche in the landscape of medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics. While not typically an active pharmaceutical ingredient itself, its strategic structural modifications—the protective N4-benzoyl group and the chain-terminating 3'-deoxy moiety—make it an indispensable intermediate in the synthesis of potent dideoxynucleoside analogs. This technical guide provides a comprehensive exploration of this compound, from the foundational principles guiding its design to detailed synthetic protocols and its crucial role in the generation of clinically relevant nucleoside derivatives. We will delve into the causality behind experimental choices, the self-validating nature of the described protocols, and the mechanistic underpinnings of the therapeutic agents derived from this essential building block.
Introduction: The Strategic Design of a Synthetic Workhorse
The development of effective antiviral and anticancer therapies has often hinged on the rational design of nucleoside analogs that can selectively interfere with viral replication or cancer cell proliferation. This compound emerges from this paradigm as a molecule engineered for synthetic utility and subsequent biological activity upon incorporation into more complex structures.
Two key modifications distinguish this molecule from its endogenous counterpart, deoxycytidine:
-
The 3'-Deoxy Ribose Moiety: The absence of the hydroxyl group at the 3' position of the ribose sugar is a hallmark of a class of compounds known as dideoxynucleosides. This structural alteration is the cornerstone of their primary mechanism of action: chain termination. During DNA synthesis, DNA polymerases incorporate the nucleoside triphosphate form of these analogs into a growing DNA strand. However, the lack of a 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the DNA chain. This is a particularly effective strategy against viral reverse transcriptases, which are often more promiscuous than human DNA polymerases.
-
The N4-Benzoyl Protecting Group: The exocyclic amine at the N4 position of the cytosine base is nucleophilic and can participate in unwanted side reactions during chemical synthesis, particularly in the context of oligonucleotide synthesis or other modifications. The benzoyl group serves as a robust protecting group, rendering the N4-amine non-nucleophilic and directing reactions to other desired positions on the molecule.[1] This modification also enhances the lipophilicity of the nucleoside, improving its solubility in organic solvents commonly used in synthesis.
The combination of these two features makes this compound a highly valuable and versatile intermediate for the synthesis of a wide array of dideoxycytidine analogs with therapeutic potential.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a logical adaptation from established methods for the N4-benzoylation of deoxycytidine, emphasizing the rationale behind each step.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
3'-Deoxycytidine
-
Anhydrous Pyridine
-
Chlorotrimethylsilane (TMSCl)
-
Benzoyl Chloride
-
Methanol
-
Toluene
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Drying the Starting Material: Begin by ensuring the 3'-deoxycytidine is completely dry, as any residual water will react with the silylating and acylating agents. This can be achieved by co-evaporation with anhydrous pyridine.
-
Rationale: Water will hydrolyze TMSCl and benzoyl chloride, reducing the efficiency of the reaction and leading to unwanted byproducts.
-
-
Transient Silylation of Hydroxyl Groups: Suspend the dried 3'-deoxycytidine in anhydrous pyridine. Cool the mixture to 0°C in an ice bath. Add chlorotrimethylsilane (TMSCl) dropwise with constant stirring. Allow the reaction to warm to room temperature and stir until the solution becomes clear.
-
Rationale: This step temporarily protects the 5'-hydroxyl group as a trimethylsilyl ether. This "transient protection" directs the subsequent acylation reaction specifically to the N4-amino group. Pyridine acts as a solvent and a base to neutralize the HCl generated during the reaction.
-
-
N4-Benzoylation: Cool the solution back down to 0°C. Add benzoyl chloride dropwise to the reaction mixture. The reaction is typically stirred for 2-4 hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Benzoyl chloride is the acylating agent that introduces the benzoyl group onto the N4-amino position of the cytosine base.
-
-
Quenching and Desilylation: Once the reaction is complete, cool the mixture to 0°C and slowly add cold water to quench any remaining benzoyl chloride. Subsequently, add methanol to hydrolyze the trimethylsilyl ether protecting group from the 5'-hydroxyl position.
-
Rationale: The silyl ether is labile under aqueous/alcoholic conditions and is easily removed to regenerate the free hydroxyl group.
-
-
Work-up and Purification: Evaporate the solvent under reduced pressure. The resulting residue can be co-evaporated with toluene to remove residual pyridine. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials, pyridine, and any side products.
-
Characterization:
The final product should be characterized by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the benzoyl group and the 3'-deoxy functionality.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Application in the Development of Antiviral and Anticancer Agents
The primary significance of this compound lies in its role as a key intermediate for the synthesis of more complex and biologically active nucleoside analogs. The N4-benzoyl group can be retained in the final product to act as a prodrug moiety or removed in a later synthetic step.
Prodrug Strategy for Enhanced Antiviral Activity
The N4-benzoyl group can significantly enhance the therapeutic potential of dideoxycytidine analogs. Studies have shown that N4-acyl modification of 2',3'-dideoxy-5-fluorocytidine nucleosides markedly improves their anti-HIV-1 activity without a corresponding increase in cytotoxicity.[2] For instance, N4-p-iodobenzoyl-2',3'-dideoxy-5-fluorocytidine demonstrated a 46-fold increase in anti-HIV-1 potency compared to its parent compound.[2]
The rationale behind this enhancement is multifaceted:
-
Increased Lipophilicity: The benzoyl group increases the lipophilicity of the molecule, which can improve its passive diffusion across cell membranes, leading to higher intracellular concentrations.
-
Protection from Deamination: The N4-amino group of cytidine analogs can be susceptible to enzymatic deamination by cellular deaminases, converting them to inactive uridine analogs. The N4-benzoyl group can protect the molecule from this metabolic inactivation, thereby prolonging its intracellular half-life and therapeutic effect.
-
Sustained Release of the Active Compound: In some cases, the N4-benzoyl group can be slowly hydrolyzed by intracellular esterases, leading to a sustained release of the active dideoxycytidine analog.
Synthesis of Dideoxycytidine Analogs
This compound serves as a starting material for the synthesis of various dideoxycytidine analogs with modifications at the 5'-position or the sugar moiety.
Mechanism of Action of Dideoxycytidine Analogs
The therapeutic effect of dideoxycytidine analogs derived from this compound is primarily due to the inhibition of viral or cellular DNA synthesis.
The process involves:
-
Cellular Uptake: The nucleoside analog enters the cell.
-
Phosphorylation: Cellular kinases phosphorylate the nucleoside analog to its active triphosphate form (ddCTP analog).
-
Incorporation into DNA: The viral reverse transcriptase or cellular DNA polymerase incorporates the ddCTP analog into the growing DNA strand.
-
Chain Termination: Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation.
Preclinical and Clinical Development Landscape
As this compound is primarily a synthetic intermediate, there are no dedicated clinical trials for this specific compound. However, numerous nucleoside analogs that are synthesized using this or closely related precursors have undergone extensive preclinical and clinical evaluation.
| Derivative Class | Therapeutic Target | Reported Activity | Development Stage |
| Dideoxycytidine (ddC, Zalcitabine) | HIV Reverse Transcriptase | Potent inhibitor of HIV replication. | Historically approved, now largely replaced by newer drugs with better safety profiles. |
| 2',3'-Dideoxy-5-fluorocytidine (DFC) | HIV Reverse Transcriptase, HBV Polymerase | Active against HIV and Hepatitis B virus.[2] | Preclinical/Investigational |
| N4-Acyl-modified Dideoxycytidines | HIV Reverse Transcriptase, HBV Polymerase | Enhanced antiviral potency and reduced toxicity compared to parent compounds.[2] | Preclinical |
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational drug design and the importance of versatile synthetic intermediates in medicinal chemistry. Its dual features of a chain-terminating 3'-deoxy moiety and a protective, lipophilicity-enhancing N4-benzoyl group have made it an invaluable tool for the creation of potent antiviral and anticancer nucleoside analogs. While the future of drug development will undoubtedly involve more complex and targeted therapeutic modalities, the fundamental principles embodied by this compound—strategic modification to enhance synthetic feasibility and biological activity—will continue to be a cornerstone of the field. The continued exploration of novel N4-acyl modifications and their impact on the pharmacological properties of 3'-deoxycytidine analogs represents a promising avenue for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
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N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. (2003). Antiviral Chemistry & Chemotherapy, 14(2), 81-90. [Link]
-
Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. (2024). Pharmaceuticals, 17(1), 35. [Link]
-
Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. (2023). Bioorganic & Medicinal Chemistry Letters, 83, 129174. [Link]
-
N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. (2018). Nucleic Acids Research, 46(12), 5911–5923. [Link]
-
Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. UTMB Research Experts. [Link]
-
N4-acyl-2-deoxycytidine-5-triphosphates for the enzymatic synthesis of modified DNA. Vilnius University. [Link]
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An In-depth Technical Guide to the Biochemical and Cellular Effects of N4-Benzoyl-3'-deoxycytidine
This guide provides a detailed exploration of the biochemical and cellular effects of N4-Benzoyl-3'-deoxycytidine, a modified nucleoside analog with significant potential in therapeutic research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of its mechanism of action and outlines robust methodologies for its investigation.
Introduction: Unpacking the Therapeutic Potential of this compound
This compound is a synthetic derivative of the natural nucleoside deoxycytidine, engineered with two key modifications: a benzoyl group attached to the N4 position of the cytosine base and the removal of the hydroxyl group at the 3' position of the deoxyribose sugar.[1] These alterations are not merely cosmetic; they are designed to imbue the molecule with specific biochemical properties that make it a compound of interest for antiviral and anticancer therapies.[1] The N4-benzoyl group primarily serves as a protective group in the chemical synthesis of oligonucleotides, preventing unwanted side reactions.[2] However, the strategic absence of the 3'-hydroxyl group is the cornerstone of its anticipated biological activity, positioning it as a DNA chain terminator.[2][3]
Core Mechanism of Action: A Tale of Two Modifications
The therapeutic potential of this compound is predicated on its ability to disrupt DNA synthesis. This action is not direct; the compound must first be metabolically activated within the cell.
Intracellular Activation: The Journey to a Triphosphate Deceiver
For this compound to exert its effect, it must be converted into its active triphosphate form. This process is initiated by cellular kinases, which sequentially phosphorylate the 5'-hydroxyl group of the deoxyribose sugar.[3] It is hypothesized that intracellular esterases may first cleave the N4-benzoyl group, yielding 3'-deoxycytidine, which then undergoes phosphorylation. Alternatively, the benzoylated form may be a substrate for these kinases.
The rate-limiting step in the activation of many nucleoside analogs is the initial phosphorylation by deoxycytidine kinase (dCK). The efficiency of this conversion is a critical determinant of the compound's ultimate potency.
Metabolic activation pathway of this compound.
DNA Chain Termination: The Molecular Endgame
Once converted to its triphosphate analog, 3'-deoxycytidine triphosphate (3'-dCTP), the molecule acts as a fraudulent substrate for DNA polymerases. During DNA replication, the polymerase attempts to incorporate 3'-dCTP into the growing DNA strand opposite a guanine base. The absence of a 3'-hydroxyl group on the incorporated nucleoside analog makes the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP) impossible.[3] This event effectively halts DNA elongation, leading to the accumulation of truncated DNA strands and ultimately triggering cellular stress responses.[3]
Mechanism of DNA chain termination by 3'-deoxycytidine triphosphate.
Anticipated Cellular Effects: From Proliferation Arrest to Apoptosis
The primary biochemical action of DNA chain termination translates into profound cellular consequences, primarily impacting rapidly dividing cells such as those found in tumors or viral-infected host cells.
Inhibition of Cellular Proliferation
By halting DNA synthesis, this compound is expected to be a potent inhibitor of cell proliferation. This effect is anticipated to be most pronounced in cell lines with high rates of division. The efficacy of proliferation inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which can be determined through various cell viability assays.
Induction of Cell Cycle Arrest and Apoptosis
The accumulation of truncated DNA and the stalling of replication forks are potent signals for the activation of cell cycle checkpoints. This can lead to an arrest in the S-phase of the cell cycle, providing the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell will be directed towards programmed cell death, or apoptosis. Purine nucleoside analogs, a class to which 3'-deoxycytidine belongs, are known to induce apoptosis.[4][5]
Experimental Protocols for Elucidating Bioactivity
A thorough understanding of this compound's effects requires a systematic experimental approach. The following protocols provide a framework for characterizing its biochemical and cellular activities.
Protocol 1: In Vitro DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory potential of the triphosphate form of this compound on DNA polymerase activity.
Methodology:
-
Synthesis of 3'-deoxycytidine triphosphate (3'-dCTP): The triphosphate form of the parent nucleoside is required for this assay.
-
Assay Setup: A reaction mixture containing a DNA template-primer, a DNA polymerase (e.g., Taq polymerase), a buffer with necessary cofactors (e.g., MgCl2), and a mix of dNTPs is prepared.
-
Inhibitor Addition: Varying concentrations of 3'-dCTP are added to the reaction mixtures.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the polymerase.
-
Quantification of DNA Synthesis: The extent of DNA synthesis is measured. This can be achieved by using radiolabeled dNTPs and measuring their incorporation or by using a fluorescent DNA intercalating dye.
-
Data Analysis: The percentage of inhibition at each concentration of 3'-dCTP is calculated, and the IC50 value is determined.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cultured cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., leukemia cell lines like CCRF-CEM or L1210, which are known to be sensitive to 3'-deoxycytidine[4]) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for several cell divisions (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of viable cells relative to the vehicle control is calculated for each concentration, and the IC50 value is determined.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Cells are treated with this compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any drug-induced cell cycle arrest.
Strategies for Optimizing Therapeutic Potential
The development of this compound as a therapeutic agent can be enhanced through several strategies.
Prodrug Approaches
To improve bioavailability and cellular uptake, the 5'-hydroxyl group can be esterified to create more lipophilic derivatives.[2] These prodrugs can more readily cross cell membranes and are then intracellularly cleaved by esterases to release the active compound.[2]
Combination Therapies
The efficacy of this compound may be enhanced when used in combination with other therapeutic agents that target different cellular pathways.[2] This approach can lead to synergistic effects and potentially reduce the development of drug resistance.
Summary of Key Data
| Parameter | Description | Anticipated Value |
| Mechanism of Action | Inhibition of DNA synthesis via chain termination. | High |
| Primary Cellular Effect | Inhibition of cell proliferation and induction of apoptosis. | High |
| Potential Applications | Anticancer and antiviral therapies. | High |
| Key Activation Step | Intracellular phosphorylation to the triphosphate form. | Essential |
Conclusion
This compound represents a promising nucleoside analog with a well-defined, albeit presumed, mechanism of action. Its ability to act as a DNA chain terminator positions it as a strong candidate for further investigation in cancer and virology research. The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating its precise biochemical and cellular effects, paving the way for its potential translation into a clinically relevant therapeutic agent.
A comprehensive workflow for evaluating this compound.
References
-
PubMed. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. [Link]
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An In-depth Technical Guide to N4-Benzoyl-3'-deoxycytidine in Medicinal Chemistry
Foreword: The Strategic Imperative of Modified Nucleosides
In the landscape of modern medicinal chemistry, nucleoside analogs represent a cornerstone of therapeutic innovation. Their ability to mimic endogenous building blocks of DNA and RNA allows for their integration into viral or cellular replication machinery, leading to potent antiviral and anticancer effects. However, the journey from a promising nucleoside analog to a clinically effective drug is fraught with challenges, including poor bioavailability, rapid metabolism, and off-target toxicity. This guide delves into the technical intricacies of a specific, strategically modified nucleoside, N4-Benzoyl-3'-deoxycytidine, a compound designed to navigate these challenges.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent logic of protocol design, and the authoritative scientific principles that underpin the development of this and similar therapeutic agents.
Structural Rationale and Core Attributes of this compound
This compound is a synthetic derivative of the naturally occurring nucleoside, deoxycytidine. Its structure is characterized by two key modifications, each imparting distinct and advantageous properties.[1]
-
The 3'-Deoxy Modification: The absence of the hydroxyl group at the 3' position of the ribose sugar is a critical feature.[1] In the context of DNA or RNA synthesis, the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends the nucleic acid chain. Its removal results in an obligate chain terminator.[2] Once incorporated into a growing DNA or RNA strand by a polymerase, no further nucleotides can be added, effectively halting replication.[2]
-
The N4-Benzoyl Protecting Group: The exocyclic amine at the N4 position of the cytosine base is protected by a benzoyl group. This modification serves a dual purpose. Firstly, in the context of oligonucleotide synthesis, it prevents this nucleophilic amine from participating in unwanted side reactions during the phosphoramidite coupling steps.[3][4] Secondly, and of significant interest in medicinal chemistry, the benzoyl group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and can also protect the molecule from enzymatic degradation, specifically deamination, thereby improving its metabolic stability.[3]
These two modifications synergistically position this compound as both a valuable tool in the synthesis of modified oligonucleotides and a promising prodrug candidate for antiviral and anticancer therapies.[3][5]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound requires a multi-step approach that begins with a suitable starting material, such as 3'-deoxycytidine or a precursor that allows for the introduction of the 3'-deoxy functionality. The following protocol outlines a general and robust strategy.[6]
Overall Synthetic Workflow
The synthesis can be logically broken down into three key stages: protection of reactive groups, N-benzoylation, and deprotection/purification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3'-deoxycytidine
-
Anhydrous Pyridine
-
Chlorotrimethylsilane (TMSCl)
-
Benzoyl Chloride
-
Concentrated Aqueous Ammonia
-
Toluene
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform, Methanol)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend 3'-deoxycytidine in anhydrous pyridine.
-
Transient Silylation: Cool the suspension to 0°C in an ice bath. Add chlorotrimethylsilane (TMSCl) dropwise with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir until a clear solution is obtained. This indicates the formation of the O-silylated derivative, protecting the 5'-hydroxyl group.
-
N4-Benzoylation: Cool the solution back to 0°C and add benzoyl chloride dropwise. The reaction is typically allowed to proceed for 2-4 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Deprotection and Work-up: Upon completion, quench the reaction by the slow addition of cold water. Add concentrated aqueous ammonia and stir for 30 minutes to hydrolyze the silyl ethers.
-
Extraction: Evaporate the solvent under reduced pressure. Co-evaporate the residue with toluene to remove any remaining pyridine.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system, such as a gradient of methanol in chloroform, to yield pure this compound.[3]
Applications in Medicinal Chemistry
Role as a Prodrug in Antiviral and Anticancer Therapy
A significant application of this compound is its potential as a prodrug. The benzoyl group can mask the active 3'-deoxycytidine, improving its pharmacokinetic properties.[3][7]
Mechanism of Action (Hypothesized):
-
Cellular Uptake: The increased lipophilicity imparted by the benzoyl group may enhance passive diffusion across the cell membrane.
-
Intracellular Activation: Once inside the target cell (e.g., a virus-infected cell or a cancer cell), cellular esterases are hypothesized to cleave the benzoyl group, releasing the active 3'-deoxycytidine.
-
Phosphorylation: The liberated 3'-deoxycytidine is then phosphorylated by cellular kinases to its active triphosphate form, 3'-deoxycytidine triphosphate (3'-dCTP).
-
Chain Termination: 3'-dCTP acts as a competitive inhibitor of viral or cellular DNA/RNA polymerases. Its incorporation into a growing nucleic acid chain leads to termination of replication.[2]
Sources
- 1. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
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- 7. Studies on 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides. II. N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of N4-Benzoyl-3'-deoxycytidine
Abstract
N4-Benzoyl-3'-deoxycytidine is a modified nucleoside analog of significant interest in the fields of medicinal chemistry and drug development. Its structural configuration, characterized by the absence of a hydroxyl group at the 3' position of the deoxyribose sugar and the presence of a benzoyl protecting group at the N4 position of the cytidine base, imparts unique chemical properties that are leveraged in the synthesis of therapeutic oligonucleotides and as a potential antiviral or anticancer agent.[1] The 3'-deoxy feature acts as a chain terminator in nucleic acid synthesis, a mechanism central to many antiviral and anticancer therapies.[2] This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, offering both theoretical grounding and practical, field-tested insights.
Introduction: The Significance of this compound
Nucleoside analogs are a cornerstone of modern pharmacology, acting as inhibitors of nucleic acid metabolism to thwart viral replication and tumor proliferation.[3] this compound belongs to this critical class of molecules. The benzoyl group serves as a crucial protecting group for the exocyclic amine of cytidine during chemical synthesis, preventing unwanted side reactions.[2] This modification enhances the molecule's stability and modulates its interaction with nucleic acid targets.[1] A thorough structural analysis is paramount to confirm its identity, purity, and conformational integrity, which are critical parameters for its application in research and therapeutic development.
Synthesis and Purification: Establishing a Clean Baseline
A robust structural analysis begins with a well-characterized and pure sample. The synthesis of this compound typically involves the selective benzoylation of the N4-amino group of 3'-deoxycytidine. A common approach is the "transient protection" method, where the hydroxyl groups are temporarily silylated.[2]
Synthetic Workflow
Caption: Synthetic and purification workflow for this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of nucleoside analogs.[4] A reverse-phase HPLC method is typically employed to separate the target compound from any unreacted starting materials or byproducts.
Experimental Protocol: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used. For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzoyl group and the cytidine core have strong absorbance (e.g., 260 nm and 305 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is determined by the relative area of the main peak corresponding to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each atom.[5] For this compound, 1H and 13C NMR are fundamental.
1H NMR Spectroscopy
1H NMR provides information on the number of different types of protons and their connectivity.
Experimental Protocol: 1H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition: Acquire a standard 1D proton spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns (splitting) to deduce proton-proton connectivities.
Expected 1H NMR Chemical Shifts (in DMSO-d6)
Note: The following data is extrapolated from known spectra of similar N4-benzoyl cytidine derivatives. Actual values may vary slightly.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-6 (pyrimidine) | ~8.3-8.5 | d |
| H-5 (pyrimidine) | ~7.3-7.5 | d |
| Benzoyl Protons | ~7.5-8.1 | m |
| H-1' (anomeric) | ~6.1-6.3 | t |
| H-2' | ~2.2-2.6 | m |
| H-3' | ~1.8-2.2 | m |
| H-4' | ~4.0-4.2 | m |
| H-5', 5'' | ~3.5-3.8 | m |
| 5'-OH | ~5.2-5.4 | t |
| NH (amide) | ~11.0-11.5 | s |
13C NMR Spectroscopy
13C NMR provides information on the carbon framework of the molecule.
Experimental Protocol: 13C NMR
-
Sample Preparation: Use the same sample as for 1H NMR. A higher concentration may be beneficial due to the lower natural abundance of 13C.
-
Instrument: A high-field NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled 1D carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH2, and CH3 groups.
-
Analysis: Correlate the observed chemical shifts with the expected carbon environments in the molecule.
Expected 13C NMR Chemical Shifts (in DMSO-d6)
Note: The following data is extrapolated from known spectra of similar N4-benzoyl cytidine derivatives.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (benzoyl) | ~165-170 |
| C-4 (pyrimidine) | ~160-165 |
| C-2 (pyrimidine) | ~155-160 |
| C-6 (pyrimidine) | ~140-145 |
| Benzoyl (aromatic) | ~125-135 |
| C-5 (pyrimidine) | ~95-100 |
| C-1' (anomeric) | ~85-90 |
| C-4' | ~80-85 |
| C-5' | ~60-65 |
| C-2' | ~35-40 |
| C-3' | ~25-30 |
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for nucleoside analogs.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent like acetonitrile or methanol, often with a small amount of water and a trace of formic acid to promote protonation.[4]
-
Ionization: Introduce the sample into the ESI source in positive ion mode to generate the protonated molecular ion [M+H]+.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Analysis: Compare the measured accurate mass with the theoretical mass of the protonated molecule (C16H18N3O5+).
Expected HRMS Data
| Ion | Theoretical m/z |
| [M+H]+ | 332.1241 |
Tandem Mass Spectrometry (MS/MS)
MS/MS provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]+ ion) and analyzing the resulting product ions. A key fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond.
Experimental Protocol: ESI-MS/MS
-
Precursor Ion Selection: In the first stage of the mass spectrometer, isolate the [M+H]+ ion (m/z 332.1).
-
Collision-Induced Dissociation (CID): In a collision cell, fragment the precursor ion by collision with an inert gas (e.g., argon or nitrogen).
-
Product Ion Analysis: In the second stage of the mass spectrometer, analyze the m/z of the resulting fragment ions.
-
Analysis: Interpret the fragmentation pattern to confirm the connectivity of the molecule.
Expected Fragmentation Pattern
Caption: Expected ESI-MS/MS fragmentation pathway for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.
-
Acquisition: Record the infrared spectrum over the range of 4000-400 cm-1.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.
Expected FTIR Absorption Bands
| Wavenumber (cm-1) | Functional Group |
| ~3400 | O-H stretch (hydroxyl) |
| ~3200-3300 | N-H stretch (amide) |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1650-1700 | C=O stretch (amide and pyrimidine) |
| ~1580-1620 | C=C stretch (aromatic and pyrimidine) |
| ~1050-1150 | C-O stretch (ether and alcohol) |
X-ray Crystallography: The Definitive 3D Structure
For a definitive determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard.[7] This technique requires the growth of high-quality single crystals of the compound.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound from a suitable solvent or solvent system (e.g., by slow evaporation or vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the model against the diffraction data.
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the crystal lattice.
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of several advanced analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule in solution, while mass spectrometry confirms its molecular weight and provides key fragmentation information. FTIR spectroscopy offers a rapid means to identify its characteristic functional groups, and X-ray crystallography can provide the ultimate, high-resolution three-dimensional structure in the solid state. A comprehensive understanding of these analytical methodologies and their expected outcomes is essential for researchers and developers working with this important nucleoside analog, ensuring its quality, identity, and suitability for its intended applications in the advancement of therapeutic and diagnostic tools.
References
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed. (2024, May 10). PubMed. [Link]
-
Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. (n.d.). SpringerLink. [Link]
-
Advance of structural modification of nucleosides scaffold - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Oligodeoxynucleotide Containing Pseudo-Deoxycytidine and Its Triphosphate Derivative - PMC - NIH. (2025, March 17). National Institutes of Health. [Link]
-
Synthesis of N -Methylcytidine (m C) and N ,N -Dimethylcytidine (m 2C) Modified RNA. (n.d.). Wiley Online Library. [Link]
-
N4-Benzoylcytidine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. (n.d.). Wiley Online Library. [Link]
-
Mass Spectrometry of Nucleosides and Nucleic Acids - 1st Edition - Jos - Routledge. (n.d.). Routledge. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Organic Chemistry Data & Info. [Link]
-
Mass spectrometry analysis of nucleosides and nucleotides - PubMed. (n.d.). PubMed. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. (n.d.). Life Science Journal. [Link]
-
Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
x Ray crystallography - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]
-
X-ray Crystallography | Glen Research. (n.d.). Glen Research. [Link]
Sources
- 1. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. whitman.edu [whitman.edu]
- 5. people.bu.edu [people.bu.edu]
- 6. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of N4-Benzoyl-3'-deoxycytidine in different solvents
An In-Depth Technical Guide to the Solubility and Stability of N4-Benzoyl-3'-deoxycytidine
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of this compound, a modified nucleoside of significant interest in medicinal chemistry and drug development. Given the limited publicly available data for this specific analogue, this document synthesizes information from structurally related compounds, established principles of physical organic chemistry, and regulatory guidelines for forced degradation studies.[1][2] It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical methodologies required to characterize this molecule effectively. Detailed protocols for solubility determination and a comprehensive stability testing program are provided, emphasizing the development of robust, self-validating analytical systems.
Introduction: The Scientific Imperative
This compound is a synthetic derivative of the natural nucleoside 3'-deoxycytidine. The introduction of a benzoyl group at the N4-position of the cytosine base and the absence of the 3'-hydroxyl group on the deoxyribose sugar are critical modifications. The benzoyl moiety significantly increases the molecule's lipophilicity, which can influence its membrane permeability and interactions with biological targets. The 3'-deoxy modification prevents its incorporation into a growing DNA chain by DNA polymerases, a hallmark of many chain-terminating antiviral and anticancer agents.
A thorough understanding of the solubility and stability of this compound is a prerequisite for its successful development. Solubility dictates the choice of formulation vehicles for both in vitro and in vivo studies, while stability data informs manufacturing processes, storage conditions, and shelf-life determination. This guide addresses these critical parameters through a systematic, science-led approach.
Physicochemical Properties and Inferred Solubility Profile
The physicochemical properties of a molecule are the primary determinants of its solubility. The N4-benzoyl group is the most significant structural feature influencing the solubility of this compound compared to its parent nucleoside. This lipophilic group is expected to decrease aqueous solubility while enhancing solubility in organic solvents.[3]
Table 1: Physicochemical and Inferred Solubility Data for this compound
| Property | Value / Inferred Profile | Rationale & References |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₄ | Calculated from structure. |
| Molecular Weight | 315.33 g/mol | Calculated from formula. |
| Appearance | White to off-white solid | Typical for purified nucleoside analogues. |
| Aqueous Solubility | Predicted to be low | The large, non-polar benzoyl group reduces favorable interactions with water.[3] |
| Buffer Solubility | pH-dependent; likely enhanced at low pH (<4) | Protonation of the cytosine ring may increase solubility. However, stability at low pH is a concern.[4] |
| Organic Solubility | Soluble: DMSO, DMFSparingly Soluble: Methanol, Ethanol | Based on data for the related N4-benzoyl-2'-deoxycytidine and other acylated nucleosides.[5][6][7] |
| pKa (predicted) | ~3.5 (cytosine N3), ~12.5 (amide N-H) | Estimated based on cytidine derivatives. The N3 protonation influences aqueous solubility. |
Experimental Protocol for Solubility Determination
To move beyond inference, empirical determination of solubility is essential. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[3] This protocol ensures data is reliable and reproducible.
Causality Behind Experimental Choices
-
Shake-Flask Method: This method is chosen because it allows the system to reach true thermodynamic equilibrium between the solid and dissolved states, providing the most accurate and fundamental measure of solubility.
-
Temperature Control (25°C): Solubility is temperature-dependent. A standard temperature ensures data comparability across different experiments and labs.
-
Equilibration Time (24-48h): Sufficient time is critical to ensure equilibrium is reached. Shorter times may lead to an underestimation of solubility.
-
Quantification by HPLC: A validated, stability-indicating HPLC method is crucial to accurately measure the concentration of the dissolved analyte without interference from potential impurities or degradants.[8]
Step-by-Step Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent (e.g., Water, PBS pH 7.4, DMSO, Methanol) to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (25°C) for 24 to 48 hours.
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration & Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration against a standard curve prepared from a known stock solution.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[1] They are designed to intentionally stress the molecule to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2]
Predicted Degradation Pathways
The chemical structure of this compound suggests two primary points of hydrolytic instability:
-
N4-Amide Bond Hydrolysis: The benzoyl group is attached via an amide linkage. This bond is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3'-deoxycytidine and benzoic acid. This is often the most significant degradation pathway for N-acylated nucleosides.[3]
-
N-Glycosidic Bond Cleavage: Like most nucleosides, the bond connecting the deoxyribose sugar to the cytosine base can be cleaved, particularly under acidic conditions.[4] This would result in the formation of N4-benzoylcytosine and the deoxyribose sugar.
Caption: Hypothesized hydrolytic degradation pathways for this compound.
Protocol for Forced Degradation Studies
This protocol is designed to systematically evaluate the molecule's intrinsic stability. The goal is to achieve 10-20% degradation to ensure that major degradation products are formed without completely consuming the parent compound.[1]
A. Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
B. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature (25°C). Sample at 0, 1, 2, 4, and 8 hours. (Base hydrolysis is typically faster than acid hydrolysis for amides).
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Incubate at room temperature (25°C), protected from light. Sample at 0, 4, 8, 12, and 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light. Sample at 0, 24, 48, and 72 hours. Also, test the solid compound in a 60°C oven.
-
Photostability: Expose the stock solution and the solid compound to a calibrated light source (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil.
C. Sample Handling and Analysis:
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. An ideal method will resolve the parent peak from all major degradation products.
-
Peak Purity & Identification: Use a photodiode array (PDA) detector to assess peak purity. Use LC-MS to obtain the mass of the degradation products to aid in their identification and confirm the proposed pathways.[9]
Workflow for Forced Degradation and Stability Assessment
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jyoungpharm.org [jyoungpharm.org]
Methodological & Application
protocols for using N4-Benzoyl-3'-deoxycytidine phosphoramidite
An Application Guide for the Synthesis of Chain-Terminated Oligonucleotides Using N4-Benzoyl-3'-deoxycytidine Phosphoramidite
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Chain Termination in Nucleic Acid Research
In the landscape of molecular biology and drug development, the ability to precisely control the synthesis of oligonucleotides is paramount. While the primary goal is often the creation of full-length DNA or RNA sequences, the strategic termination of chain elongation holds significant value. This is particularly relevant in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), where capping the molecule can prevent enzymatic degradation or unwanted extension within a cellular environment, thereby enhancing the therapeutic's stability and specificity[1]. This compound phosphoramidite is a key reagent designed for this purpose. As a nucleoside analog lacking the essential 3'-hydroxyl group, its incorporation into a growing oligonucleotide chain effectively halts further extension by DNA polymerase or during chemical synthesis[2][3].
This technical guide provides a comprehensive overview and detailed protocols for the effective use of this compound phosphoramidite in standard automated oligonucleotide synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from field experience to empower researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
Understanding the properties of the phosphoramidite is the foundation for its successful application. This compound phosphoramidite is a stable yet reactive molecule that must be handled with care to ensure high coupling efficiency.
| Property | Value | Source |
| Chemical Name | N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-deoxycytidine-2'-CEP | [4] |
| Molecular Formula | C46H52N5O8P (Isomer dependent) | [5][6] |
| Molecular Weight | ~833.9 g/mol | [5][6][7] |
| Appearance | White to off-white solid/powder | [4][8] |
| Purity (Typical) | ≥98% | [5] |
| Storage Conditions | -20°C, under Argon or dry Nitrogen, desiccated | [7][9][10] |
| Solubility | Soluble in anhydrous acetonitrile | [11] |
Expert Insight on Handling and Storage: Phosphoramidites are highly susceptible to moisture and oxidation. The presence of water will lead to hydrolysis of the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling[12]. Therefore, it is imperative to handle the reagent under anhydrous conditions. Always use dry acetonitrile for dissolution and ensure that the synthesizer's solvent lines are free of moisture. Store the solid reagent in a desiccator at -20°C and allow the vial to warm to room temperature before opening to prevent condensation.
The Core Workflow: From Reagent to Purified Oligonucleotide
The incorporation of a chain terminator follows the standard phosphoramidite chemistry cycle, with the terminator being added as the final nucleoside monomer. The overall process is a multi-stage workflow that demands precision at every step.
Caption: Overall workflow for synthesizing a 3'-terminated oligonucleotide.
Detailed Protocols for Application
This section provides a step-by-step guide for the use of this compound phosphoramidite on a standard automated DNA synthesizer.
Reagent Preparation
Causality: The concentration of the phosphoramidite solution is critical for achieving stoichiometric excess during the coupling reaction, which drives the reaction to completion and ensures high coupling efficiency (>99%). Anhydrous conditions are non-negotiable[12].
Protocol:
-
Allow the vial of this compound phosphoramidite to equilibrate to room temperature for at least 30 minutes before opening.
-
Using a gas-tight syringe, dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. For example, for a 250 mg package of a phosphoramidite with MW ~834 g/mol , this would require approximately 3.0 mL of solvent[11].
-
Swirl the vial gently to ensure complete dissolution. Avoid vigorous shaking to minimize shearing.
-
Install the vial on a designated port on the DNA synthesizer. Ensure all connections are secure and purged with an inert gas like Argon.
| Reagent | Typical Concentration | Solvent |
| Phosphoramidites | 0.08 - 0.15 M | Anhydrous Acetonitrile |
| Activator (e.g., DCI) | 0.25 - 0.5 M | Anhydrous Acetonitrile |
| Deblocking Agent (TCA) | 3% (v/v) | Dichloromethane (DCM) |
| Capping Reagents | Standard | Acetonitrile/Pyridine |
| Oxidizer (Iodine) | 0.02 - 0.05 M | THF/Water/Pyridine |
Automated Synthesis Cycle
The synthesis proceeds in the 3' to 5' direction. The this compound phosphoramidite is added in the final coupling cycle to place it at the 3'-terminus of the oligonucleotide (note: this assumes standard 3'->5' synthesis; for 5' termination, reverse phosphoramidites and synthesis direction are used[13][14]).
The Four Core Steps of Each Cycle: [11][15][16]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide bound to the solid support is removed with an acid (e.g., trichloroacetic acid), exposing a free 5'-hydroxyl group.
-
Coupling: The prepared this compound phosphoramidite is activated by a reagent like 4,5-dicyanoimidazole (DCI) or tetrazole[17][18]. This highly reactive intermediate then couples with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage[][].
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would result in undesired deletion sequences.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an iodine solution, completing the addition of one nucleotide.
| Step | Reagent | Typical Duration | Purpose |
| 1. Deblocking | 3% TCA in DCM | 60-90 seconds | Removes 5'-DMT group, exposing 5'-OH for coupling. |
| 2. Coupling | 0.1 M Amidite + 0.25 M DCI | 120-180 seconds | Forms the phosphite triester bond with the growing chain. |
| 3. Capping | Acetic Anhydride / N-Methylimidazole | 30-45 seconds | Blocks unreacted 5'-OH groups to prevent failure sequence elongation. |
| 4. Oxidation | 0.02 M Iodine in THF/H₂O/Pyridine | 30-45 seconds | Converts unstable P(III) phosphite to stable P(V) phosphate. |
Expert Insight on Coupling: While standard DNA phosphoramidites couple with very high efficiency in under a minute, modified bases can sometimes be sterically hindered. For the this compound phosphoramidite, a slightly extended coupling time (e.g., 180 seconds) is recommended to ensure the reaction goes to completion, maximizing the yield of the final terminated product.
Mechanism of Chain Termination
The core principle of chain termination lies in the absence of the 3'-hydroxyl group on the sugar moiety of the incorporated 3'-deoxycytidine. In standard oligonucleotide synthesis, the 3'-hydroxyl of a nucleotide is the reactive site for the subsequent phosphoramidite coupling. By introducing a nucleotide that lacks this group, the chain is effectively and permanently capped.
Caption: Mechanism of chain termination by 3'-deoxycytidine.
Post-Synthesis: Cleavage, Deprotection, and Purification
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, functional molecule.
Cleavage and Deprotection Protocol
Causality: The N4-benzoyl group on cytidine is robust and requires strong basic conditions for its removal[21][22]. The standard method is treatment with concentrated aqueous ammonia at an elevated temperature. This step also cleaves the oligonucleotide from the CPG support and removes the phosphate-protecting cyanoethyl groups[21].
Protocol:
-
Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated aqueous ammonium hydroxide (28-30%).
-
Seal the vial tightly and place it in a heating block or oven at 55°C for 8-12 hours.
-
After incubation, allow the vial to cool completely to room temperature.
-
Carefully open the vial in a fume hood.
-
Using a syringe with a filter, draw up the ammonia solution containing the crude oligonucleotide and transfer it to a new tube.
-
Wash the CPG twice with 0.5 mL of 50% ethanol and combine the washes with the ammonia solution.
-
Dry the combined solution in a vacuum centrifuge. The resulting pellet is the crude oligonucleotide.
A Note on Deprotection Reagents: While faster deprotection reagents like AMA (a mix of ammonium hydroxide and methylamine) are popular, they can cause a side reaction with N4-benzoyl-protected cytidine, leading to transamidation and the formation of an N4-methyl-cytidine impurity[23][24]. For this reason, standard ammonium hydroxide is the recommended and most trustworthy method for oligonucleotides containing this modification.
Purification
Causality: Purification is a non-negotiable step. The primary goal is to separate the full-length, terminated oligonucleotide from shorter "failure sequences" that were capped during synthesis. Because the desired product is a specific length, high-resolution separation techniques are required[25]. Ion-exchange HPLC or Polyacrylamide Gel Electrophoresis (PAGE) are highly recommended to ensure the removal of any shorter sequences that still possess a reactive 3'-OH group[13].
| Purification Method | Principle | Purity Achieved | Advantages | Disadvantages |
| Reversed-Phase HPLC | Separation by hydrophobicity (DMT-on vs DMT-off) | >85% | Fast, good for removing failure sequences.[26][27] | Resolution decreases with oligo length; may not resolve n-1 deletions well. |
| Anion-Exchange HPLC | Separation by net negative charge (length) | >95% | Excellent resolution for long oligos and removal of n-1 species.[27][28] | Can be slower; sensitive to secondary structures. |
| Polyacrylamide Gel (PAGE) | Separation by size and charge in a gel matrix | >98% | Highest resolution for size separation, considered the gold standard. | Lower throughput, more labor-intensive, lower recovery yield. |
For applications requiring the highest purity, such as in vivo studies or diagnostics, Anion-Exchange HPLC or PAGE purification is strongly recommended.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | 1. Inefficient coupling of the terminator. 2. Moisture contamination. | 1. Increase coupling time for the terminator amidite to 180-240 seconds. 2. Use fresh, anhydrous acetonitrile and ensure synthesizer is dry. |
| Presence of Longer Sequences | Incomplete termination; presence of species with a 3'-OH group. | 1. Ensure high-quality terminator phosphoramidite is used. 2. Purify using high-resolution methods like PAGE or Anion-Exchange HPLC.[13] |
| Incomplete Deprotection | Insufficient deprotection time or temperature. | Extend ammonium hydroxide treatment to 16 hours at 55°C. |
| Unexpected Mass Spec Peaks | 1. Formation of N4-methyl-dC adduct. 2. Depurination of Adenine/Guanine. | 1. Avoid using AMA for deprotection.[24] 2. Use milder deblocking conditions if the sequence is purine-rich. |
Conclusion
This compound phosphoramidite is an essential tool for the synthesis of chain-terminated oligonucleotides. Its successful application hinges on a thorough understanding of its chemical properties, adherence to anhydrous synthesis conditions, and the implementation of a robust deprotection and purification strategy. By following the detailed protocols and expert insights provided in this guide, researchers can confidently incorporate this chain terminator to produce high-quality, well-defined oligonucleotides for a wide array of advanced research and therapeutic applications.
References
-
Bio-Synthesis Inc. (n.d.). Oligo Chain Terminator Modifications. Bio-synthesis.com. [Link]
-
Ohkubo, A., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. National Institutes of Health. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1995). Synthesis of oligodeoxyribonucleotide N3'-->P5' phosphoramidates. Nucleic Acids Research, 23(14), 2663. [Link]
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Atdbio.com. [Link]
-
Lönnberg, H. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Royal Society of Chemistry. [Link]
-
University of Turku. (2014). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. [Link]
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Atdbio.com. [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage.com. [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Waters.com. [Link]
-
Phenomenex. (n.d.). Oligonucleotide Purification. Phenomenex.com. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cytidine BCE-phosphoramidite. Carlroth.com. [Link]
-
De Clercq, E. (2009). Antiviral agents acting as DNA or RNA chain terminators. PubMed. [Link]
-
Carl ROTH. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g. Carlroth.com. [Link]
-
Carl ROTH. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g. Carlroth.com. [Link]
-
Grajkowski, A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. [Link]
-
Carl ROTH. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 50 g. Carlroth.com. [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glenresearch.com. [Link]
-
Sekine, M., et al. (2018). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. MDPI. [Link]
-
Glen Research. (n.d.). DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Glenresearch.com. [Link]
-
Amerigo Scientific. (n.d.). N4-Benzoyl-5-bromo-2-deoxy-5-O-DMT-cytidine 3-CE phosphoramidite. Amerigoscientific.com. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twistbioscience.com. [Link]
-
De Clercq, E. (2009). Antiviral agents acting as DNA or RNA chain terminators. ResearchGate. [Link]
-
Kumar, P., et al. (2006). Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. PMC - NIH. [Link]
- Beaucage, S. L., & Caruthers, M. H. (1998). Improved coupling activators for oligonucleotide synthesis.
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. ResearchGate. [Link]
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N4-Benzoyl-3'-deoxycytidine in solid-phase oligonucleotide synthesis
An In-Depth Technical Guide to the Application of N4-Benzoyl-3'-deoxycytidine in Solid-Phase Oligonucleotide Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of this compound as a chain-terminating phosphoramidite in solid-phase oligonucleotide synthesis. We delve into the strategic importance of 3'-deoxy modifications for creating truncated sequences, essential in various diagnostic, therapeutic, and research applications. The critical role of the N4-benzoyl protecting group in ensuring chemoselectivity during synthesis and its subsequent removal is examined in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage chain-terminating nucleotides with high fidelity and efficiency.
Foundational Principles: The Strategy of Chain Termination
In the landscape of nucleic acid chemistry, the ability to precisely control the length of a synthetic oligonucleotide is paramount. While the standard phosphoramidite method is designed for sequential elongation, the introduction of a nucleoside lacking a 3'-hydroxyl group provides a definitive "stop" signal. This process, known as chain termination, is the cornerstone of numerous molecular biology techniques and therapeutic strategies.
The absence of the 3'-OH group on the sugar moiety makes it chemically impossible for the subsequent phosphoramidite monomer to couple, as there is no nucleophile to attack the activated phosphorus center.[1][2] This results in the truncation of the oligonucleotide chain at a specific, predetermined position. This compound is a key reagent designed for this purpose, enabling the controlled incorporation of a terminal cytidine analog.
The Dual-Functionality of this compound
The efficacy of this molecule stems from two critical chemical features:
-
The 3'-Deoxyribose Moiety: This is the functional core of the chain terminator. By replacing the 3'-hydroxyl group with a hydrogen atom, it presents a non-reactive terminus to the subsequent coupling cycle, ensuring the synthesis concludes at the point of its incorporation.
-
The N4-Benzoyl (Bz) Protecting Group: The exocyclic amine of cytosine is nucleophilic and would otherwise compete with the 5'-hydroxyl group during the coupling step, leading to undesired branched structures and failed sequences.[3] The benzoyl group is a robust acyl-type protecting group that masks this reactivity.[3] It is stable to the acidic conditions of the detritylation step but can be efficiently removed under the basic conditions of the final deprotection step.[3][4]
The Solid-Phase Synthesis Cycle: Incorporating the Terminator
The incorporation of this compound utilizes the standard phosphoramidite synthesis cycle.[5][6][7] The process is typically performed on an automated synthesizer using a solid support, such as controlled pore glass (CPG) or polystyrene.[6][7][8]
The cycle consists of four primary steps, repeated for each nucleotide addition until the terminator is introduced.
Caption: Mechanism of chain termination using a 3'-deoxy phosphoramidite.
Protocol 2: Cleavage from Support and Deprotection
This protocol describes the removal of the synthesized oligonucleotide from the solid support and the removal of all remaining protecting groups.
Materials:
-
Concentrated Ammonium Hydroxide (28-30%).
-
Optional for sensitive oligos: Ammonium Hydroxide/40% Methylamine (AMA) 1:1 (v/v). Note: AMA can cause transamidation of N4-benzoyl-cytidine to N4-methyl-cytidine and is generally not recommended unless faster deprotection is required for other sensitive modifications. [9]For this specific application, ammonium hydroxide is standard.
-
Sterile, nuclease-free water.
Methodology:
-
Cleavage and Base Deprotection:
-
Action: Transfer the solid support from the synthesis column to a 2 mL screw-cap vial. Add 1-2 mL of concentrated ammonium hydroxide. Seal the vial tightly.
-
Causality: The basic solution cleaves the succinyl linker, releasing the oligonucleotide from the CPG support. [10]Simultaneously, it hydrolyzes the N4-benzoyl group from cytidine and any other base-protecting groups (e.g., benzoyl on adenine, isobutyryl on guanine). It also removes the 2-cyanoethyl groups from the phosphate backbone. [11][12] * Incubation: Place the vial in a heating block or oven at 55°C for 8-12 hours. [4]
-
-
Product Recovery:
-
Action: Allow the vial to cool completely to room temperature. Carefully draw off the supernatant (containing the oligonucleotide) with a pipette and transfer it to a new microfuge tube.
-
Causality: This step separates the soluble, deprotected oligonucleotide from the insoluble solid support.
-
-
Drying:
-
Action: Dry the ammoniacal solution using a centrifugal vacuum concentrator (e.g., SpeedVac).
-
Causality: This removes the ammonia and water, leaving the crude oligonucleotide pellet ready for resuspension, quantification, and purification (e.g., by HPLC or PAGE).
-
Quantitative Parameters and Considerations
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Phosphoramidite Conc. | 0.1 M in ACN | Standard concentration for efficient mass transfer and reaction kinetics. |
| Activator Conc. | 0.45 - 0.5 M in ACN | Ensures rapid activation of the phosphoramidite. Stronger activators like ETT are recommended for modified bases. [13] |
| Coupling Time | 90 - 180 seconds | Longer than the typical 30-60s for standard DNA to ensure high coupling efficiency, which should exceed 98%. [9][14] |
| Deprotection Reagent | Concentrated NH₄OH | Provides effective removal of the benzoyl group without significant side reactions. [4][15] |
| Deprotection Conditions | 55°C for 8-12 hours | Standard conditions for complete removal of benzoyl and other protecting groups. [4] |
| Final DMT Group | "DMT OFF" | The final detritylation step should be performed by the synthesizer, as this is a terminating monomer. |
Conclusion
This compound is a highly effective and reliable reagent for inducing chain termination in solid-phase oligonucleotide synthesis. A thorough understanding of the function of both the 3'-deoxyribose core and the N4-benzoyl protecting group is essential for its successful implementation. By utilizing optimized coupling times and appropriate deprotection strategies, researchers can synthesize precisely truncated oligonucleotides with high purity and yield, enabling advanced applications in therapeutics, diagnostics, and fundamental research.
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Application Notes and Protocols for N4-Benzoyl-3'-deoxycytidine in Antiviral Drug Screening
Introduction: The Role of Nucleoside Analogs in Antiviral Therapy
The relentless challenge of emerging and evolving viral pathogens necessitates a robust pipeline of novel antiviral agents. Nucleoside analogs represent a cornerstone of antiviral chemotherapy, with numerous approved drugs for treating infections caused by HIV, hepatitis B and C viruses, and herpesviruses.[1] These molecules function by mimicking natural nucleosides, thereby interfering with the viral replication machinery.[1][2] N4-Benzoyl-3'-deoxycytidine is a modified nucleoside analog with structural features that suggest its potential as a valuable tool in antiviral drug discovery.[3] The presence of a benzoyl group at the N4 position of the cytidine base and the absence of a hydroxyl group at the 3' position of the ribose sugar are key modifications that can influence its biological activity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in antiviral drug screening, complete with detailed protocols and insights into its mechanism of action.
Scientific Foundation: Mechanism of Action
The primary application of N4-benzoyl-cytidine derivatives is in the chemical synthesis of oligonucleotides, where the benzoyl group serves as a protecting group for the N4-amine of cytidine.[4] The 3'-deoxy variant is specifically employed to create oligonucleotides designed to terminate chain elongation during DNA or RNA synthesis.[4] This chain-terminating property is a well-established mechanism for many antiviral nucleoside analogs.[1]
Once inside a host cell, this compound is expected to undergo intracellular phosphorylation by host cell kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral DNA or RNA polymerases. Upon incorporation into a growing nucleic acid chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature termination of the viral genome replication.
It is also plausible that this compound could act as a prodrug. The benzoyl group may enhance its lipophilicity, thereby improving its cellular uptake.[4] Intracellular esterases could then cleave the benzoyl group to release the active 3'-deoxycytidine.
Figure 2. General experimental workflow for antiviral screening assays.
Data Interpretation and Expected Results
The primary outcome of these assays will be the determination of the EC50 value, which represents the concentration of this compound required to inhibit viral replication by 50%. A lower EC50 value indicates higher antiviral potency. It is also crucial to assess the cytotoxicity of the compound by determining the 50% cytotoxic concentration (CC50) in uninfected cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value is desirable, as it indicates a wider therapeutic window.
| Parameter | Description | Example Data |
| EC50 | 50% Effective Concentration | 5 µM |
| CC50 | 50% Cytotoxic Concentration | >100 µM |
| SI | Selectivity Index (CC50/EC50) | >20 |
Troubleshooting and Considerations
-
Compound Solubility: this compound may have limited solubility in aqueous media. Ensure complete dissolution in DMSO before preparing serial dilutions in culture medium.
-
Cytotoxicity: High concentrations of the compound may exhibit cytotoxicity, which can confound the interpretation of antiviral activity. Always perform a parallel cytotoxicity assay.
-
Virus Titer: The virus titer used in the assay is critical. An excessively high titer may overwhelm the inhibitory effect of the compound, while a low titer may not produce a robust signal.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before seeding to ensure a uniform monolayer and reproducible results.
-
Assay Controls: The inclusion of appropriate controls (cells only, virus only, positive control) is essential for validating the assay and accurately interpreting the results.
Conclusion
This compound is a promising nucleoside analog for antiviral drug screening. Its structural features suggest a mechanism of action as a chain terminator of viral nucleic acid synthesis. The detailed protocols provided in this application note for CPE inhibition and plaque reduction assays offer a robust framework for evaluating its antiviral efficacy. Careful experimental design, including appropriate controls and cytotoxicity assessment, will be crucial for obtaining reliable and interpretable data to advance our understanding of this compound's potential as a novel antiviral agent.
References
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PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]
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Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]
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Bio-protocol. (n.d.). 4.4. Cytopathic Effect (CPE) Inhibition Assay. Retrieved from [Link]
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PubMed. (n.d.). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Retrieved from [Link]
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MDPI. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Retrieved from [Link]
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PubMed. (2024). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. Retrieved from [Link]
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SpringerLink. (n.d.). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Retrieved from [Link]
-
bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Retrieved from [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link]
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Advent Bio. (n.d.). N4-Benzoyl-3'-Azido-2', 3'-Dideoxycytidine. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Retrieved from [Link]
-
Nucleic Acids Research. (1987). Volume 15, Number 2. Retrieved from [Link]
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UTMB Research Experts. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). β-d-N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome. Retrieved from [Link]
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American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells. Retrieved from [Link]
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NanoAxis LLC. (n.d.). N4-Benzoyl-3-deoxycytidine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Broad-spectrum antiviral agents. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Retrieved from [Link]
-
PubChem. (n.d.). N4-Benzoyl-2'-deoxycytidine. Retrieved from [Link]
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MDPI. (n.d.). Marine Derived Natural Products: Emerging Therapeutics Against Herpes Simplex Virus Infection. Retrieved from [Link]
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ResearchGate. (n.d.). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Retrieved from [Link]
-
PubChem. (n.d.). 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of N4-Benzoyl-3'-deoxycytidine in Cancer Cell Line Studies
Introduction: The Rationale for Targeting DNA Synthesis with Nucleoside Analogs
In the landscape of oncology research, the development of targeted therapies remains a paramount objective. Nucleoside analogs represent a well-established and potent class of antimetabolites that exploit the high proliferative rate of cancer cells.[1][2] These agents, by mimicking endogenous nucleosides, integrate into fundamental cellular processes, primarily the synthesis of nucleic acids.[2] Their incorporation into DNA or RNA can lead to chain termination, DNA damage, and ultimately, programmed cell death (apoptosis), making them a cornerstone of many chemotherapeutic regimens.[1][3]
N4-Benzoyl-3'-deoxycytidine is a synthetic derivative of deoxycytidine, a natural component of DNA. Its structure is strategically modified in two key positions:
-
The 3'-Deoxy Position: The absence of the 3'-hydroxyl group on the deoxyribose sugar is the critical functional modification. During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing DNA strand. The lack of this 3'-hydroxyl group in this compound makes the formation of the next phosphodiester bond impossible, leading to the irreversible termination of DNA chain elongation.[4]
-
The N4-Benzoyl Group: This moiety, attached to the cytosine base, serves a dual purpose. In chemical synthesis, it acts as a protecting group.[4] In a biological context, it can enhance the lipophilicity of the molecule, potentially improving its passive diffusion across cell membranes.[5] Once inside the cell, cellular enzymes may cleave the benzoyl group, releasing the active 3'-deoxycytidine moiety, which can then be phosphorylated. This suggests this compound can function as a prodrug, designed to improve cellular uptake and bioavailability.[4]
These application notes provide a comprehensive guide for researchers utilizing this compound to investigate its cytotoxic and mechanistic properties in cancer cell line models. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each experimental step.
Proposed Mechanism of Action
The cytotoxic effect of this compound is hypothesized to occur through a multi-step intracellular process. Understanding this pathway is crucial for designing experiments to validate its anticancer activity.
-
Cellular Uptake: The compound enters the cancer cell, potentially facilitated by its increased lipophilicity due to the benzoyl group.[4][5] Nucleoside transporters may also play a role.[2][6]
-
Metabolic Activation: Inside the cell, the N4-benzoyl group is likely removed by cellular amidases or esterases. Subsequently, the resulting 3'-deoxycytidine is sequentially phosphorylated by cellular kinases to its active triphosphate form, 3'-deoxycytidine triphosphate (3'-dCTP).[1] This activation is critical, as DNA polymerases only recognize nucleotide triphosphates.
-
DNA Chain Termination: During DNA replication, DNA polymerase incorporates the 3'-dCTP into the growing DNA strand opposite a guanine base. Because 3'-dCTP lacks the 3'-hydroxyl group, the enzyme cannot add the next nucleotide, causing DNA synthesis to halt.
-
Induction of DNA Damage & Apoptosis: The accumulation of terminated DNA strands and stalled replication forks triggers a DNA damage response (DDR). This leads to cell cycle arrest, typically at the S-phase, and the activation of apoptotic signaling cascades, culminating in programmed cell death.[7]
Caption: Proposed mechanism of this compound action in cancer cells.
Part 1: Compound Preparation and Handling
Scientific integrity begins with the proper handling of reagents. The solubility and stability of this compound are critical for reproducible results.
1.1. Materials and Reagents
-
This compound (Purity ≥95%)[4]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
1.2. Protocol: Preparation of Stock Solution
Causality: DMSO is a polar aprotic solvent capable of dissolving many lipophilic compounds intended for cell culture use.[8] Preparing a high-concentration stock solution allows for minimal solvent carryover into the final culture medium, which can be toxic to cells at higher concentrations (<0.5%).
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Calculation: Determine the required mass of this compound (MW: 331.32 g/mol )[4] to prepare a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * 331.32 g/mol * Volume (L)
-
-
Dissolution: Carefully weigh the compound and dissolve it in the calculated volume of sterile DMSO. Vortex thoroughly until the solution is clear and homogenous.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability. A related compound, N4-benzoyl-2'-Deoxycytidine, is stable for at least 4 years under proper storage.[8]
| Parameter | Recommendation | Rationale |
| Solvent | Cell Culture Grade DMSO | High solubility for lipophilic compounds; compatible with cell culture at low final concentrations.[8] |
| Stock Concentration | 10-50 mM | Allows for small volume additions to media, minimizing solvent toxicity. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Ensures compound stability and prevents degradation. |
| Handling | Use single-use aliquots | Avoids repeated freeze-thaw cycles that can compromise compound integrity. |
Part 2: Assessment of Cytotoxicity
The first step in characterizing a novel anticancer agent is to determine its dose-dependent effect on cell viability.[9] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
2.1. Protocol: Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric measurement. The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1 µM to 100 µM). Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
| Cell Line | Tissue of Origin | Seeding Density (cells/well) | Example IC50 (µM) |
| HCT-116 | Colon Carcinoma | 5,000 | Hypothetical Data |
| MCF-7 | Breast Adenocarcinoma | 8,000 | Hypothetical Data |
| A549 | Lung Carcinoma | 6,000 | Hypothetical Data |
| H4 | Neuroglioma[11] | 7,000 | Hypothetical Data |
Part 3: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next critical step is to determine the mechanism of cell death. As a DNA chain terminator, this compound is expected to induce apoptosis and cause cell cycle arrest.[7][12] Flow cytometry is a powerful technique for these analyses.[13][14]
3.1. Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells.[16] It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[6] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately by flow cytometry.
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
3.2. Protocol: Cell Cycle Analysis with Propidium Iodide
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content of the cell. Flow cytometry can measure this fluorescence in individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][18] A DNA chain terminator is expected to cause an accumulation of cells in the S phase.
-
Cell Treatment: Treat cells as described in the apoptosis protocol (Section 3.1, step 1).
-
Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13][16] Incubate for at least 2 hours at 4°C (or overnight). Fixation permeabilizes the cells, allowing PI to enter and stain the nuclear DNA.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). Causality: RNase A is crucial because PI can also bind to double-stranded RNA.[16] RNase treatment ensures that the signal comes exclusively from DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events per sample. Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.[16]
Part 4: Probing Molecular Pathways by Western Blotting
To confirm the proposed mechanism of action at the molecular level, Western blotting can be used to detect changes in key proteins involved in the DNA damage response and apoptosis.[19][20]
4.1. Protocol: Western Blot Analysis
Principle: Western blotting, or immunoblotting, is a technique to detect specific proteins in a complex mixture.[19] Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies, followed by enzyme-linked secondary antibodies for detection.
-
Protein Extraction: Treat cells as previously described. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[22]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[21] Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
| Target Protein | Pathway | Expected Result with this compound |
| γH2AX (Phospho-H2AX) | DNA Damage Response | Increase |
| p53 | Tumor Suppressor, DDR | Increase/Stabilization[10] |
| p21 | Cell Cycle Inhibitor | Increase[10] |
| Cleaved Caspase-3 | Apoptosis Execution | Increase[17] |
| Cleaved PARP | Apoptosis Marker | Increase[17] |
| β-actin / GAPDH | Loading Control | No Change |
References
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Lee, M., et al. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]
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University of Arizona. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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Gherghi, I., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH. Retrieved from [Link]
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BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
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Merck. (n.d.). Apoptosis Assays | Life Science Research. Retrieved from [Link]
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Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]
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Zhang, M., et al. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. PMC - NIH. Retrieved from [Link]
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UC San Diego Library. (n.d.). Cancer cell culture : methods and protocols. Retrieved from [Link]
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Al-Ishaq, R., et al. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. PMC - NIH. Retrieved from [Link]
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Kim, M., et al. (n.d.). Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner. PMC - PubMed Central. Retrieved from [Link]
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Ghafouri-Fard, S., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. PubMed. Retrieved from [Link]
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Elex Biotech LLC. (n.d.). N4-Benzoyl-3-deoxycytidine. Retrieved from [Link]
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Yamashita, K., et al. (n.d.). Chemical genomic screening for methylation‐silenced genes in gastric cancer cell lines using 5‐aza‐2′‐deoxycytidine treatment and oligonucleotide microarray. PMC - NIH. Retrieved from [Link]
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Plumb, J. A., et al. (n.d.). Growth inhibition of human cancer cells by 5-aza-2′-deoxycytidine does not correlate with its effects on INK4a/ARF expression or initial promoter methylation status. ResearchGate. Retrieved from [Link]
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Cellosaurus. (n.d.). Cellosaurus cell line H4 (CVCL_1239). Retrieved from [Link]
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PubChem. (n.d.). 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine. Retrieved from [Link]
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Roa, J. C., et al. (2020). Functional and genomic characterization of three novel cell lines derived from a metastatic gallbladder cancer tumor. PubMed. Retrieved from [Link]
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Al-Jaloudi, R., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. Retrieved from [Link]
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Application Notes & Protocols: Characterizing N4-Benzoyl-3'-deoxycytidine for HIV-1 Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the evaluation of N4-Benzoyl-3'-deoxycytidine as a potential inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). As a nucleoside analog, its core mechanism is hypothesized to be chain termination of viral DNA synthesis, a hallmark of the highly successful Nucleoside Reverse Transcriptase Inhibitor (NRTI) class of antiretroviral drugs.[1][2][3] This guide details the scientific rationale, step-by-step protocols for biochemical and cell-based assays, and methods for data analysis and interpretation. The protocols are designed to be self-validating, enabling researchers to determine the compound's potency (IC₅₀), antiviral efficacy (EC₅₀), cytotoxicity (CC₅₀), and its overall therapeutic potential via the selectivity index (SI).
Scientific Background & Rationale
1.1 The Central Role of HIV-1 Reverse Transcriptase
HIV-1, a retrovirus, relies on the enzyme reverse transcriptase to convert its single-stranded RNA genome into double-stranded DNA.[4] This process is a critical step in the viral lifecycle, as the newly synthesized viral DNA is subsequently integrated into the host cell's genome, hijacking the cellular machinery to produce new virions.[4][5] The absence of a comparable reverse transcription process in human cells makes HIV-1 RT an exceptionally attractive and specific target for antiviral therapy.[6]
1.2 Mechanism of Action: Nucleoside Analog Chain Termination
This compound belongs to the NRTI class. The fundamental mechanism of NRTIs involves three key stages:[2]
-
Cellular Uptake and Phosphorylation: As prodrugs, NRTIs are taken up by host cells (e.g., CD4+ T-cells) and are phosphorylated by cellular kinases to their active triphosphate form.[1][7]
-
Competitive Inhibition: The activated NRTI-triphosphate competes with the natural deoxynucleotide triphosphate (dCTP in this case) for incorporation into the growing viral DNA chain by HIV-1 RT.[8]
-
Chain Termination: The critical structural feature of this compound is the absence of a hydroxyl group at the 3' position of the ribose sugar moiety.[7] Once incorporated by RT, this missing 3'-OH group makes it impossible to form the 3'-5'-phosphodiester bond required to add the next nucleotide, thereby halting DNA chain elongation.[5][7][8]
The N4-benzoyl group is a modification on the cytidine base. Such modifications can influence the compound's uptake, phosphorylation efficiency, and interaction with the RT active site, potentially enhancing potency or altering resistance profiles.[9]
Experimental Workflow Overview
A systematic evaluation is crucial to profile the compound's efficacy and safety. The workflow begins with a direct biochemical assay to measure RT inhibition, followed by cell-based assays to assess antiviral activity in a more biologically relevant context, and concludes with a cytotoxicity assessment to determine the compound's therapeutic window.
Protocol 1: Biochemical HIV-1 RT Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against purified HIV-1 RT enzyme activity in a cell-free system.
Principle: This protocol utilizes a non-radioactive ELISA-based assay. Recombinant HIV-1 RT synthesizes a DNA strand using a poly(A) template and an oligo(dT) primer. The newly synthesized strand incorporates digoxigenin (DIG)-labeled dUTP alongside unlabeled dNTPs. The amount of incorporated DIG is then quantified immunologically using an anti-DIG antibody conjugated to peroxidase, which produces a colorimetric signal.[10] The signal intensity is directly proportional to RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT Assay Kit (containing reaction buffer, poly(A) template/oligo(dT) primer, dNTP mix with DIG-dUTP)
-
Anti-DIG-Peroxidase (POD) antibody
-
ABTS substrate solution
-
Lysis Buffer and Stop Solution
-
This compound
-
Control Inhibitor (e.g., Nevirapine or AZT-TP)
-
96-well microtiter plates (streptavidin-coated)
-
Microplate reader (405 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 2-fold or 3-fold) in reaction buffer, ensuring the final DMSO concentration is ≤1% in the assay wells.
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
20 µL of diluted compound or control (Reaction buffer for positive control, Lysis buffer for background).
-
20 µL of reconstituted HIV-1 RT enzyme.
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 20 µL of the template/primer/dNTP mixture to each well to start the reverse transcription reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at 37°C.
-
Stop Reaction & Binding: Add 100 µL of Stop Solution. The oligo(dT) primer is biotinylated, allowing the newly synthesized DNA to bind to the streptavidin-coated plate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Antibody Incubation: Add 100 µL of anti-DIG-POD antibody solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step to remove unbound antibody.
-
Signal Development: Add 100 µL of ABTS substrate solution to each well. Incubate at room temperature for 10-30 minutes, or until sufficient color develops.
-
Read Plate: Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (no enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Abs_compound / Abs_positive_control))
-
Plot % Inhibition versus the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol 2: Cell-Based HIV-1 Antiviral Assay
Objective: To determine the 50% effective concentration (EC₅₀) of the compound in preventing HIV-1 infection in a cellular context.
Principle: This protocol uses TZM-bl reporter cells. These are HeLa cells engineered to express CD4, CCR5, and CXCR4, making them susceptible to a wide range of HIV-1 strains. They also contain integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes. Upon successful HIV-1 infection, the viral Tat protein is produced, which transactivates the LTR, leading to robust luciferase expression. Antiviral activity is measured as a reduction in luciferase signal.[11]
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM, 10% FBS, antibiotics)
-
Laboratory-adapted or pseudotyped HIV-1 virus stock
-
This compound
-
Control Drug (e.g., Lamivudine or Zidovudine)
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luciferase assay reagent (e.g., Britelite or Bright-Glo)
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Addition: Prepare serial dilutions of this compound and a control drug in growth medium. Remove the old medium from the cells and add 100 µL of the diluted compounds. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Viral Infection: Add a pre-titered amount of HIV-1 virus stock to each well (except "cells only" wells) to achieve a desired level of infection (e.g., 100,000 RLU in virus control wells). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Remove 100 µL of supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a microplate luminometer.[12]
-
Data Analysis:
-
Subtract the average background luminescence (cells only) from all other readings.
-
Calculate the percent inhibition: % Inhibition = 100 * (1 - (RLU_compound / RLU_virus_control))
-
Plot % Inhibition versus the log of the compound concentration and use non-linear regression to determine the EC₅₀.
Protocol 3: Cytotoxicity Assay (MTT)
Objective: To measure the 50% cytotoxic concentration (CC₅₀) of the compound on the host cells used in the antiviral assay. This is critical to ensure that the observed antiviral effect is not simply due to the compound killing the cells.[13]
Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[14] These crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living cells.[15]
Materials:
-
TZM-bl cells (or the same cell line as the antiviral assay)
-
Complete Growth Medium
-
This compound
-
96-well cell culture plates (clear, flat-bottom)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Procedure:
-
Cell Plating & Compound Addition: Plate cells and add serial dilutions of the compound exactly as described in steps 1 and 2 of the Cell-Based Antiviral Assay protocol. Crucially, no virus is added to these plates.[13]
-
Incubation: Incubate for 48 hours (matching the duration of the antiviral assay) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove most of the medium (approx. 170 µL) without disturbing the cells or crystals. Add 150 µL of Solubilization Solution to each well and mix thoroughly by pipetting to dissolve the crystals.
-
Read Plate: Measure the absorbance at 570 nm.
Data Analysis:
-
Calculate the percent cell viability: % Viability = 100 * (Abs_compound / Abs_cells_only_control)
-
Plot % Viability versus the log of the compound concentration and use non-linear regression to determine the CC₅₀.
Data Interpretation & Summary
The ultimate goal is to find a compound that is highly potent against the virus at concentrations that are non-toxic to host cells.
| Parameter | Definition | Desired Value |
| IC₅₀ | Concentration for 50% inhibition of RT enzyme activity. | Low (e.g., nM to low µM) |
| EC₅₀ | Concentration for 50% inhibition of viral replication in cells. | Low (e.g., nM to low µM) |
| CC₅₀ | Concentration that kills 50% of host cells. | High (e.g., >100 µM) |
| SI | Selectivity Index (CC₅₀ / EC₅₀). | High (e.g., >100) |
A high Selectivity Index (SI) is the most important indicator of a promising drug candidate, as it represents the therapeutic window between efficacy and toxicity.
References
-
Title: HIV Drugs Mode of Action - Immunopaedia Source: Immunopaedia URL: [Link]
-
Title: Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells Source: Duke University URL: [Link]
-
Title: Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells Source: Duke University URL: [Link]
-
Title: Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells Source: Duke University URL: [Link]
-
Title: Nucleoside Reverse Transcriptase Inhibitors Source: ViralZone - Expasy URL: [Link]
-
Title: Reverse Transcriptase Inhibitors Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: How NRTIs Work Source: International Association of Providers of AIDS Care URL: [Link]
-
Title: Reverse-transcriptase inhibitor Source: Wikipedia URL: [Link]
-
Title: Measurement of HIV-1 Reverse Transcriptase by a Nonradioactive Assay System Source: PubMed URL: [Link]
-
Title: HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and anti-HIV-1 Activity of 2'-"up"-fluoro Analogues of Active anti-AIDS Nucleosides 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (DDC) Source: PubMed URL: [Link]
-
Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL: [Link]
-
Title: Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells Source: PubMed Central (PMC) URL: [Link]
-
Title: Cytotoxicity Assays: How We Test Cell Viability Source: YouTube URL: [Link]
-
Title: Synthesis and anti-HIV activity of novel 2',3'-dideoxy-3'-thiacytidine prodrugs Source: PubMed URL: [Link]
-
Title: a novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening Source: Protein & Cell - Oxford Academic URL: [Link]
-
Title: HIV Quantitative REAL-TIME PCR Kit USER MANUAL Source: DNA-Technology URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. Source: Proteins: Structure, Function, and Bioinformatics URL: [Link]
-
Title: Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay Source: MDPI URL: [Link]
-
Title: Synthesis and anti-HIV activity of 4′-cyano-2′, 3′-didehydro-3′-deoxythymidine Source: ScienceDirect URL: [Link]
-
Title: Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists Source: Molecules - MDPI URL: [Link]
-
Title: Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Source: Journal of Biological Chemistry URL: [Link]
-
Title: Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition Source: PubMed Central (PMC) URL: [Link]
-
Title: Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies Source: MDPI URL: [Link]
-
Title: Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Source: YouTube URL: [Link]
-
Title: Total Synthesis and Anti-HIV Activity Evaluation of Desmosdumotin D and Analogues Source: MDPI URL: [Link]
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Application Notes and Protocols for N4-Benzoyl-3'-deoxycytidine in Hepatitis C Virus (HCV) Research
Introduction: The Pursuit of Novel HCV Polymerase Inhibitors
The Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, NS5B, is a cornerstone of the viral replication machinery and a validated target for direct-acting antiviral (DAA) agents.[1][2][3] Nucleoside/nucleotide analogs represent a major class of NS5B inhibitors, functioning as chain terminators of viral RNA synthesis.[1][2] These agents, delivered as prodrugs, are metabolized intracellularly to their active triphosphate form, which is then incorporated by the NS5B polymerase into the nascent RNA strand. The absence of a 3'-hydroxyl group on the sugar moiety of these analogs prevents the formation of the next phosphodiester bond, thereby halting RNA elongation.[4]
This document provides a detailed technical guide for researchers on the application of N4-Benzoyl-3'-deoxycytidine, a nucleoside analog with potential anti-HCV activity. It is hypothesized that this compound acts as a prodrug of 3'-deoxycytidine. The N4-benzoyl group is anticipated to enhance cellular permeability and potentially modulate the metabolic activation pathway before being cleaved by intracellular esterases to release the active nucleoside, 3'-deoxycytidine.
Mechanism of Action: A Prodrug Approach to Chain Termination
The proposed mechanism of action for this compound involves a multi-step intracellular conversion to its active triphosphate metabolite, 3'-deoxycytidine triphosphate (3'-dCTP).
-
Cellular Uptake and Prodrug Cleavage: this compound, with its lipophilic benzoyl group, is expected to readily cross the cell membrane. Once inside the hepatocyte, intracellular amidases or esterases are presumed to cleave the N4-benzoyl group, releasing 3'-deoxycytidine.
-
Anabolic Phosphorylation: The released 3'-deoxycytidine is then sequentially phosphorylated by host cell kinases to its monophosphate (MP), diphosphate (DP), and finally to the active triphosphate (TP) form, 3'-dCTP. This phosphorylation cascade is often the rate-limiting step for the activity of nucleoside analogs.[4][5]
-
NS5B Polymerase Inhibition: The active metabolite, 3'-dCTP, serves as a substrate for the HCV NS5B polymerase. Due to its structural similarity to the natural substrate, deoxycytidine triphosphate (dCTP), it is incorporated into the growing viral RNA chain.
-
Chain Termination: The critical feature of 3'-dCTP is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This structural modification makes it impossible for the NS5B polymerase to catalyze the formation of a phosphodiester bond with the next incoming nucleotide, leading to the immediate termination of RNA chain elongation and thereby inhibiting viral replication.[4]
Caption: Proposed metabolic activation pathway of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-HCV activity and cytotoxicity of this compound.
Protocol 1: In Vitro Anti-HCV Activity in a Subgenomic Replicon Assay
The HCV replicon system is the gold standard for cell-based screening of HCV inhibitors.[6] This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors an autonomously replicating subgenomic HCV RNA molecule.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., Luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound (stock solution in DMSO).
-
Positive control (e.g., Sofosbuvir).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Include a positive control and a no-drug (vehicle) control.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's protocol. This reading is proportional to the level of HCV RNA replication.
-
Data Analysis:
-
Normalize the luciferase signal of treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the 50% effective concentration (EC₅₀) using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of HCV replication or general cytotoxicity.
Materials:
-
Huh-7 cells (parental, without the replicon).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation and Treatment: Prepare and add the compound dilutions as described in Protocol 1.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions. Measure the signal (luminescence, absorbance, or fluorescence).
-
Data Analysis:
-
Normalize the viability signal of treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Sources
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. HCV direct-acting antiviral agents: the best interferon-free combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Application Notes and Protocols for Combination Therapy Studies with N4-Benzoyl-3'-deoxycytidine in Oncology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Rationale for Combination Therapies with N4-Benzoyl-3'-deoxycytidine
This compound is a modified pyrimidine nucleoside analog with therapeutic potential as an antimetabolite in oncology.[1] As a class, nucleoside analogs exert their cytotoxic effects by interfering with DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[2][3] The 3'-deoxy modification in this compound suggests a primary mechanism as a DNA chain terminator, where its incorporation into a growing DNA strand by polymerases prevents further elongation.[1]
While single-agent chemotherapy can be effective, drug resistance and tumor heterogeneity often limit its long-term success.[2] Combination therapy, the use of multiple therapeutic agents with different mechanisms of action, is a cornerstone of modern oncology.[4] This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual agents, and can also delay or prevent the development of drug resistance.[2][3]
For a nucleoside analog like this compound, which primarily induces DNA damage, rational combination partners include agents that:
-
Inhibit DNA repair pathways: This creates a synthetic lethality scenario, where the cancer cell is overwhelmed by DNA damage that it can no longer effectively repair.
-
Target different stages of the cell cycle: This can enhance the cytotoxic effects by ensuring that cells are susceptible to at least one agent regardless of their proliferative state.
-
Modulate the tumor microenvironment: This can improve drug delivery and sensitize cancer cells to the effects of chemotherapy.
-
Stimulate an anti-tumor immune response: Some chemotherapies can induce immunogenic cell death, which can be potentiated by immune checkpoint inhibitors.
This document provides a comprehensive guide to the preclinical evaluation of this compound in combination with other anticancer agents. It includes detailed protocols for in vitro and in vivo studies, as well as methods for assessing synergy, apoptosis, and cell cycle effects.
II. Proposed Combination Strategies and Mechanistic Rationale
Based on the mechanism of action of nucleoside analogs, several promising combination strategies for this compound can be proposed:
A. Combination with PARP Inhibitors
-
Rationale: this compound induces single-strand DNA breaks (SSBs) by terminating DNA elongation. Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of SSBs.[5] In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), the combination of a nucleoside analog and a PARP inhibitor can lead to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality.[4]
-
Hypothesized Signaling Pathway:
Caption: Synergistic induction of apoptosis by combining this compound and a PARP inhibitor.
B. Combination with ATR/Chk1 Inhibitors
-
Rationale: The incorporation of this compound into DNA can cause replication stress. The ATR-Chk1 pathway is a critical checkpoint that is activated in response to replication stress, leading to cell cycle arrest to allow for DNA repair.[6] Inhibiting ATR or Chk1 in combination with a nucleoside analog can prevent this protective cell cycle arrest, forcing the cells to enter mitosis with damaged DNA, a phenomenon known as mitotic catastrophe, which ultimately leads to apoptosis. ATR/Chk1 inhibitors can potentiate the effect of nucleoside analogues such as gemcitabine.[6]
-
Hypothesized Signaling Pathway:
Caption: Overcoming cell cycle arrest and inducing mitotic catastrophe through the combination of this compound and an ATR/Chk1 inhibitor.
III. In Vitro Combination Studies: Protocols and Data Analysis
A. Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with a partner drug on various cancer cell lines and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Protocol: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the combination partner drug.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent and combination treatments, for a specified duration (e.g., 72 hours). Include a vehicle-treated control.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Synergy Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[7][8] It is based on the median-effect principle and calculates a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Data Analysis Workflow:
-
Dose-Response Curves: Generate dose-response curves for each drug alone and for the combination at a constant ratio.
-
Median-Effect Analysis: Use software like CompuSyn to perform median-effect analysis and calculate the CI values at different effect levels (Fraction affected, Fa).
-
Fa-CI Plot (Chou-Talalay Plot): Plot the CI values against the fraction of cells affected (Fa). This plot provides a visual representation of the drug interaction across a range of effect levels.
-
Isobologram Analysis: Construct isobolograms to graphically represent the synergistic, additive, or antagonistic effects.
Experimental Workflow Diagram:
Caption: Workflow for in vitro synergy assessment of this compound combinations.
B. Apoptosis Assays
Objective: To determine if the combination treatment enhances the induction of apoptosis compared to single-agent treatments.
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][9]
-
Cell Treatment: Treat cells with this compound, the combination partner, or the combination for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
C. Cell Cycle Analysis
Objective: To investigate the effects of the combination treatment on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining for DNA Content by Flow Cytometry
This method measures the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
-
Cell Treatment: Treat cells with the single agents and the combination for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
IV. In Vivo Combination Studies: Xenograft Models
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with a partner drug in a living organism.
Protocol: Human Tumor Xenograft Model
This protocol describes the use of cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunocompromised mice.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells or implant a patient-derived tumor fragment into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination partner drug alone
-
This compound + combination partner
-
-
Drug Administration: Administer the drugs according to a predetermined schedule, dose, and route of administration.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a specified time point.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
In Vivo Study Workflow Diagram:
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Phase 1/2 study of the combination of 5-aza-2′-deoxycytidine with valproic acid in patients with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N4-Benzoyl-3'-deoxycytidine as a Precision Tool for Interrogating DNA Replication
For: Researchers, scientists, and drug development professionals in molecular biology, oncology, and virology.
Introduction: The Critical Role of DNA Replication in Health and Disease
DNA replication is a fundamental biological process, ensuring the faithful transmission of genetic information across cell generations.[1] Its high fidelity is paramount for cellular homeostasis. However, dysregulation of this intricate machinery is a hallmark of numerous pathologies, most notably cancer, where uncontrolled cell proliferation is rampant.[1][2] Furthermore, many viruses, including retroviruses like HIV and hepadnaviruses like Hepatitis B, rely on the host's or their own replication machinery to propagate, making DNA synthesis a prime target for therapeutic intervention.[3][4][5]
The study of DNA replication dynamics and the development of agents that can modulate this process are therefore of immense scientific and clinical importance. Nucleoside analogs, synthetic molecules that mimic natural deoxynucleosides, have emerged as powerful tools in this endeavor.[3][6][7] These molecules can be metabolically activated within cells and incorporated into nascent DNA strands by DNA polymerases.[8][9] By designing specific structural modifications, these analogs can act as chain terminators, effectively halting DNA synthesis and providing a means to study and inhibit replication.[7][8][10][11]
This application note details the utility of a specific modified nucleoside, N4-Benzoyl-3'-deoxycytidine, as a sophisticated tool for the study of DNA replication. We will explore its unique structural features, mechanism of action, and provide detailed protocols for its application in key experimental systems.
This compound: A Tale of Two Modifications
This compound is a synthetic analog of the natural nucleoside 2'-deoxycytidine. Its utility in studying DNA replication stems from two critical modifications: the absence of a hydroxyl group at the 3' position of the deoxyribose sugar and the presence of a benzoyl protecting group on the exocyclic amine of the cytosine base.
The 3'-Deoxy Modification: A Full Stop for DNA Polymerase
The core of DNA synthesis is the formation of a phosphodiester bond between the 5'-phosphate of an incoming deoxynucleoside triphosphate (dNTP) and the free 3'-hydroxyl group of the growing DNA strand.[12] This reaction is catalyzed by DNA polymerase. The 3'-hydroxyl group is absolutely essential for chain elongation.[6][11]
This compound, by lacking this crucial 3'-hydroxyl group, acts as an obligate chain terminator.[6][8] Once cellular kinases phosphorylate it to its active triphosphate form (this compound triphosphate), it can be recognized and incorporated by DNA polymerases opposite a guanine base in the template strand. However, upon its incorporation, the absence of a 3'-OH prevents the subsequent addition of the next nucleotide, leading to the immediate and irreversible termination of DNA synthesis.[11][13][14] This principle is famously exploited in Sanger sequencing, the classical method for determining the nucleotide sequence of DNA.[9][11][12][13]
The N4-Benzoyl Group: A Handle for Synthesis and a Modulator of Activity
The exocyclic amine (N4) of cytidine is a reactive site. In the context of chemical oligonucleotide synthesis, this group must be protected to prevent unwanted side reactions during the phosphoramidite coupling chemistry.[15][16] The benzoyl group serves as a robust and widely used protecting group for this purpose.[15][16][17] While this compound is a precursor for creating oligonucleotides with a 3'-terminal chain terminator[15], its direct use in cellular and biochemical assays is also of significant interest.
The presence of the bulky benzoyl group can influence the interaction of the nucleoside analog with cellular enzymes, such as nucleoside kinases and DNA polymerases. This modification can affect the efficiency of its phosphorylation and incorporation into DNA. Furthermore, N4-acyl modifications on cytidine analogs have been shown to enhance antiviral activity in some cases, suggesting that the benzoyl group may play a role beyond simple protection.[18]
Mechanism of Action: From Prodrug to Chain Terminator
The journey of this compound from an external agent to a replication-halting molecule within the cell is a multi-step process.
-
Cellular Uptake: The molecule is transported into the cell.
-
Metabolic Activation: Cellular nucleoside and nucleotide kinases sequentially phosphorylate this compound to its monophosphate, diphosphate, and finally, its active triphosphate form (N4-Benzoyl-3'-dCTP). This activation is a critical step, as DNA polymerases only recognize and incorporate the triphosphate forms of nucleosides.[8]
-
Incorporation by DNA Polymerase: During DNA replication, when the polymerase encounters a guanine in the template strand, it can incorporate N4-Benzoyl-3'-dCTP into the nascent strand.
-
Chain Termination: Due to the absence of a 3'-hydroxyl group, no further nucleotides can be added, and DNA synthesis is terminated.[5][8][10]
Caption: Mechanism of this compound action.
Applications and Protocols
This compound can be employed in a variety of experimental settings to probe the intricacies of DNA replication.
In Vitro DNA Polymerase Assays
These assays are fundamental for understanding the direct interaction between the activated nucleoside analog and purified DNA polymerases. They allow for the determination of key kinetic parameters, such as the inhibition constant (Ki) and the incorporation efficiency.
Objective: To determine if and how efficiently a specific DNA polymerase incorporates N4-Benzoyl-3'-dCTP, leading to chain termination.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, δ, ε, or a viral reverse transcriptase)
-
This compound triphosphate (N4-Benzoyl-3'-dCTP)
-
Standard dNTPs (dATP, dGTP, dTTP, dCTP)
-
Primed DNA template (a single-stranded DNA template annealed to a shorter, complementary primer)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled primer
-
Reaction buffer appropriate for the polymerase being tested
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Protocol:
-
Reaction Setup: Prepare a series of reaction mixtures. A typical reaction would contain the primed DNA template, the DNA polymerase, reaction buffer, dGTP, dTTP, and the labeled dNTP.
-
Experimental Conditions:
-
Control Reaction: Add a non-limiting concentration of all four standard dNTPs (including dCTP). This will show the full-length extension product.
-
Chain Termination Reaction: Omit dCTP and add a specific concentration of N4-Benzoyl-3'-dCTP.
-
Titration: To determine the IC50, set up multiple reactions with a fixed concentration of dCTP and varying concentrations of N4-Benzoyl-3'-dCTP.
-
-
Initiation and Incubation: Initiate the reactions by adding the DNA polymerase. Incubate at the optimal temperature for the polymerase (e.g., 37°C for human polymerases) for a defined period (e.g., 15-30 minutes).
-
Quenching: Stop the reactions by adding a quench buffer containing EDTA and a denaturing agent (e.g., formamide).
-
Analysis: Denature the DNA products by heating and resolve them on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA products using a phosphorimager or fluorescence scanner. The appearance of shorter DNA fragments in the presence of N4-Benzoyl-3'-dCTP indicates chain termination.
Expected Results and Interpretation:
| Condition | Expected Outcome | Interpretation |
| Control (+ all dNTPs) | A single band corresponding to the full-length extension product. | The polymerase is active and fully extends the primer. |
| Experimental (+ N4-Benzoyl-3'-dCTP, - dCTP) | A ladder of bands, each terminating at a position opposite a guanine in the template. | N4-Benzoyl-3'-dCTP is incorporated and acts as a chain terminator. |
| Titration Series | A dose-dependent decrease in the intensity of the full-length product and an increase in terminated fragments. | Allows for the calculation of the IC50, providing a quantitative measure of inhibitory potency. |
Cell-Based DNA Synthesis and Proliferation Assays
These assays measure the effect of this compound on DNA replication within living cells. This provides a more biologically relevant context, as it accounts for cellular uptake, metabolic activation, and potential off-target effects.
Objective: To assess the ability of this compound to inhibit cellular DNA synthesis and, consequently, cell proliferation.
Materials:
-
Cell line of interest (e.g., cancer cell line, virally infected cells)
-
This compound
-
Cell culture medium and supplements
-
A method for measuring DNA synthesis, such as the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) followed by click chemistry-based detection.[19][20][21]
-
Flow cytometer or fluorescence microscope
-
Cell proliferation assay kit (e.g., MTS or WST-1 based)
Protocol: EdU Incorporation Assay
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates or plates with coverslips) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a desired period (e.g., 24-72 hours). Include an untreated control.
-
EdU Labeling: During the last 1-2 hours of treatment, add EdU to the culture medium at a final concentration of 10 µM.[21] EdU is a nucleoside analog that is incorporated into newly synthesized DNA.[19]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde. Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Click Chemistry Reaction: Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper catalyst. Incubate the cells with this cocktail to fluorescently label the EdU-containing DNA.
-
Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst.
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. The percentage of EdU-positive cells (cells undergoing DNA synthesis) can be quantified.
-
Flow Cytometry: Analyze the cells using a flow cytometer to obtain a quantitative measure of the proportion of cells in S-phase.
-
Expected Results and Interpretation:
A dose-dependent decrease in the percentage of EdU-positive cells in the this compound-treated groups compared to the control indicates that the compound inhibits cellular DNA synthesis.
Caption: Workflow for cell-based DNA synthesis assay.
Antiviral Activity Assays
Many antiviral drugs are nucleoside analogs that selectively inhibit viral polymerases.[3][5][18] this compound can be tested for its ability to inhibit the replication of viruses that rely on a DNA synthesis step.
Objective: To determine the efficacy of this compound in inhibiting the replication of a specific virus (e.g., HIV, HBV) in a cell culture model.
Materials:
-
A permissive host cell line for the virus of interest
-
A stock of the virus
-
This compound
-
A positive control antiviral drug (e.g., Zidovudine for HIV)
-
A method to quantify viral replication (e.g., p24 antigen ELISA for HIV, quantitative PCR for viral DNA for HBV)
Protocol:
-
Cell Seeding: Seed the host cells in a multi-well plate.
-
Treatment and Infection: Pre-treat the cells with various concentrations of this compound for a few hours. Then, infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for multiple rounds of viral replication (e.g., 3-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant or cell lysates. Quantify the amount of a viral marker (e.g., viral protein, viral nucleic acid) using an appropriate assay.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS assay) on uninfected cells treated with the same concentrations of the compound to determine its effect on cell viability.
Expected Results and Interpretation:
| Parameter | Description |
| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral replication by 50%. A lower EC50 indicates higher antiviral potency. |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that reduces cell viability by 50%. |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low host cell toxicity. |
A potent and selective antiviral compound will have a low EC50 and a high CC50, resulting in a high Selectivity Index.
Conclusion and Future Perspectives
This compound is a valuable molecular tool for dissecting the mechanisms of DNA replication. Its function as a chain terminator allows for the precise inhibition of DNA synthesis, enabling researchers to study the consequences of replication blockage in various contexts. The protocols outlined in this application note provide a framework for utilizing this compound in biochemical, cell-based, and virological assays. Further research may explore the differential effects of this analog on various cellular and viral DNA polymerases, potentially leading to the development of more selective inhibitors for therapeutic applications in cancer and infectious diseases.
References
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Nucleoside analogue - Wikipedia. Available at: [Link]
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Nucleic acid analogue - Wikipedia. Available at: [Link]
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Nucleoside analogs: molecular mechanisms signaling cell death - BIOCEV. Available at: [Link]
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Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease - MDPI. Available at: [Link]
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Chain-terminating nucleoside analogs (CTNAs). (A) Mechanism of the... - ResearchGate. Available at: [Link]
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N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed. Available at: [Link]
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Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - ASM Journals. Available at: [Link]
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Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PubMed Central. Available at: [Link]
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DNA sequencing with chain-terminating inhibitors. Available at: [Link]
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Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses - NIH. Available at: [Link]
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Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses - UTMB Research Experts. Available at: [Link]
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DNA sequencing with chain-terminating inhibitors - PMC - NIH. Available at: [Link]
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β-d-N4-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome - PMC. Available at: [Link]
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β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - NIH. Available at: [Link]
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DNA sequencing with chain-terminating inhibitors. - Semantic Scholar. Available at: [Link]
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How do you integrate nucleoside analogs (or other chemicals) into DNA? - Reddit. Available at: [Link]
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The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed Central. Available at: [Link]
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Most human DNA replication initiation is dispersed throughout the genome with only a minority within previously identified initiation zones. Available at: [Link]
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Practical and concise synthesis of nucleoside analogs - Springer Nature Experiments. Available at: [Link]
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Unprocessed genomic uracil as a source of DNA replication stress in cancer cells - PubMed. Available at: [Link]
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Application Note: A Framework for In Vitro Efficacy Testing of N4-Benzoyl-3'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Hypothesized Mechanism
N4-Benzoyl-3'-deoxycytidine is a synthetic nucleoside analog with significant potential as an anticancer therapeutic.[1] Its structure suggests a dual-action strategy for efficacy:
-
Prodrug Design : The N4-benzoyl group attached to the cytosine base is a lipophilic moiety likely designed to enhance cell membrane permeability. It is hypothesized that once inside the cell, this protecting group is cleaved by intracellular esterases or amidases, releasing the active compound, 3'-deoxycytidine.[2][3] This prodrug approach is a common strategy to improve the pharmacological properties of therapeutic agents.[4]
-
Mechanism of Action : The active component, 3'-deoxycytidine, lacks the critical 3'-hydroxyl (-OH) group on its ribose sugar. In healthy cells, this 3'-OH group is essential for DNA and RNA polymerases to form the phosphodiester bonds that create nucleic acid chains.[5] When 3'-deoxycytidine is incorporated into a growing DNA or RNA strand, the absence of this group makes it impossible to add the next nucleotide, thereby terminating chain elongation.[5][6][7][8] This termination of DNA synthesis is a potent mechanism for inducing cytotoxicity, particularly in rapidly proliferating cancer cells which are highly dependent on continuous DNA replication.[9]
This application note provides a comprehensive framework of experimental protocols to systematically evaluate the in vitro efficacy of this compound, moving from foundational cytotoxicity assessment to the validation of its hypothesized mechanism of action.
Visualizing the Hypothesized Mechanism and Experimental Workflow
The following diagrams illustrate the proposed biological mechanism of this compound and the logical flow of experiments designed to test its efficacy.
Caption: Hypothesized mechanism of this compound.
Caption: Logical workflow for in vitro efficacy testing.
Part 1: Foundational Cytotoxicity Assessment
Objective: To determine the dose-dependent cytotoxic effect of this compound on selected cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Core Assay: MTS Cell Viability Assay. This is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11][12] Living cells reduce the MTS tetrazolium compound into a colored formazan product, allowing for spectrophotometric quantification.[11][12]
Protocol 1: MTS Cytotoxicity Assay
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (phenol red-free recommended to avoid absorbance interference)[10]
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTS reagent solution (combined with an electron coupling agent like PES)[11][13]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) is recommended to capture a full dose-response curve.[14]
-
Remove the seeding medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium with DMSO, equivalent to the highest concentration used) and "medium only" blank wells.
-
Incubation: Incubate the plate for a relevant treatment period (e.g., 48 or 72 hours). The duration should be sufficient for the compound to exert its effect, typically spanning multiple cell cycles.[14]
-
MTS Addition: Add 20 µL of the MTS reagent solution to each well, including controls.[11][13]
-
Color Development: Incubate the plate for 1-4 hours at 37°C, protected from light.[11][13]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[11][13]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.[10]
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation:
| Cell Line | Treatment Duration | IC50 (µM) |
| HeLa (Cervical Cancer) | 72 hours | 5.2 |
| A549 (Lung Cancer) | 72 hours | 12.8 |
| MCF-7 (Breast Cancer) | 72 hours | 8.1 |
Part 2: Investigating Cellular Consequences of Treatment
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) and/or cell cycle arrest. These assays should be performed using concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
Protocol 2: Apoptosis Assay via Annexin V/PI Staining
Scientific Rationale: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15][16]
Procedure:
-
Cell Treatment: Seed 1-2 x 10^6 cells in appropriate culture flasks or plates. Treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect all cells, including floating (apoptotic) and adherent cells (which should be gently trypsinized).[15]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.[15][17]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]
Data Presentation:
| Treatment (72h) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 95.1 | 2.5 | 2.1 |
| 1x IC50 | 45.3 | 35.8 | 18.6 |
| 2x IC50 | 15.7 | 48.2 | 35.9 |
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Scientific Rationale: Propidium Iodide (PI) is a DNA intercalating agent.[20] The amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain.[17] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A chain-terminating agent would be expected to cause an accumulation of cells in the S-phase (DNA synthesis phase).
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 2.
-
Fixation: Resuspend the cell pellet in ~400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[17][21] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[17][20]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[17][21]
-
Staining:
-
Resuspend the cell pellet in a PI staining solution containing RNase A. RNase treatment is crucial because PI can also bind to double-stranded RNA.[20][21]
-
A typical solution contains 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.[21]
-
Incubate for 30 minutes at room temperature in the dark.[22]
-
-
Analysis: Analyze the samples by flow cytometry, ensuring the data for the PI channel is collected on a linear scale.[21] Use gating strategies to exclude doublets and debris.
Data Presentation:
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| 1x IC50 | 30.2 | 55.9 | 13.9 |
| 2x IC50 | 18.9 | 68.5 | 12.6 |
Part 3: Direct Validation of the Molecular Mechanism
Objective: To directly test the hypothesis that this compound inhibits DNA synthesis.
Protocol 4: DNA Synthesis Assay via EdU Incorporation
Scientific Rationale: The EdU (5-ethynyl-2'-deoxyuridine) assay is a modern, non-radioactive method to measure de novo DNA synthesis. EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase.[23][24] Its alkyne group can then be detected via a highly specific "click" chemistry reaction with a fluorescently labeled azide, allowing for quantification by flow cytometry or imaging.[23][24] This method is preferred over older BrdU assays as it does not require harsh DNA denaturation, better-preserving cell morphology and epitopes.[23][24][25]
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for a period shorter than one full cell cycle (e.g., 6-12 hours) to observe a direct impact on synthesis rather than downstream effects.
-
EdU Labeling: Towards the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM and incubate for an additional 1-2 hours to allow for its incorporation into newly synthesized DNA.[25]
-
Harvesting and Fixation: Harvest the cells and fix them using a formaldehyde-based fixative as recommended by the assay kit manufacturer.
-
Permeabilization: Permeabilize the cells using a saponin- or Triton-based buffer to allow the detection reagents to enter the cell.[23][26]
-
Click Reaction: Prepare the click reaction cocktail containing the fluorescent azide and copper catalyst according to the manufacturer's protocol. Incubate the permeabilized cells with this cocktail for 30 minutes at room temperature, protected from light.[26]
-
Washing and Analysis: Wash the cells to remove excess reagents and analyze by flow cytometry. The intensity of the fluorescence is directly proportional to the amount of DNA synthesis that occurred during the EdU pulse.
Data Presentation:
| Treatment (12h) | % EdU-Positive Cells (S-Phase) |
| Vehicle Control | 35.2 |
| 1x IC50 | 8.9 |
| 2x IC50 | 2.1 |
Conclusion and Interpretation
A successful in vitro evaluation of this compound would yield a cohesive set of results across these experiments:
-
A potent, dose-dependent reduction in cell viability across multiple cancer cell lines (Protocol 1).
-
A significant, dose-dependent increase in the percentage of apoptotic cells, confirming that the compound induces programmed cell death (Protocol 2).
-
A clear accumulation of cells in the S-phase of the cell cycle, indicating an interruption of DNA replication (Protocol 3).
-
A direct, dose-dependent inhibition of EdU incorporation, providing definitive evidence that the compound's mechanism of action involves the blockage of DNA synthesis (Protocol 4).
Together, these results would provide a robust and validated preclinical data package supporting the hypothesis that this compound acts as a prodrug for a potent DNA chain terminator, making it a strong candidate for further oncological drug development.[27][28][29]
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Available at: [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available at: [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Biocompare. EdU incorporation for DNA synthesis and cell cycle analysis. Available at: [Link]
-
Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology. Available at: [Link]
-
Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. Available at: [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. Available at: [Link]
-
baseclick GmbH. EdU proliferation: Applications, assay kits & techniques. Available at: [Link]
-
Certis Oncology Solutions. How to Identify High-Quality Hits Early On: Your Guide to Ensuring Reproducible In Vitro Oncology Studies. Available at: [Link]
-
MDPI. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Available at: [Link]
-
Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro. Available at: [Link]
-
ResearchGate. SANGER`S DIDEOXY CHAIN TERMINATION METHOD OF DNA SEQUENCING. Available at: [Link]
-
Glen Research. Chain Terminators. Available at: [Link]
-
PubMed. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Available at: [Link]
-
PubMed. DNA sequencing with chain-terminating inhibitors. Available at: [Link]
-
SciSpace. DNA sequencing with chain-terminating inhibitors. Available at: [Link]
-
PubMed. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Available at: [Link]
-
NanoAxis LLC. N4-Benzoyl-3-deoxycytidine. Available at: [Link]
-
Pannacean (Henan) Medicine Science Technologies, Ltd. N4-Benzoyl-3'-O-DMTr-2'-deoxycytidine. Available at: [Link]
-
Elex Biotech LLC. N4-Benzoyl-3-deoxycytidine. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Ultrasound-triggered prodrug activation via sonochemically induced cleavage of a 3,5-dihydroxybenzyl carbamate scaffold. Available at: [Link]
-
PubChem. N4-Benzoyl-2'-deoxycytidine. Available at: [Link]
-
Royal Society of Chemistry. Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Nucleophile-triggered prodrug release from polymer hydrogels. Available at: [Link]
-
ScienceDirect. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Available at: [Link]
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- 29. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
optimizing deprotection of N4-Benzoyl-cytidine in oligonucleotides
Answering the user's request to create a technical support center for optimizing the deprotection of N4-Benzoyl-cytidine in oligonucleotides.
Technical Support Center: N4-Benzoyl-Cytidine Deprotection
A Guide for Researchers, Scientists, and Drug Development Professionals
The N4-benzoyl (Bz) group is a foundational protecting group for the exocyclic amine of cytidine in oligonucleotide synthesis.[1][2] Its stability under the acidic conditions of detritylation and its ability to prevent unwanted side reactions during the phosphoramidite coupling step make it a reliable choice.[1][3] However, the final deprotection step to remove the Bz group can present challenges, including slow reaction kinetics and the potential for side reactions.[4][5]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate and optimize the deprotection of N4-Benzoyl-cytidine (Bz-dC) containing oligonucleotides, ensuring high purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is N4-benzoyl-cytidine (Bz-dC) used in oligonucleotide synthesis?
The primary role of the benzoyl group is to "mask" the reactive exocyclic amine on the cytosine base.[1] This is critical because unprotected amino groups are nucleophilic and would otherwise react with the activated phosphoramidite monomers during the coupling cycle, leading to branched chains and synthesis failure.[3] The Bz group is robust enough to withstand all steps of the synthesis and is removed only at the final cleavage and deprotection stage.[1]
Q2: What is the primary challenge associated with removing the N4-benzoyl group?
The main challenge is the chemical stability of the benzoyl group. Its removal requires relatively harsh basic conditions, typically involving prolonged heating with concentrated ammonium hydroxide.[1][4] These conditions can be incompatible with sensitive modifications or dyes within the oligonucleotide sequence. Furthermore, using faster, more aggressive deprotection agents like methylamine can lead to undesirable side reactions.[5][6]
Q3: When should I choose Bz-dC over a more labile protecting group like N4-acetyl-cytidine (Ac-dC)?
The choice depends on your synthesis strategy and the composition of your oligonucleotide:
-
Choose Bz-dC for standard, unmodified DNA oligonucleotides where traditional, slower deprotection with ammonium hydroxide is acceptable. It is a well-established, cost-effective option.[7]
-
Choose Ac-dC when speed is critical or when the oligonucleotide contains sensitive modifications.[4] Ac-dC is compatible with "UltraFAST" deprotection reagents like Ammonium Hydroxide/Methylamine (AMA), which significantly reduces deprotection time.[6][8] Using Ac-dC is essential if you plan to use AMA, as it avoids the side reactions seen with Bz-dC.[4][9]
Q4: What are the standard deprotection reagents for oligonucleotides containing Bz-dC?
The most common and traditional reagent is concentrated aqueous ammonium hydroxide (28-30%), typically requiring heating at 55°C for 8-12 hours.[3] While effective, this method is slow.[7] Faster reagents like AMA (a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine) are also common in oligonucleotide synthesis but are not recommended for sequences containing Bz-dC due to a significant side reaction.[6][9]
Troubleshooting Guide
This section addresses the most common issues encountered during the deprotection of Bz-dC.
Issue 1: Incomplete Deprotection of the Benzoyl Group
-
Symptom: Your analytical data (e.g., Mass Spectrometry) shows a persistent mass addition of +104 Da on cytidine residues. Your HPLC or UPLC chromatogram may show a distinct, later-eluting peak corresponding to the partially protected oligonucleotide.[9]
-
Potential Causes:
-
Insufficient Deprotection Time/Temperature: The benzoyl group is sterically hindered and requires sufficient thermal energy and time for the hydrolysis reaction to go to completion.
-
Aged or Ineffective Reagent: Concentrated ammonium hydroxide can lose ammonia gas over time, especially with repeated opening of the bottle, reducing its deprotection efficacy.[10][11]
-
Steric Hindrance: In long oligonucleotides or sequences with significant secondary structure, the deprotection reagent may have difficulty accessing all the benzoyl groups.[10] The presence of a methyl group at the 5-position (in 5-Me-dC) can also sterically hinder the approach of the deprotecting agent.[12]
-
-
Solutions & Optimization:
-
Verify and Extend Conditions: Ensure you are using the standard conditions of concentrated ammonium hydroxide at 55°C. If deprotection is still incomplete, extend the incubation time to 12-16 hours.[1][3]
-
Use Fresh Reagent: Always use a fresh bottle or a fresh aliquot of concentrated ammonium hydroxide for deprotection.[11]
-
Consider Sequence Context: For sequences known to form stable secondary structures, consider adding a denaturant like formamide to the deprotection solution, although compatibility must be verified.
-
Issue 2: Formation of N4-methyl-cytidine Side Product
-
Symptom: Mass spectrometry reveals an unexpected mass addition of +14 Da on cytidine residues (a methyl group has replaced the benzoyl group). This N4-methyl-dC impurity is often difficult to resolve from the desired product by reverse-phase HPLC.[4][6]
-
Potential Cause: This is a classic side reaction that occurs when using methylamine-containing deprotection reagents (e.g., AMA) with Bz-dC.[1] The methylamine acts as a nucleophile and attacks the benzoyl-carbonyl carbon, leading to a transamination reaction that displaces the benzamide and attaches a methyl group to the N4 position of cytosine.[6][13] This side product can form at levels of 5% or higher.[6]
-
Solutions & Optimization:
-
Avoid AMA with Bz-dC: The most critical rule is to never use AMA or any methylamine-based reagent for oligonucleotides synthesized with Bz-dC phosphoramidite.[9]
-
Use the Correct Protecting Group Strategy: If a fast deprotection protocol (e.g., 10 minutes at 65°C) is required, the oligonucleotide must be synthesized using N4-acetyl-dC (Ac-dC) phosphoramidite. The acetyl group is removed much more rapidly, preventing the competing transamination reaction.[4][8]
-
Stick to Standard Deprotection: For existing Bz-dC-containing oligonucleotides, the only reliable method is the standard deprotection using concentrated ammonium hydroxide.[3]
-
Diagram: Transamination of N4-Benzoyl-cytidine with Methylamine
Caption: Transamination side reaction when using AMA with Bz-dC.
Issue 3: Degradation of Sensitive Dyes or Modifications
-
Symptom: Analysis shows low yield of the final product and the appearance of multiple new peaks, indicating degradation. This is common for oligos containing fluorescent dyes (like TAMRA or HEX), certain linkers, or other base-labile modifications.[9][14]
-
Potential Cause: The standard deprotection conditions required for Bz-dC (prolonged heating in a strong base) are too harsh for many sensitive molecules attached to the oligonucleotide.[7][14]
-
Solutions & Optimization:
-
Plan with Mild Protecting Groups: For any synthesis involving sensitive modifications, avoid Bz-dC. Instead, plan the synthesis from the start using an "UltraMILD" protecting group strategy (e.g., Pac-dA, iPr-Pac-dG, and Ac-dC).[14][15]
-
Use Mild Deprotection Reagents: UltraMILD-protected oligos can be deprotected under much gentler conditions, such as using 0.05 M potassium carbonate in methanol for 4 hours at room temperature, which preserves the integrity of sensitive moieties.[13][15][16]
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for Bz-dC deprotection issues.
Data Summary: Deprotection Conditions
The following table compares common deprotection methods. Note the critical difference in compatibility for Bz-dC versus Ac-dC.
| Parameter | Method 1: Standard (Bz-dC Compatible) | Method 2: Fast (Bz-dC Incompatible ) | Method 3: UltraMild (Bz-dC Incompatible ) |
| Deprotection Reagent | Concentrated Ammonium Hydroxide (28-30%) | AMA (1:1 NH₄OH / 40% aq. Methylamine) | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol |
| Temperature | 55 °C | 65 °C | Room Temperature |
| Time | 8 - 16 hours[1] | 10 - 15 minutes[6][17] | 4 hours[15] |
| Outcome for Bz-dC | Complete deprotection | ~5% N4-methyl-dC formation [6] | Incomplete deprotection (Bz group is too stable) |
| Recommended dC Monomer | N4-Benzoyl-dC (Bz-dC) | N4-Acetyl-dC (Ac-dC) [4][9] | N4-Acetyl-dC (Ac-dC) [14] |
Experimental Protocols
Protocol 1: Standard Deprotection of Bz-dC Oligonucleotides
This protocol is the standard and recommended method for any oligonucleotide containing N4-Benzoyl-cytidine.
-
Preparation: Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap, pressure-rated vial.
-
Reagent Addition: In a fume hood, add 1 mL of fresh, chilled, concentrated ammonium hydroxide (28-30%) to the vial.[3]
-
Incubation: Seal the vial tightly. Ensure the seal is secure to prevent ammonia gas from escaping. Place the vial in a heating block or oven set to 55°C and incubate for 8-12 hours .[3]
-
Cooling & Recovery: After incubation, remove the vial and allow it to cool completely to room temperature. Carefully open the vial in a fume hood.
-
Elution: Using a pipette, carefully transfer the supernatant (ammonium hydroxide solution containing the oligonucleotide) to a new microfuge tube, leaving the solid support behind.
-
Washing: Wash the support with 200 µL of 50% acetonitrile/water and combine the wash with the supernatant to maximize recovery.
-
Drying: Evaporate the combined solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer or nuclease-free water for analysis and downstream applications.
Protocol 2: Fast Deprotection using AMA (For Ac-dC Oligonucleotides ONLY)
This protocol is provided for context and should only be used for oligonucleotides synthesized with Ac-dC to avoid the side reactions described above.
-
Preparation: Transfer the solid support to a 2 mL screw-cap vial.
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. This mixture should be prepared fresh.[9]
-
Reagent Addition: Add 1 mL of the freshly prepared AMA solution to the vial.[17]
-
Incubation: Seal the vial tightly and incubate at 65°C for 10-15 minutes .[6][17]
-
Work-up: Follow steps 4-8 from Protocol 1 for cooling, recovery, drying, and resuspension.
References
-
Benchchem. A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis.
-
Fergione, S., & Fedorova, O. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv.
-
Glen Research. (2014). Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report 26.14.
-
Benchchem. Technical Support Center: Oligonucleotide Synthesis & Deprotection.
-
Benchchem. An In-depth Technical Guide to the N4-Benzoyl Protecting Group.
-
LGC, Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
-
TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.
-
Pochkin, V. V., et al. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(19), 4003–4009.
-
Glen Research. Deprotection Guide.
-
Glen Research. Oligonucleotide Deprotection Guide.
-
Benchchem. Technical Support Center: Optimizing Deprotection of 2-Aminoadenosine-Containing Oligonucleotides.
-
Benchchem. The Benzoyl Protecting Group in DNA Synthesis: An In-depth Technical Guide.
-
Benchchem. Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis.
-
Benchchem. A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides.
-
Wang, Z., et al. (2022). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 12(35), 22923-22927.
-
Benchchem. Incomplete deprotection of N4-Benzoyl group on 5-Me-dC.
-
University of Education Lahore. (2021). Lecture 35 - CHEM2114 - Synthesis Of Oligonucleotides. YouTube.
-
Glen Research. Deprotection Guide.
-
Dell'Aquila, C., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(9), 2068-2071.
-
Glen Research. (1997). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12.
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side products of N4-Benzoyl-cytidine deprotection with methylamine
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the deprotection of N4-Benzoyl-cytidine (Bz-C), particularly when using methylamine-based reagents. Here, we provide in-depth troubleshooting, mechanistic explanations, and validated protocols to help you navigate potential side reactions and optimize your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when deprotecting N4-Benzoyl-cytidine with methylamine?
A1: The primary and most problematic side product is N4-methyl-cytidine. This occurs via a transamidation reaction where the methylamine in the deprotection solution displaces the benzoyl group, resulting in a permanent methyl modification on the cytidine base.[1][2] This impurity has a mass increase of 14 Da compared to the desired cytidine.[2]
Q2: Why is the N4-benzoyl group susceptible to this transamidation reaction?
A2: The N4-benzoyl protecting group is robust, but under basic conditions with a strong nucleophile like methylamine, the carbonyl carbon of the benzoyl group is susceptible to nucleophilic attack. While the intended reaction is hydrolysis to yield the unprotected amine, the competing reaction is an aminolysis by methylamine, which leads to the formation of the thermodynamically stable N4-methyl amide.[1][3]
Q3: My mass spectrometry data shows an unexpected peak with a mass of +14 Da. What is the likely cause?
A3: A mass addition of 14 Da is the characteristic signature of the N4-methyl-cytidine side product formed during deprotection with methylamine-containing reagents like AMA (Ammonium Hydroxide/Methylamine).[2] This confirms that a transamidation side reaction has occurred.
Q4: How can I prevent the formation of N4-methyl-cytidine?
A4: The most effective strategy is to avoid the combination of N4-Benzoyl-cytidine and methylamine-based deprotection reagents. The recommended solution is to use N4-acetyl-5-methyl-2'-deoxycytidine (Ac-5-Me-dC) phosphoramidite during oligonucleotide synthesis if you plan to use a fast deprotection protocol with AMA.[4] The acetyl group is significantly more labile and is rapidly removed without the risk of transamidation.[1][5]
Q5: What if my synthesis has already been completed with N4-Benzoyl-cytidine? What are my deprotection options?
A5: If you must use N4-Benzoyl-cytidine, you should use a deprotection reagent that does not contain methylamine. The standard and most reliable method is to use concentrated ammonium hydroxide, typically at an elevated temperature (e.g., 55-65°C) for several hours.[6][7] While this method is slower than AMA, it prevents the transamidation side reaction.[1]
Troubleshooting Guide: Side Product Identification and Mitigation
This section provides a structured approach to identifying and resolving common issues encountered during the deprotection of N4-Benzoyl-cytidine.
Problem 1: Appearance of an Unexpected Late-Eluting Peak in HPLC
-
Symptom: A new peak is observed in the reverse-phase HPLC chromatogram, typically eluting after the main product. Mass spectrometry analysis of this peak reveals a mass increase of 14 Da.
-
Root Cause: This is indicative of N4-methyl-cytidine formation due to transamidation by methylamine.[1][2]
-
Immediate Action (Purification):
-
Optimize the HPLC gradient (e.g., use a shallower gradient) to improve the resolution between the desired product and the N4-methyl-cytidine impurity.
-
Collect fractions and confirm the identity of each peak using mass spectrometry.
-
-
Long-Term Solution (Process Optimization):
-
Recommended: For all future syntheses requiring fast deprotection, substitute N4-Benzoyl-cytidine phosphoramidite with N4-Acetyl-cytidine phosphoramidite.[4][8] This is the most robust solution to prevent this side reaction when using AMA.
-
Alternative: If N4-Benzoyl-cytidine must be used, switch the deprotection reagent to one without methylamine, such as concentrated ammonium hydroxide.[7] Be prepared to increase the deprotection time and/or temperature according to established protocols.
-
Problem 2: Incomplete Deprotection
-
Symptom: Mass spectrometry reveals a significant peak corresponding to the molecular weight of the desired product plus 104 Da (the mass of the benzoyl group). HPLC analysis may show a significantly later-eluting, broad peak.
-
Root Cause: The deprotection conditions (time, temperature, or reagent concentration) were insufficient to completely remove the benzoyl group.[8][9] This is more common when using milder conditions or older reagents.
-
Immediate Action:
-
Re-treat the partially deprotected product with fresh deprotection solution.
-
Increase the incubation time or temperature. For example, if deprotecting with ammonium hydroxide at 55°C for 8 hours, extend the time to 12-16 hours or increase the temperature to 65°C.
-
-
Long-Term Solution (Process Optimization):
-
Always use fresh deprotection reagents. Ammonium hydroxide, in particular, can lose ammonia gas over time, reducing its efficacy.[10]
-
Ensure that the volume of the deprotection solution is adequate for the scale of the synthesis.
-
Validate your deprotection parameters (time and temperature) for your specific sequences.
-
Mechanistic Overview of Side Product Formation
The choice of deprotection agent dictates the reaction pathway. Understanding the underlying mechanism is key to preventing unwanted side products.
Caption: Reaction mechanism of methylamine with N4-Benzoyl-cytidine.
Comparative Data
Table 1: Comparison of Cytidine Protecting Groups with AMA Deprotection
| Parameter | N4-Benzoyl-cytidine (Bz-C) | N4-Acetyl-cytidine (Ac-C) |
| Deprotection Reagent | Ammonium Hydroxide/Methylamine (AMA) | Ammonium Hydroxide/Methylamine (AMA) |
| Typical Time | 5-10 minutes @ 65°C | 5-10 minutes @ 65°C[1] |
| Primary Side Product | N4-methyl-cytidine (~5-7% per residue)[1][4] | None |
| Recommendation | Not Recommended [4][8] | Highly Recommended [5] |
Table 2: Analytical Data for Key Compounds
| Compound | Molecular Weight ( g/mol ) | Expected Mass Shift from Unmodified Cytidine |
| Cytidine | 243.22 | 0 Da |
| N4-Benzoyl-cytidine | 347.33 | +104.11 Da |
| N4-methyl-cytidine | 257.25 | +14.03 Da |
Experimental Protocols
Protocol 1: Recommended Deprotection for Bz-C Containing Oligonucleotides
This protocol avoids the use of methylamine and is the standard method for deprotecting sequences containing N4-Benzoyl-cytidine.
-
Cleavage from Support: Add concentrated ammonium hydroxide (28-30%) to the synthesis column or vessel containing the CPG-bound oligonucleotide. Let stand at room temperature for 1-2 hours.
-
Transfer: Carefully transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a screw-cap, pressure-rated vial.
-
Deprotection: Securely seal the vial and place it in a heating block or oven set to 55°C for 12-16 hours (or 65°C for 6-8 hours).
-
Cooling & Drying: Allow the vial to cool completely to room temperature before opening. Evaporate the ammonia solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for analysis and purification.
Caption: Workflow for Bz-C deprotection using Ammonium Hydroxide.
Protocol 2: Fast Deprotection (for Ac-C Containing Oligonucleotides)
This protocol should only be used when N4-Acetyl-cytidine has been used in place of N4-Benzoyl-cytidine.
-
Reagent Preparation: Prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. Use immediately.
-
Cleavage & Deprotection: Add the freshly prepared AMA solution to the CPG support.
-
Incubation: Securely cap the vial and incubate at 65°C for 10 minutes.[8]
-
Cooling & Drying: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Analytical Verification by LC-MS
This protocol outlines a general method for detecting the N4-methyl-cytidine side product.
-
Sample Preparation: Dilute a small aliquot of the crude, deprotected oligonucleotide in a suitable mobile phase (e.g., 95% Mobile Phase A).
-
Chromatography:
-
Column: Use a reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: 100 mM TEAA (Triethylammonium Acetate) in water, pH 7.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Run a linear gradient from ~5% to 50% Mobile Phase B over 30 minutes.
-
-
Mass Spectrometry:
-
Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis: Scan a mass range appropriate for the expected product and side products. Use deconvolution software to determine the molecular weights of the species in each chromatographic peak.
-
Verification: Look for a species with a mass of [Expected Mass + 14.03 Da].
-
References
- Benchchem. A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis. Benchchem.
- TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- Benchchem. Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis. Benchchem.
- Benchchem. Incomplete deprotection of N4-Benzoyl group on 5-Me-dC. Benchchem.
- Kierzek, R., et al. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. Organic & Biomolecular Chemistry.
- Benchchem. preventing side reactions with 5'-O-Benzoylcytidine in organic solvents. Benchchem.
- Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.
- Benchchem. An In-depth Technical Guide to the N4-Benzoyl Protecting Group. Benchchem.
- ResearchGate. Reaction of methylamine with cytidine residues (shown here with a benzoyl protecting group) during cleavage and deprotection (C&D) forms N‐4‐methyl cytidine, which has a mass 14 Da higher than cytidine.
- Bartee, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society.
- ResearchGate. Synthesis, deprotection, analysis and purification of RNA and ribozymes.
- Crook, E. M., et al. (1952). The preparation and purification of cytidine 2′:3′-phosphate. Biochemical Journal, 52(4), 552–557.
- MDPI. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. MDPI.
- Hogrefe, R. I. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides. U.S.
- Benchchem. Technical Support Center: Oligonucleotide Synthesis & Deprotection. Benchchem.
- Hasan, A., et al. (2016). Oligonucleotide synthesis under mild deprotection conditions. Beilstein Journal of Organic Chemistry, 12, 2335–2342.
- Glen Research. Deprotection Guide. Glen Research.
- Polak, M., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(19), 3115-3122.
- Google Patents. PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES.
- ResearchGate. A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.
- Arango, D., et al. (2024). ac4C: a fragile modification with stabilizing functions in RNA metabolism. RNA.
- ResearchGate. Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection.
- Jeevaratnam, K., et al. (1993). Influence of methylamine and N,N'-dimethylurea, the hydrolysis products of methyl isocyanate, on its systemic toxicity. Journal of Applied Toxicology, 13(1), 15-8.
- Benchchem. Analytical methods for detecting side products of N-Boc-S-benzyl-D-cysteine. Benchchem.
- Glen Research. Deprotection Guide. Glen Research.
- MDPI.
- Bartee, D. N., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(7), 3164–3173.
- Benchchem.
- Brainly. Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. Brainly.
- Digital Commons @ Michigan Tech. Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech.
- Benchchem. A Comparative Guide to Verifying Z-Group Deprotection on Histidine. Benchchem.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Zhang, W., & Liu, C. F. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 13(3), 199–205.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 10. glenresearch.com [glenresearch.com]
preventing side reactions during N4-Benzoyl-cytidine deprotection
Welcome to the technical support center for N4-Benzoyl-cytidine (Bz-C) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the benzoyl protecting group from cytidine residues, a critical step in the synthesis of oligonucleotides and other modified nucleosides. Here, we address common challenges, provide in-depth explanations for side reactions, and offer robust troubleshooting strategies and optimized protocols to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the N4-benzoyl protecting group on cytidine?
The N4-benzoyl group is a crucial protecting group for the exocyclic amine of cytidine during multi-step chemical syntheses, particularly in solid-phase oligonucleotide synthesis.[1][2] Its primary functions are:
-
Chemoselectivity: The exocyclic amine of cytidine is nucleophilic and can react with phosphoramidites during the coupling step of oligonucleotide synthesis, leading to unwanted branched byproducts and chain termination. The benzoyl group renders this amine non-nucleophilic, ensuring that the phosphodiester bond forms exclusively at the desired 5'-hydroxyl group.[1]
-
Solubility: The lipophilic nature of the benzoyl group enhances the solubility of the cytidine nucleoside in the organic solvents commonly used in solid-phase synthesis, such as acetonitrile.[1]
Q2: What are the most common side reactions observed during N4-benzoyl-cytidine deprotection?
The most frequently encountered side reactions during the deprotection of N4-Benzoyl-cytidine are:
-
Transamidation: This is a significant side reaction, especially when using primary amine-based deprotection reagents like methylamine.[1][3] The amine in the deprotection solution can act as a nucleophile and attack the benzoyl carbonyl group, leading to the formation of a stable N4-alkyl-cytidine adduct instead of the desired unprotected cytidine.[4]
-
Incomplete Deprotection: The benzoyl group is relatively stable, and its complete removal can be challenging under mild conditions.[5] This can result in the final product being contaminated with incompletely deprotected cytidine residues.
-
Base Degradation: Although less common for cytidine itself compared to other modified bases, harsh deprotection conditions (prolonged exposure to strong bases at high temperatures) can potentially lead to degradation of the cytidine moiety or other sensitive components of the molecule.[6]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during N4-Benzoyl-cytidine deprotection.
Caption: Troubleshooting workflow for N4-Benzoyl-cytidine deprotection.
Issue 1: Formation of an N4-methyl-cytidine adduct.
-
Symptom: You observe a significant impurity in your HPLC or mass spectrometry analysis with a mass 14 Da higher than the expected product.[4]
-
Cause: This is a classic case of transamidation, where methylamine from the deprotection reagent (like AMA, a mixture of ammonium hydroxide and methylamine) has reacted with the N4-benzoyl-cytidine to form N4-methyl-cytidine.[4] The reaction of methylamine with benzoyl-protected cytidine residues can lead to this modification.[4]
-
Solution:
-
Immediate: If you have used a methylamine-containing reagent, it is challenging to remove this adduct post-synthesis. Purification by HPLC may be possible, but baseline separation can be difficult.
-
For future syntheses:
-
Avoid AMA with Bz-C: Do not use ammonium hydroxide/methylamine (AMA) for the deprotection of oligonucleotides containing N4-benzoyl-cytidine.[5][6]
-
Use Aqueous Ammonia: A standard and effective method for deprotecting Bz-C is to use concentrated aqueous ammonium hydroxide (28-30%) at an elevated temperature (e.g., 55°C) for an extended period (8-16 hours).[1][6]
-
Switch to N4-acetyl-cytidine: If rapid deprotection is required, consider using N4-acetyl-deoxycytidine (Ac-dC) during synthesis. The acetyl group is more labile and can be efficiently removed with AMA in minutes without the risk of transamidation.[3][5][7]
-
-
Issue 2: Incomplete Deprotection.
-
Symptom: Your analytical data shows the presence of the starting material or intermediates with the benzoyl group still attached.
-
Cause: The N4-benzoyl group is more stable than other acyl protecting groups like the acetyl group.[1] Incomplete deprotection can be due to:
-
Insufficient deprotection time or temperature.
-
Use of a deprotection reagent that is not fresh or has a lower concentration.
-
Inadequate volume of the deprotection solution, leading to incomplete immersion of the solid support.
-
-
Solution:
-
Optimize Deprotection Conditions: For deprotection with aqueous ammonia, ensure the temperature is maintained at 55°C for at least 8-12 hours. For longer or more complex oligonucleotides, extending the time to 16 hours may be necessary.[1][6]
-
Verify Reagent Quality: Always use fresh, concentrated aqueous ammonium hydroxide (28-30%).
-
Ensure Proper Mixing: Make sure the solid support is fully suspended in the deprotection solution to ensure uniform deprotection.
-
Issue 3: Degradation of Sensitive Oligonucleotides.
-
Symptom: You observe a loss of signal in your analytical data or the appearance of multiple, unidentified peaks, especially when your oligonucleotide contains sensitive modifications or dyes.
-
Cause: While cytidine itself is relatively stable, other components of your molecule may be labile to the prolonged basic and high-temperature conditions of standard benzoyl group deprotection.
-
Solution:
-
Milder Deprotection Conditions: If your oligonucleotide contains base-labile modifications, consider using milder deprotection methods. However, be aware that the N4-benzoyl group is generally too stable to be removed under "UltraMild" conditions like potassium carbonate in methanol.[5] In such cases, a different protecting group strategy during synthesis (e.g., using phenoxyacetyl for adenine and guanine, and isobutyryl for cytosine) might be necessary to allow for milder deprotection.[8]
-
Orthogonal Protecting Group Strategy: For highly sensitive molecules, employing an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions is advisable.
-
Comparative Analysis of Deprotection Reagents
The choice of deprotection reagent is critical for the successful removal of the N4-benzoyl group while minimizing side reactions.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Conc. Aqueous Ammonia | 55°C, 8-16 hours | Reliable for Bz-C; minimizes transamidation.[1][6] | Slow deprotection time.[3] |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C, 10-15 minutes | Very fast deprotection.[1] | Causes significant transamidation with Bz-C, leading to N4-methyl-cytidine formation.[1][3][4][5] Not recommended for Bz-C. |
| Sodium Methoxide in Methanol | 0°C to RT, 30 min - several hours | Can be used for deacylation.[9] | Requires anhydrous conditions; primarily used for de-O-acylation.[9] |
| Potassium Carbonate in Methanol | Room Temperature, 4 hours | Very mild, suitable for sensitive molecules.[9] | Generally not effective for removing the stable N4-benzoyl group.[5] |
Experimental Protocols
Protocol 1: Standard Deprotection of N4-Benzoyl-cytidine using Aqueous Ammonium Hydroxide
This protocol is the standard and recommended method for the deprotection of oligonucleotides containing N4-benzoyl-cytidine.
-
Cleavage from Support: After synthesis, transfer the solid support (e.g., CPG) to a 2 mL screw-cap vial.
-
Add Reagent: Add 1 mL of concentrated aqueous ammonium hydroxide (28-30%).[6]
-
Incubation: Securely cap the vial and place it in a heating block or oven at 55°C for 12-16 hours.[6]
-
Oligonucleotide Recovery: Allow the vial to cool to room temperature. Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the solid support behind.
-
Drying: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer or water for quantification and downstream applications.
Caption: Standard deprotection workflow for N4-Benzoyl-cytidine.
Protocol 2: Fast Deprotection using AMA (for N4-Acetyl-cytidine)
This protocol is provided for comparison and is only recommended when N4-acetyl-cytidine has been used in place of N4-benzoyl-cytidine .
-
Reagent Preparation: Prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.[6]
-
Cleavage and Deprotection: Add 1 mL of the freshly prepared AMA solution to the solid support in a 2 mL screw-cap vial.
-
Incubation: Securely cap the vial and incubate at 65°C for 10 minutes.[6]
-
Oligonucleotide Recovery and Drying: Follow steps 4-6 from Protocol 1.
Mechanistic Insights: The Transamidation Side Reaction
Understanding the mechanism of side reactions is key to preventing them. The transamidation of N4-benzoyl-cytidine with methylamine is a competing reaction with the desired hydrolysis.
Caption: Competing reaction pathways during deprotection of N4-Benzoyl-cytidine.
As illustrated, both water (or hydroxide) and methylamine can act as nucleophiles, attacking the carbonyl carbon of the benzoyl group. While hydrolysis leads to the desired unprotected cytidine, the nucleophilic attack by methylamine results in the formation of a stable N4-methyl-cytidine amide, which is a persistent impurity.[3][4] The rate of this side reaction is significant, making methylamine-containing reagents unsuitable for the deprotection of N4-benzoyl-cytidine.[1]
References
- A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis. Benchchem.
- An In-depth Technical Guide to the N4-Benzoyl Protecting Group. Benchchem.
- Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis. Benchchem.
- Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. PubMed.
- Incomplete deprotection of N4-Benzoyl group on 5-Me-dC. Benchchem.
- Reaction of methylamine with cytidine residues (shown here with a benzoyl protecting group) during cleavage and deprotection (C&D) forms N‐4‐methyl cytidine, which has a mass 14 Da higher than cytidine.
- A Comparative Analysis of Deprotection Methods for Benzoyl
- Technical Support Center: Oligonucleotide Synthesis & Deprotection. Benchchem.
- Deprotection Guide. Glen Research.
- Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers.
- The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability of N4-Benzoyl-3'-deoxycytidine in cell culture media over time
Welcome to the technical resource for N4-Benzoyl-3'-deoxycytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in experimental settings. As Senior Application Scientists, we have structured this guide to address the most common and critical questions encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the N4-benzoyl group on 3'-deoxycytidine?
The N4-benzoyl group is a chemical modification that serves as a "protecting group" for the exocyclic amino function of the cytidine base.[1] Its primary roles are:
-
Enhanced Metabolic Stability: The bulky benzoyl group provides steric hindrance, which protects the molecule from rapid deamination by enzymes like cytidine deaminase (CDA).[2] CDA is prevalent in cells and serum and is a major pathway for the inactivation of many cytidine-based nucleoside analogs.[3] By slowing this degradation, the benzoyl group can prolong the compound's effective half-life in an experimental system.
-
Synthetic Handle: During chemical synthesis, protecting reactive sites like the N4-amino group is essential to prevent unwanted side reactions.[1]
Q2: What are the primary stability concerns for this compound in cell culture media?
There are two main degradation pathways to consider in a typical cell culture environment (aqueous, pH ~7.2-7.4, 37°C, presence of biological components):
-
Chemical Hydrolysis: The amide bond linking the benzoyl group to the cytosine ring can be hydrolyzed, releasing the benzoyl group and generating the parent compound, 3'-deoxycytidine. This process is typically slow in neutral pH but can be accelerated by more alkaline conditions.[4]
-
Enzymatic Degradation: This is often the more significant concern.
-
Esterases/Amidases: Cell culture media, particularly when supplemented with fetal bovine serum (FBS), contains various enzymes like esterases and amidases that can catalyze the cleavage of the N4-benzoyl group.
-
Cytidine Deaminase (Post-hydrolysis): Once the protective benzoyl group is removed, the resulting 3'-deoxycytidine becomes a substrate for cytidine deaminase (CDA), which converts it to the less active 3'-deoxyuridine analog.[3] Contamination, especially by mycoplasma, can also introduce a high concentration of nucleoside-metabolizing enzymes into the culture.[5]
-
Q3: How stable is the compound expected to be? Is there a known half-life?
The precise half-life of this compound in cell culture media is not widely published and can vary significantly based on experimental conditions. However, we can infer its stability based on its chemical nature:
-
The N-benzoyl group is significantly more stable to hydrolysis than an N-acetyl group.[4]
-
Compared to unprotected analogs like 5-aza-2'-deoxycytidine, which has a plasma half-life of only ~20 minutes due to rapid deamination, this compound is designed for substantially greater stability.[2][6]
The key variable is the enzymatic activity in your specific cell culture system. Stability will be highest in serum-free media and lower in media containing high concentrations of serum or in co-cultures with cell types that secrete high levels of metabolic enzymes. An empirical stability study is always recommended for your specific experimental conditions.
Visualizing Potential Degradation Pathways
The following diagram illustrates the two-step degradation process that this compound can undergo in a biological environment.
Caption: Potential two-step degradation pathway of this compound.
Troubleshooting Guide
This section addresses common issues researchers face when working with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Loss of Biological Activity or Inconsistent Results | 1. Compound Degradation: The compound may be degrading in the stock solution or after dilution in the cell culture medium. 2. Cell Health: Unhealthy or overgrown cells may not respond consistently.[7] 3. Mycoplasma Contamination: Introduces enzymes that can rapidly degrade nucleoside analogs. | 1. Assess Stability: Perform a time-course stability study in your specific cell culture medium (see protocol below). Prepare fresh working solutions for each experiment. 2. Optimize Cell Culture: Ensure cells are healthy, within a low passage number, and plated at a consistent density. 3. Test for Mycoplasma: Regularly screen cultures. If positive, discard the culture and affected reagents. |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | 1. Degradation Products: Peaks may correspond to 3'-deoxycytidine, 3'-deoxyuridine, or other metabolites. 2. Media Component Interference: Components from the cell culture medium (e.g., phenol red, amino acids) can interfere with detection. 3. Impurity in Starting Material: The initial compound may contain minor impurities. | 1. Identify Peaks: Use LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of degradation products.[2] 2. Run Controls: Analyze a "media blank" (medium without the compound) and a "time zero" sample to identify background peaks. 3. Check Certificate of Analysis (CoA): Review the purity data for your compound lot. |
| High Variability Between Replicate Experiments | 1. Inconsistent Sample Handling: Differences in incubation time, temperature, or storage of samples before analysis. 2. Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution may cause degradation. 3. Inconsistent Media Batches: Different lots of serum or media can have varying enzymatic activity.[8] | 1. Standardize Workflow: Use a precise and consistent protocol for all steps, from cell plating to sample analysis. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. 3. Lot Qualification: If possible, test and qualify new lots of serum or media for their impact on compound stability before use in critical experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a robust framework for determining the stability of the compound under your specific experimental conditions. A stability-indicating analytical method (typically HPLC-UV) is required.[9][10]
Objective: To quantify the concentration of this compound over time when incubated in cell culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Control buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or 96-well plate
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC-UV system with a suitable C18 column
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare single-use aliquots and store them at -80°C.
-
-
Set Up Incubation Conditions:
-
Pre-warm your cell culture medium and the control buffer to 37°C.
-
Prepare two master solutions by diluting the stock solution to the final working concentration (e.g., 10 µM) in:
-
Condition A: Cell culture medium (with serum/supplements)
-
Condition B: Control buffer (PBS, pH 7.4)
-
-
Rationale: Comparing the medium to a simple buffer helps differentiate between chemical hydrolysis and enzymatic degradation.
-
Dispense aliquots of each master solution into separate sterile tubes for each time point (e.g., 200 µL per tube).
-
-
Time-Course Incubation and Sampling:
-
Place the tubes in the 37°C incubator.
-
Immediately process the first set of tubes for the Time 0 (T=0) data point.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube for each condition and process it immediately.
-
-
Sample Processing:
-
For each sample, add an equal volume of cold acetonitrile or methanol containing an internal standard (if used). This stops enzymatic reactions and precipitates proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from its potential degradation products (3'-deoxycytidine).
-
Generate a standard curve using freshly prepared dilutions of the compound in a 50:50 mixture of medium/buffer and precipitation solvent.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time. This will provide a clear visual representation of the compound's stability.
-
Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability in cell culture media.
References
-
Liekens, S., et al. (2014). Nucleoside-catabolizing Enzymes in Mycoplasma-infected Tumor Cell Cultures Compromise the Cytostatic Activity of the Anticancer Drug Gemcitabine. Journal of Biological Chemistry. Available at: [Link]
-
Patel, R., et al. (2026). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cells. Available at: [Link]
-
Glemžaitė, M., & Baziulytė-Paulavičienė, D. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. Available at: [Link]
-
Kamel, S., et al. (2018). Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases. Enzymatic and Chemical Synthesis of Nucleic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Takamatsu, S., et al. (2001). Synthesis of Regioselectively Protected Forms of Cytidine Based on Enzyme-catalyzed Deacetylation as the Key Step. Journal of Bioscience and Bioengineering. Available at: [Link]
-
Riml, C., et al. (2024). Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. RSC Chemical Biology. Available at: [Link]
-
Wang, W., et al. (2019). Degradation of Cytosine Radical Cations in 2'-Deoxycytidine and in i-Motif DNA: Hydrogen-Bonding Guided Pathways. Journal of the American Chemical Society. Available at: [Link]
-
Cieslak, J., et al. (2008). The 4-(N-Dichloroacetyl-N-methylamino)benzyloxymethyl Group for 2′-Hydroxyl Protection of Ribonucleosides in the Solid-Phase Synthesis of Oligoribonucleotides. The Journal of Organic Chemistry. Available at: [Link]
-
Sharma, M., et al. (2024). Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Catalysis Science & Technology. Available at: [Link]
-
Liu, F., et al. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. Available at: [Link]
-
Rathod, S. J., et al. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. Available at: [Link]
-
Holliday, R., & Ho, T. (1998). Levels and Stability of DNA Methylation in Random Surviving Cell Clones Derived From a Chinese Hamster Cell Line After Prolonged Treatment With 5-aza-2'-deoxycytidine. Cytogenetics and Cell Genetics. Available at: [Link]
-
Issa, J. P., et al. (2005). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Wang, W., et al. (2019). Degradation of Cytosine Radical Cations in 2′-Deoxycytidine and in i-Motif DNA: Hydrogen-Bonding Guided Pathways. ResearchGate. Available at: [Link]
-
Sen, S., & Bagchi, B. (2003). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. The Journal of Physical Chemistry B. Available at: [Link]
-
Promega GmbH (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega. Available at: [Link]
-
Rebelo, L. P., et al. (2020). Insights on the DNA Stability in Aqueous Solutions of Ionic Liquids. Frontiers in Chemistry. Available at: [Link]
-
Ghoshal, K., et al. (2005). 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal. Molecular and Cellular Biology. Available at: [Link]
-
Nakano, S., et al. (2015). The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. Molecular BioSystems. Available at: [Link]
-
Kimerer, L., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Available at: [Link]
-
LabRoots (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. Available at: [Link]
-
Ritter, N., & McEntire, J. (2023). Analytical Test Methods for Well-Characterized Biological and Biotechnological Products. Process Validation in Manufacturing of Biopharmaceuticals. Available at: [Link]
-
Greenwell, H. C., et al. (2014). Stability of free and mineral-protected nucleic acids: Implications for the RNA world. Computational and Theoretical Chemistry. Available at: [Link]
-
Lin, K. T., et al. (1981). High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mei, Q., et al. (2011). Addressing the Instability of DNA Nanostructures in Tissue Culture. ACS Nano. Available at: [Link]
-
Hřebačková, J., et al. (2021). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. International Journal of Molecular Sciences. Available at: [Link]
Sources
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- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ijsdr.org [ijsdr.org]
Technical Support Center: HPLC Purification of N4-Benzoyl-3'-deoxycytidine Modified Oligonucleotides
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with synthetic oligonucleotides modified with N4-Benzoyl-3'-deoxycytidine. The incorporation of this modified nucleoside introduces unique challenges during purification, primarily due to the significant hydrophobicity imparted by the benzoyl protecting group.
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the cornerstone technique for the analysis and purification of synthetic oligonucleotides.[1][2][3] It offers high resolution for separating full-length products (FLP) from synthesis failure sequences (e.g., n-1) and other impurities.[1] However, the N4-benzoyl group, if not completely removed during deprotection, can lead to complex chromatograms, poor peak shape, and difficulty in isolating the target compound. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these specific challenges.
Fundamental Principles: The "Why" Behind the Challenge
The primary challenge stems from the properties of the N4-benzoyl group . This group is essential for protecting the exocyclic amine of cytidine during solid-phase synthesis.[4] After synthesis, it must be efficiently removed during the final deprotection step, typically using a basic solution like aqueous ammonium hydroxide.[5][6]
Why is it a problem?
-
Increased Hydrophobicity: The benzoyl group is a bulky, aromatic moiety that dramatically increases the hydrophobicity of any oligonucleotide sequence it remains attached to.[4] In RP-HPLC, this results in significantly longer retention times.
-
Incomplete Deprotection: If the deprotection process is incomplete, you will have a heterogeneous mixture of your target oligonucleotide (fully deprotected) and species that still contain one or more benzoyl groups. This leads to multiple, often poorly resolved, peaks in the chromatogram.[5][7]
-
Secondary Interactions: The modified oligonucleotide, like all oligonucleotides, possesses a negatively charged phosphate backbone that is prone to non-specific adsorption to metallic surfaces within the HPLC system and secondary interactions with the stationary phase, leading to poor peak shape and low recovery.[3][8]
The following sections will address these issues in a practical, problem-solving format.
Troubleshooting & FAQs: A Problem-Solution Approach
This section is structured to address the most common issues encountered during the purification of these modified oligonucleotides.
Problem 1: My chromatogram shows multiple late-eluting peaks, and I can't identify my target product.
Q: Why am I seeing a cluster of peaks instead of a single main peak for my product?
A: This is the classic symptom of incomplete deprotection of the N4-benzoyl groups. Each additional peak that elutes after your expected product likely corresponds to an oligonucleotide with one, two, or more benzoyl groups still attached. The more benzoyl groups remaining, the more hydrophobic the molecule, and the later it will elute from the reversed-phase column.[4][7]
Troubleshooting Steps:
-
Verify Deprotection Conditions: The standard deprotection for benzoyl groups is treatment with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for an extended period (8-17 hours).[6][7]
-
Action: Ensure your ammonium hydroxide solution is fresh. Ammonia gas can escape, reducing the solution's effectiveness.[5][9]
-
Action: Confirm that the incubation was performed for the correct duration and at the specified temperature. For sequences rich in protected cytidines, consider extending the deprotection time.
-
-
Consider a Stronger Deprotection Reagent: For stubborn deprotections or to accelerate the process, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) is highly effective, often reducing deprotection times to 10-15 minutes at 65°C.[7]
-
Critical Caveat: When using AMA, you must synthesize the oligonucleotide using acetyl-protected dC (dC-Ac) instead of benzoyl-protected dC (dC-Bz). AMA can react with the benzoyl-dC to form an N4-methyl-dC side product.[5][7][9] If your synthesis has already been completed with dC-Bz, you must stick to standard ammonium hydroxide deprotection.
-
-
Analyze by Mass Spectrometry: The most definitive way to diagnose the issue is to collect the main peak and the late-eluting peaks and analyze them by LC-MS. A mass addition of 104 Da (the mass of the benzoyl group minus water) for each step-increase in retention time will confirm incomplete deprotection.[7]
Problem 2: My main product peak is broad or shows significant tailing.
Q: What causes poor peak shape, and how can I improve it?
A: Peak tailing is one of the most common HPLC problems.[10] For oligonucleotides, it is typically caused by secondary ionic interactions between the negatively charged phosphate backbone and the HPLC system or stationary phase, or by column overload.[8][11][12]
Troubleshooting Flowchart for Peak Tailing
Caption: Overall workflow from synthesis to purified product.
References
- Zhang, Y. Y., Liu, Y. X., Zhou, Z., & Qin, L. (2019). Evaluation of mobile phase composition for enhancing sensitivity of targeted quantification of oligonucleotides using ultra-high performance liquid chromatography and mass spectrometry: Application to phosphorothioate DNA.
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Phenomenex. (n.d.).
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns.
- Goyon, A., & Guillarme, D. (2024). Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations.
- Gilar, M., & Stoll, D. R. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
- ResearchGate. (n.d.). General relationship between mobile phase pH and method performance...
- Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide. Thermo Fisher Scientific.
- Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
- Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.
- Waters Corporation. (n.d.). Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology.
- YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography.
- Fekete, S., Imiolek, M., & Lauber, M. (2025). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography.
- Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Purification of N(4),N4,O(2')-trimethylcytidine-Modified RNA. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis. BenchChem.
- ResearchGate. (2025). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates.
- Waters Corporation. (n.d.). Application Solutions for Oligonucleotides.
-
Johnson, F., & Iden, C. R. (1989). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. PubMed.[Link]
- Sigma-Aldrich. (n.d.).
- Glen Research. (n.d.). Deprotection Guide. Glen Research.
- Aviñó, A., et al. (2015).
- Phenomenex. (n.d.).
- BenchChem. (2025). Technical Support Center: HPLC Purification of Oligonucleotides Containing N⁶-benzoyl-2'-deoxyadenosine (dA(bz)). BenchChem.
- Brown, T., & Brown, D. J. S. (2016). Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility. The Royal Society of Chemistry.
- University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility.
- Agilent Technologies. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support.
- LCGC International. (n.d.). Purification of a 13-mer DNA Phosphorothioated Crude Deprotected Oligonucleotide by Strong Anion Exchange Chromatography Using TSKgel DNA-NPR- Tosoh Application Note.
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Technical Support Center: Optimizing Yields of Oligonucleotides Containing N4-Benzoyl-3'-deoxycytidine
An In-Depth Technical Guide
Introduction: The Challenge of Incorporating N4-Benzoyl-3'-deoxycytidine
The integration of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. This compound is a critical analog used in various applications, including antisense therapies and antiviral research. However, its unique structure, particularly the absence of the 3'-hydroxyl group and the presence of the bulky N4-benzoyl protecting group, introduces specific challenges during solid-phase synthesis that can significantly impact the final yield and purity of the full-length oligonucleotide.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth troubleshooting framework in a question-and-answer format to directly address the common issues encountered when working with this modified phosphoramidite. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose problems and rationally design effective solutions.
Troubleshooting Guide: From Synthesis to Purification
This section is structured to follow the typical experimental workflow, addressing the most critical points where yield can be compromised: coupling efficiency, deprotection, and purification.
Part 1: Low Coupling Efficiency
Low coupling efficiency is the most common reason for poor overall yield, as any unreacted sites lead to truncated sequences that reduce the amount of the desired full-length product and complicate purification.[1]
Q1: My trityl signal dropped significantly after the this compound coupling step, leading to a low overall yield. What are the primary causes?
A sudden drop in the trityl signal is a clear indicator of a failed coupling reaction for that specific monomer.[2] For a modified phosphoramidite like this compound, the causes are often multifaceted and can be categorized into issues with reagents, protocol parameters, or the inherent reactivity of the monomer.
-
Reagent Integrity: Moisture is the primary antagonist in phosphoramidite chemistry.[1] Water reacts with the activated phosphoramidite, rendering it incapable of coupling with the 5'-hydroxyl group of the growing oligonucleotide chain. Degraded phosphoramidites, suboptimal activators, or impure solvents are also common culprits.[1] Some phosphoramidites can also exhibit thermal instability, which is a critical consideration for storage and handling.[3]
-
Suboptimal Protocol: Modified phosphoramidites, especially those with bulky protecting groups, are often less reactive than standard A, C, G, and T monomers.[1] Standard synthesis protocols with short coupling times may be insufficient to drive the reaction to completion (>99% efficiency).
-
Activator Choice: The activator's role is to protonate the phosphoramidite and act as a nucleophilic catalyst.[4] The standard activator, 1H-Tetrazole, may not be sufficiently acidic or reactive to efficiently activate this sterically hindered monomer.
Q2: How can I systematically troubleshoot and resolve this low coupling efficiency?
A systematic approach is crucial. We recommend a multi-step process, starting with the simplest and most common fixes.
Step-by-Step Troubleshooting Protocol for Low Coupling Efficiency
-
Verify Reagent Quality:
-
Acetonitrile: Always use fresh, anhydrous acetonitrile (<30 ppm H₂O) for dissolving the phosphoramidite and activator.
-
Phosphoramidite: Ensure the phosphoramidite vial was allowed to warm to room temperature before opening to prevent condensation. Use a freshly prepared solution for synthesis.
-
Activator: Prepare a fresh solution of the activator. If using Tetrazole and the problem persists, consider switching to a more potent activator.
-
-
Optimize Synthesis Protocol Parameters:
-
Increase Coupling Time: This is the most effective first step. Double the standard coupling time for the this compound monomer. For example, increase it from 120 seconds to 300 seconds.
-
Use a More Potent Activator: If extending the coupling time is insufficient, switch from 1H-Tetrazole to a more acidic activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[4][5] These "turbo" activators can significantly increase the reaction rate, especially for sluggish monomers.[4]
-
Consider a Double Coupling Cycle: Program the synthesizer to perform two consecutive coupling steps for the modified monomer to help drive the reaction to completion.
-
Data Summary: Activator Comparison
| Activator | Typical Concentration | Recommended Coupling Time (for modified amidite) | Key Considerations |
| 1H-Tetrazole | 0.45 M | 3-5 minutes | Standard activator; may be insufficient for sterically hindered amidites.[4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 2-4 minutes | More acidic than Tetrazole; popular for RNA and modified oligo synthesis.[4][6] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 0.5 M | 2-4 minutes | Less acidic but a highly effective nucleophilic catalyst; provides rapid coupling.[5] |
Logical Troubleshooting Workflow for Low Coupling Efficiency
Caption: A systematic workflow for troubleshooting low coupling efficiency.
Part 2: Deprotection and Side Reactions
The N4-benzoyl (Bz) group is a robust protecting group, essential for preventing side reactions during synthesis.[7][8] However, its removal requires specific conditions that can sometimes lead to unwanted modifications, especially when using accelerated deprotection methods.
Q3: I used an AMA (Ammonium Hydroxide/Methylamine) deprotection protocol to save time, but my mass spectrometry results show an unexpected +14 Da mass addition on my cytidine residues. What happened?
This is a classic signature of a transamidation side reaction. The methylamine component in the AMA reagent can act as a nucleophile and displace the benzoyl group, resulting in the formation of an N4-methyl-deoxycytidine adduct (+14 Da).[9][10] While AMA is excellent for rapidly removing standard protecting groups, it is often incompatible with N4-benzoyl-protected cytidine for this reason.[10]
Q4: How can I effectively deprotect my oligonucleotide without causing this side reaction?
The most reliable method is to revert to a standard, slower deprotection using only concentrated ammonium hydroxide. While this requires a longer incubation time, it avoids the transamidation issue.
Data Summary: Deprotection Conditions for N4-Benzoyl-dC Oligos
| Method | Reagent | Temperature | Time | Key Outcome / Side Reaction |
| Standard | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours | Complete deprotection of Bz group. No transamidation.[7][11] |
| Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1) | 65 °C | 10-15 minutes | Risk of N4-methyl-dC formation due to transamidation.[9][10] |
Recommended Deprotection Protocol
-
Cleavage & Deprotection: After synthesis, transfer the solid support (e.g., CPG) to a 2 mL screw-cap vial.[8]
-
Add Reagent: Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial.[8]
-
Incubation: Securely cap the vial and place it in a heating block set to 55 °C for 16-17 hours.[8]
-
Work-up: Allow the vial to cool completely to room temperature. Transfer the supernatant containing the deprotected oligonucleotide to a new tube and evaporate the ammonia using a centrifugal vacuum concentrator.
-
Purification: The resulting crude oligonucleotide is now ready for purification.
Deprotection Strategy Decision Pathway
Caption: Choosing the right deprotection strategy for N4-Benzoyl-dC.
Part 3: Purification Challenges
Even with high coupling efficiency and proper deprotection, isolating the full-length product from closely related failure sequences can be challenging.
Q5: I am struggling to separate the full-length product (n) from the n-1 deletion sequence using Reverse-Phase HPLC (RP-HPLC). The peaks are co-eluting. What can I do?
This is a common issue, as RP-HPLC separates molecules based on hydrophobicity.[12][13] If the n-1 failure sequence is very close in length and composition to the full-length product, their hydrophobic character can be nearly identical, leading to poor resolution.[14]
The best solution is to switch to a purification method that relies on a different physical principle: charge.
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[12][15] Since the full-length product has one more phosphate group than any n-1 sequence, AEX-HPLC provides excellent, often baseline, separation between the two.[15] This is the recommended method for achieving high purity when resolving deletion mutants is critical.
-
Polyacrylamide Gel Electrophoresis (PAGE): For very long oligonucleotides or when the highest possible purity is required, PAGE is an effective option. It separates based on both size and charge.[15] However, the recovery yield from the gel matrix is typically lower than with HPLC methods.[15]
Data Summary: Purification Method Comparison
| Method | Principle of Separation | Resolution of n vs. n-1 | Recommended For |
| RP-HPLC | Hydrophobicity | Moderate to Low | Purification of oligos with hydrophobic modifications (e.g., dyes).[13][15] |
| AEX-HPLC | Charge (Phosphate Backbone) | Excellent | High-purity separation of full-length product from failure sequences.[12][15] |
| PAGE | Size and Charge | Excellent | Very long oligos or when highest purity is needed; lower recovery.[15] |
Frequently Asked Questions (FAQs)
Q: Does the this compound phosphoramidite require special storage conditions? A: Yes. Like all phosphoramidites, it is sensitive to moisture and heat.[1][3] It should be stored at –10 to –30°C in a desiccated environment. Always allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing inside.
Q: Can I use standard capping reagents with this modified monomer? A: Yes, standard capping reagents (Cap A and Cap B) are fully compatible and should be used to block any unreacted 5'-hydroxyl groups after the coupling step to prevent the formation of deletion sequences.[2]
Q: My final yield is still low after trying all optimization steps. What else could be wrong? A: If you have systematically addressed reagent quality and protocol parameters, inspect the synthesizer itself. Check for leaks in the fluidics system, ensure correct reagent delivery volumes, and verify that there are no blockages in the lines leading from the modified phosphoramidite bottle.[1]
References
- BenchChem. (2025). Troubleshooting low coupling yields in modified oligonucleotide synthesis. BenchChem Technical Support.
- TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.
- BenchChem. (2025). A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to the N4-Benzoyl Protecting Group. BenchChem Technical Support.
- BenchChem. (2025). The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide. BenchChem Technical Support.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- BenchChem. (2025). The Benzoyl Protecting Group in DNA Synthesis: An In-depth Technical Guide. BenchChem Technical Support.
- Glen Research.
- Caruthers, M. H., et al. (1998). Improved coupling activators for oligonucleotide synthesis.
- Entegris. A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis.
- Bio-Synthesis Inc. (2013).
- Pon, R. T., & Yu, S. (2004). Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. Nucleic Acids Research, 32(2), 623–631.
- BenchChem. (2025). The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide. BenchChem Technical Support.
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- 15. Method of Oligonucleotide Purification [biosyn.com]
Technical Support Center: Managing N4-Benzoyl Group Deprotection
Welcome to the technical support center for managing the deprotection of the N4-benzoyl (Bz) group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical step in chemical synthesis, particularly in the context of oligonucleotide manufacturing. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Incomplete N4-Benzoyl Deprotection
Incomplete removal of the N4-benzoyl group from cytidine residues is a frequent challenge in oligonucleotide synthesis, leading to impurities that can compromise downstream applications. This section addresses common symptoms of incomplete deprotection and provides systematic solutions.
Symptom 1: Unexpected Peaks in HPLC Analysis
Observation: Your Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis shows additional peaks, often eluting later than the desired full-length oligonucleotide.[1] Mass spectrometry (MS) data confirms a mass addition corresponding to the benzoyl group (104 Da) on one or more cytidine residues.[1]
Root Cause Analysis:
The benzoyl group is significantly more stable and requires harsher or more prolonged deprotection conditions compared to other protecting groups like acetyl (Ac). Incomplete deprotection is often a result of suboptimal reaction conditions. The rate-determining step in standard oligonucleotide deprotection is often the removal of the protecting group on guanine, but incomplete deprotection of benzoyl-cytidine is also a common issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks due to incomplete deprotection.
Solutions:
-
Extend Deprotection Time and/or Increase Temperature: For standard deprotection with concentrated ammonium hydroxide, ensure the incubation is sufficient. A common condition is heating at 55°C for 16-17 hours.[1] If you suspect incomplete deprotection, extending the incubation time or moderately increasing the temperature can drive the reaction to completion.
-
Ensure Freshness of Deprotection Reagent: Ammonium hydroxide is a solution of ammonia gas in water.[2] Over time, the ammonia concentration can decrease, reducing its efficacy. It is recommended to use fresh aliquots of concentrated ammonium hydroxide for each deprotection.[2]
-
Optimize Reagent Choice for Speed: If faster deprotection is required, consider using a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[1] This can significantly shorten deprotection times to as little as 10 minutes at 65°C.[1] Crucially, when using AMA, you must use acetyl-protected dC (Ac-dC) during synthesis to avoid a transamination side reaction that forms N4-methyl-dC. [1][3]
| Reagent | Temperature | Time | Key Considerations |
| Conc. NH4OH | 55°C | 16-17 hours | Standard, reliable method.[1] |
| AMA | 65°C | 10 minutes | Fast, but requires Ac-dC to avoid side reactions.[1][3] |
| K2CO3 in Methanol | Room Temp. | 4 hours | Ultra-mild, for very sensitive oligonucleotides.[1][2] |
Symptom 2: Side-Product Formation with AMA Deprotection
Observation: When using AMA for deprotection of an oligonucleotide containing N4-benzoyl-cytidine (Bz-dC), you observe a significant side-product peak in your HPLC analysis.[1]
Root Cause Analysis:
This is a classic case of a known side reaction. The methylamine in the AMA reagent can act as a nucleophile and attack the benzoyl-protected cytidine, leading to a transamination reaction. This results in the formation of N4-methyl-cytidine, a permanent modification of your oligonucleotide.[3]
Solution Workflow:
Caption: Logic for preventing transamination side reactions when using AMA.
Preventative Measure:
-
Switch to Acetyl-Protected Cytidine (Ac-dC): The most effective way to prevent this side reaction is to use N4-acetyl-deoxycytidine (Ac-dC) phosphoramidite instead of Bz-dC during oligonucleotide synthesis. The acetyl group is much more labile and is rapidly removed by AMA without the risk of transamination.[3] Ac-dC is compatible with all standard deprotection conditions.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the N4-benzoyl group so much harder to remove than other protecting groups?
A1: The stability of the N4-benzoyl group arises from the electronic properties of the benzoyl moiety. The amide bond linking the benzoyl group to the cytidine base has significant resonance stabilization, making it less susceptible to nucleophilic attack and hydrolysis compared to, for example, the N4-acetyl group.[3] This inherent stability necessitates more forcing conditions (higher temperature or longer reaction times) for its complete removal.[]
Q2: I work with very sensitive modified oligonucleotides. What are the mildest conditions I can use to deprotect the N4-benzoyl group?
A2: For highly sensitive oligonucleotides, standard ammonium hydroxide or AMA treatment can be too harsh. In these cases, an "UltraMild" deprotection strategy is recommended.[2] This involves using phosphoramidites with more labile protecting groups during synthesis, such as Pac-dA, iPr-Pac-dG, and importantly, Ac-dC.[1][2] Deprotection can then be achieved under very gentle conditions, such as using 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[1][2]
Q3: After evaporating the ammonium hydroxide, I see a white precipitate. What is it and is it a problem?
A3: The white precipitate is often dissolved silica from the controlled-pore glass (CPG) solid support, which can leach out under hot, basic conditions.[1] While it indicates the harshness of the conditions, it is generally not a major issue as it can be easily removed during standard downstream processing steps like desalting, filtration, or purification by HPLC or cartridge.[1]
Q4: Can I use gaseous ammonia for deprotection?
A4: Yes, gaseous ammonia is an effective and rapid method for deprotection. It can be used under pressure to achieve complete deprotection at room temperature, which is particularly useful for sensitive oligonucleotides.[6][7] This method avoids the aqueous, high-temperature conditions of traditional methods.
Q5: What analytical methods are best for confirming complete deprotection?
A5: A combination of chromatographic and mass spectrometric methods is ideal.
-
RP-HPLC: Allows for the separation and quantification of the full-length product from any remaining benzoyl-protected species.[4]
-
Mass Spectrometry (ESI-MS): Provides definitive confirmation of the molecular weight of your oligonucleotide, allowing you to easily detect the presence or absence of the 104 Da benzoyl group.[8]
Detailed Experimental Protocols
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
This protocol is a reliable method for standard DNA oligonucleotides synthesized with Bz-dC.
-
Cleavage and Deprotection: Place the CPG solid support containing the synthesized oligonucleotide into a 2 mL screw-cap tube. Add 1 mL of concentrated aqueous ammonium hydroxide (28-30%).
-
Incubation: Securely cap the tube and place it in a heating block or oven set to 55°C for 16-17 hours.[1]
-
Oligonucleotide Recovery: Allow the tube to cool to room temperature. Carefully transfer the ammonium hydroxide supernatant, which contains your cleaved and deprotected oligonucleotide, to a new tube.
-
Drying: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the resulting oligonucleotide pellet in an appropriate buffer or nuclease-free water for quantification and downstream use.
Protocol 2: UltraFast Deprotection with AMA (for Ac-dC containing oligos)
This protocol is designed for rapid deprotection and requires that N4-acetyl-dC was used in the synthesis.
-
Reagent Preparation: In a well-ventilated fume hood, prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.[1] Prepare this solution fresh before use.
-
Cleavage and Deprotection: Add 1 mL of the freshly prepared AMA solution to the CPG support in a 2 mL screw-cap tube.
-
Incubation: Securely cap the tube and incubate at 65°C for 10 minutes.[1]
-
Oligonucleotide Recovery and Drying: Follow steps 3-5 from Protocol 1.
References
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Glen Research. (n.d.). Deprotection Guide.
- Benchchem. (n.d.). A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis.
- LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- Benchchem. (n.d.). An In-depth Technical Guide to the N4-Benzoyl Protecting Group.
- ResearchGate. (2025). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines.
- Benchchem. (n.d.). Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis.
- National Institutes of Health. (n.d.). Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology.
- BOC Sciences. (n.d.). Protected-Nucleosides.
- ResearchGate. (n.d.). Completeness of the deprotection of oligodeoxyribonucleotides having....
- Glen Research. (n.d.). Deprotection Guide.
Sources
impact of deprotection conditions on the integrity of modified oligonucleotides
Welcome to the technical support center for modified oligonucleotide deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical final step of oligonucleotide synthesis. The integrity of your final product hinges on the correct deprotection strategy, especially when dealing with sensitive chemical modifications. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest quality oligonucleotides for your downstream applications.
The core principle of any deprotection strategy should be: First, Do No Harm.[1][2][3] This means every component of your oligonucleotide must be considered to select a deprotection method that ensures complete removal of protecting groups without degrading the desired modification or the oligonucleotide backbone itself.[1][2][3]
Troubleshooting Guide: Common Deprotection Issues
This section addresses specific problems you may encounter during the deprotection of your modified oligonucleotides. Each issue is presented with probable causes and actionable solutions.
Issue 1: Incomplete Deprotection Observed in Analysis
Q: My HPLC or Mass Spectrometry (MS) analysis shows extra peaks or masses higher than expected for my purified oligonucleotide. What could be the cause?
A: This is a classic sign of incomplete deprotection. In reversed-phase HPLC (RP-HPLC), incompletely deprotected species, still carrying hydrophobic protecting groups, will typically elute later than the fully deprotected oligonucleotide.[4] In mass spectrometry, you'll observe masses corresponding to the oligonucleotide plus the mass of the unremoved protecting groups.[4]
Probable Causes & Solutions:
-
Insufficient Deprotection Time or Temperature: The rate-limiting step in standard deprotection is often the removal of the isobutyryl group from guanine (dG).[5] If your conditions are too mild or the duration is too short, this and other protecting groups may remain.
-
Solution: Review the recommended deprotection conditions for all monomers and modifications in your sequence. For standard protecting groups (Bz-dA, Bz-dC, iBu-dG), a common condition is concentrated ammonium hydroxide at 55°C for 8-16 hours.[6][7] If using faster deprotection chemistries like AMA (Ammonium Hydroxide/Methylamine), ensure the correct time and temperature (e.g., 10 minutes at 65°C) are used.[2][5]
-
-
Degraded Deprotection Reagent: Ammonium hydroxide solutions can lose ammonia gas concentration over time, reducing their efficacy.
-
Solution: Use fresh, high-quality deprotection reagents. It is good practice to aliquot ammonium hydroxide and store it refrigerated for no longer than a week.[8]
-
-
Inappropriate Protecting Group/Deprotection Scheme Mismatch: Using a robust protecting group (like benzoyl on dC) with a deprotection scheme designed for more labile groups will result in incomplete removal.
Issue 2: Degradation of a Sensitive Modification
Q: My analysis shows the absence of my intended modification, or I see degradation products. How can I prevent this?
A: Many modifications, such as certain fluorescent dyes (e.g., TAMRA, HEX) or base-labile analogs, cannot withstand harsh deprotection conditions like prolonged heating in concentrated ammonium hydroxide or AMA.[3][8][9]
Probable Causes & Solutions:
-
Harsh Deprotection Conditions: Standard or fast deprotection protocols are often too aggressive for sensitive molecules.
-
Solution 1: Employ Ultra-Mild Deprotection. This requires the use of very labile "UltraMILD" protecting groups on your standard bases during synthesis (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[9] Deprotection can then be achieved under much gentler conditions, such as using 0.05 M potassium carbonate in methanol at room temperature.[8][9]
-
Solution 2: Use Alternative Amine-Based Reagents. For some modifications, like TAMRA, deprotection with tert-butylamine/water (1:3) for 6 hours at 60°C can be effective while preserving the modification.[3][8]
-
-
Side Reactions with the Deprotection Reagent: Some reagents can directly react with your modification. For example, methylamine in AMA can cause transamination of cytosine if it is protected with a benzoyl (Bz) group, leading to an N4-Me-dC modification.[2][10]
Issue 3: Backbone Degradation or Cleavage
Q: I'm observing a significant number of shorter sequences (shortmers) in my analysis that don't correspond to synthesis failures, or my overall yield is very low.
A: This may indicate that the oligonucleotide backbone itself is being cleaved during deprotection. This is a common concern for RNA oligonucleotides and certain backbone modifications.
Probable Causes & Solutions:
-
Base-Labile Backbone: RNA is inherently sensitive to basic conditions due to the presence of the 2'-hydroxyl group. Certain modifications, like methylphosphonates, are also highly base-labile and will degrade completely under standard ammonium hydroxide deprotection.[11]
-
Solution for RNA: RNA deprotection is a multi-step process.[2][12] First, the exocyclic amines and cyanoethyl phosphate protecting groups are removed under conditions that leave the 2'-silyl protecting group (e.g., TBDMS) intact. The 2'-OH protecting group is then removed in a separate step using a fluoride source like triethylamine trihydrofluoride (TEA·3HF).[12]
-
Solution for Other Labile Backbones: For modifications like methylphosphonates, standard basic deprotection must be avoided. Milder, specialized conditions are required, such as using ethylenediamine (EDA), often in a two-step process to first revert any base adducts formed during synthesis.[11]
-
Deprotection Strategy Selection Workflow
The following diagram outlines a decision-making process for selecting an appropriate deprotection strategy based on the composition of your oligonucleotide.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Guide for Modified Oligonucleotide Synthesis
Welcome to the Technical Support Center for Modified Oligonucleotide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities inherent in synthesizing oligonucleotides with chemical modifications. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Low Yield of Full-Length Oligonucleotide
Low yield of the desired full-length product is one of the most common challenges in modified oligonucleotide synthesis. This section will delve into the potential causes and provide systematic approaches to diagnose and resolve these issues.
Q1: What is coupling efficiency and why is it so critical for the final yield?
A: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is paramount because any unreacted sites lead to the formation of truncated sequences, often referred to as deletions.[1][2] The impact of coupling efficiency on the final yield is cumulative; even a small decrease in the average coupling efficiency can lead to a significant reduction in the theoretical yield of the full-length oligonucleotide, especially for longer sequences.[1][3] For instance, the synthesis of a 30-mer with a 99% average coupling efficiency theoretically yields 75% of the full-length product. However, if the efficiency drops to 98%, the maximum yield plummets to 55%.[4]
Q2: My trityl signal dropped unexpectedly during the synthesis. What are the likely causes and how can I troubleshoot this?
A: A sudden drop in the trityl signal is a direct indicator of a failure in the coupling step for a specific monomer.[1][5] This can be attributed to several factors, broadly categorized as reagent issues, synthesizer malfunction, or suboptimal protocol parameters.
Troubleshooting Workflow for Low Coupling Efficiency:
Caption: A logical workflow for troubleshooting low coupling efficiency.[5]
Detailed Troubleshooting Steps:
-
Reagent Quality:
-
Moisture: Water is a primary inhibitor of high coupling efficiency as it reacts with the activated phosphoramidite.[1][3] Ensure all reagents, especially acetonitrile, phosphoramidites, and the activator, are anhydrous.[3] Using fresh, high-quality reagents is crucial.[4]
-
Phosphoramidite Degradation: Modified phosphoramidites can be less stable than standard ones.[6] If you suspect degradation, consider using a fresh batch.
-
Activator Potency: The activator solution can degrade over time. Prepare fresh activator solution if its efficacy is .
-
-
Synthesizer Performance:
-
Synthesis Protocol:
-
Coupling Time: Some modified phosphoramidites are inherently less reactive and may require longer coupling times to achieve high efficiency.[1]
-
Reagent Concentration: Ensure the concentrations of the phosphoramidite and activator solutions are correct as per the manufacturer's recommendations.
-
Q3: I'm synthesizing a long or highly modified oligonucleotide and the yield is consistently low. What factors should I consider?
A: The synthesis of long or extensively modified oligonucleotides presents unique challenges that can lead to lower yields.
-
Cumulative Coupling Efficiency: As mentioned, the impact of coupling efficiency is cumulative. For a 70-mer, a 99% average coupling efficiency results in a theoretical yield of only 50%, which drops to 25% with a 98% efficiency.[4]
-
Solid Support: The choice of solid support is critical. For oligonucleotides longer than 70-100 bases, a support with a larger pore size (e.g., 2000 Å) is recommended to prevent steric hindrance as the oligonucleotide chain grows.[3][5][8]
-
Nature of Modifications: Many modified phosphoramidites are less stable and exhibit lower coupling efficiencies than their unmodified counterparts.[6] It is not uncommon for a modified reagent to have a coupling efficiency as low as 90%.[4] Some modifications can also lead to secondary structures that hinder subsequent synthesis steps.
Optimization Strategies for Long or Highly Modified Oligonucleotides:
| Parameter | Recommendation | Rationale |
| Solid Support | Use large-pore support (e.g., 2000 Å CPG or polystyrene) for oligos >70-100 bases.[3][5] | Prevents pore blockage and improves reagent access to the growing chain.[5] |
| Coupling Time | Increase coupling time for modified phosphoramidites. | Compensates for the lower reactivity of some modified bases.[1] |
| Reagent Quality | Use fresh, high-purity phosphoramidites and activator. | Minimizes side reactions and ensures optimal coupling.[4] |
| Purification | HPLC purification is often necessary.[6][9] | Removes a higher abundance of truncated sequences common in these syntheses.[6] |
Section 2: Incomplete Deprotection and Side Reactions
Proper deprotection is crucial for obtaining a final product with the correct chemical structure and biological activity. Incomplete deprotection or the occurrence of side reactions can significantly compromise the quality of the synthesized oligonucleotide.
Q4: I'm observing unexpected peaks in my HPLC or mass spectrometry analysis after deprotection. What could be the cause?
A: Unexpected peaks often indicate incomplete deprotection or the formation of side products. The choice of deprotection strategy is highly dependent on the nature of the modifications and the protecting groups used during synthesis.[10]
Common Causes of Unexpected Peaks:
-
Incomplete Removal of Protecting Groups: Certain protecting groups, especially on modified bases, may require specific or harsher deprotection conditions.[4] For example, the presence of protecting groups on guanine is a common reason for the poor performance of oligonucleotides.[11]
-
Base Modification: Some modifications can make the oligonucleotide susceptible to degradation or side reactions under standard deprotection conditions.[12] For instance, methylphosphonate backbones are sensitive to base and can degrade with ammonium hydroxide treatment.[12]
-
Dye Degradation: Fluorescent dyes, particularly those with absorption above 640 nm like Cy5, can be sensitive to the harsh conditions of standard deprotection and may degrade.[13]
-
Formation of Adducts: Side reactions during synthesis or deprotection can lead to the formation of adducts, which will appear as extra peaks in the analysis.[12]
Troubleshooting Deprotection Issues:
-
Review Deprotection Protocol: Ensure the deprotection conditions (reagent, temperature, and time) are appropriate for all modifications and protecting groups in your oligonucleotide.[10] Consult the technical documentation for each modified phosphoramidite used.
-
Optimize Deprotection: For sensitive modifications, milder deprotection strategies may be necessary.[14] For example, using UltraMILD monomers allows for gentler deprotection conditions.[14]
-
Analyze Intermediates: If possible, analyze the crude product before and after deprotection to pinpoint the step where the issue arises.
-
Mass Spectrometry Analysis: Use mass spectrometry to identify the mass of the unexpected peaks. This can provide valuable clues about the nature of the side product (e.g., incomplete deprotection, adduct formation).[15]
Q5: I'm working with thiol-modified oligonucleotides. What are the key considerations for deprotection?
A: Thiol-modified oligonucleotides require a specific deprotection step to cleave the disulfide bond and generate a free thiol group, which is necessary for downstream applications like conjugation.[16]
Protocol for Deprotection of Thiol-Modified Oligonucleotides:
-
Prepare Reducing Solution: Freshly prepare a 100 mM solution of Dithiothreitol (DTT) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.3–8.5).[16]
-
Disulfide Bond Cleavage:
-
Dissolve the lyophilized thiol-modified oligonucleotide in buffer.
-
Add an equal volume of the 100 mM DTT solution to achieve a final DTT concentration of 50 mM.
-
Incubate at room temperature for 30 minutes.[16]
-
-
Removal of Excess DTT (if necessary): Excess DTT can be removed by methods such as ethanol precipitation or size-exclusion chromatography.[16]
Section 3: Purification and Analysis Challenges
The purification and analysis of modified oligonucleotides are critical steps to ensure the final product is of high purity and has the correct sequence and mass.
Q6: What is the best purification method for my modified oligonucleotide?
A: The optimal purification method depends on the length of the oligonucleotide, the nature of the modifications, and the required purity for the downstream application.[9]
Comparison of Common Purification Methods:
| Purification Method | Principle | Best Suited For | Advantages | Disadvantages |
| Desalting | Size exclusion chromatography | Removal of residual by-products from synthesis.[9] | Simple and fast. | Does not remove truncated sequences.[9] |
| Reverse-Phase Cartridge (RP1) | Hydrophobicity | Short to medium length oligos with hydrophobic modifications (e.g., dyes).[9] | Removes many truncated sequences. | Resolution decreases with increasing oligo length.[9] |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution hydrophobicity | Modified oligos with hydrophobic groups (e.g., fluorophores).[17][18] | High purity (>85%); removes failure sequences.[17] | Not ideal for long oligos (>50 bases); secondary structures can be problematic.[9][18] |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (number of phosphate groups) | Oligos up to 40-mers, especially those with significant secondary structure.[9][19] | Excellent resolution for smaller quantities.[9] | Resolution decreases with increasing oligo length.[9] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | When very high purity (>95%) is required.[9] | Single-nucleotide resolution.[] | Lower yields due to complex extraction from the gel.[9] |
For many modified oligonucleotides, especially those containing fluorophores or other hydrophobic moieties, RP-HPLC is the method of choice due to its excellent resolving power.[9][17]
Q7: My mass spectrometry results show multiple peaks or unexpected masses. How should I interpret this?
A: Mass spectrometry is a powerful tool for verifying the identity of your synthesized oligonucleotide. Unexpected peaks can arise from several sources.
Interpreting Mass Spectrometry Data:
-
N-1, N-2, etc. Peaks: These peaks correspond to deletion sequences (truncations) that occurred during synthesis and have masses that are approximately 304–329 mass units less than the main peak, depending on the missing base.[15]
-
Incomplete Deprotection: If protecting groups are not fully removed, you will observe peaks corresponding to the mass of the oligonucleotide plus the mass of the remaining protecting group(s).
-
Adducts: The presence of adducts (e.g., sodium, potassium) can lead to peaks with higher masses than expected.[21]
-
Failed Modification Coupling: If a modification was not successfully coupled, a peak corresponding to the mass of the unmodified oligonucleotide may be present.[15]
Troubleshooting Workflow for Mass Spectrometry Issues:
Caption: A systematic approach to troubleshooting unexpected mass spectrometry results.
By systematically working through these potential issues, you can effectively troubleshoot problems encountered during modified oligonucleotide synthesis and improve the quality and yield of your final product.
References
- Troubleshooting low coupling yields in modified oligonucleotide synthesis. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ucaPmJP2Kly9sQJrWHr48mLmScIypmUmdnV9Wm9bzDiluIhIUKjKTeX2mN2EJmRSGKCEgvsK6uTueF7Wrhq5Spjy6u3WW0ySTKSRrhMwuTtvfaZ2JbYEx-vg_vhYoJqdefozIehlbBY7AG3Ly79EtEZLdYraZDOiW5C0kAT9KdnQTEVsn_PJZFI2R8vl2DD5Ber4aMocyQKNpWGfS5eXfFUqvZQ=]
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- Oligonucleotide Purification Guidelines. Integrated DNA Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnkmn6I8faXDVapmPbRkoFvAKtpdL3vuLbLTlRRTp46mr7EIxfdpsx5Oa462dQk3g4EaGeJCC8omwKKAXIH5IbqHuOleuerkgedPyfO-QYwfAupMQOSWpJ78vRHxqzgXe8CeS7obJ8-Rvz2DbxFvmfhWNqDLOzqJqecgjXU5qYiUzroHsKFg==]
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Validation & Comparative
A Tale of Two Protecting Groups: N4-Benzoyl-cytidine vs. N4-acetyl-cytidine in Modern Oligonucleotide Synthesis
In the intricate world of oligonucleotide synthesis, the silent architects of success are often the protecting groups. These transient chemical moieties are the unsung heroes that ensure the fidelity and integrity of the nascent DNA or RNA strand. For cytidine, a critical nucleobase, the choice of its N4-exocyclic amine protecting group is a pivotal decision that profoundly influences the efficiency, purity, and overall success of the synthesis. This guide provides an in-depth, evidence-based comparison of two of the most prevalent N4-protecting groups for cytidine: the traditional N4-Benzoyl-cytidine (BzC) and the increasingly favored N4-acetyl-cytidine (AcC). We will delve into the chemical rationale behind their use, compare their performance with supporting data, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of N4-Amine Protection in Oligonucleotide Synthesis
The core of oligonucleotide synthesis lies in the sequential formation of phosphodiester bonds between nucleoside phosphoramidites and the growing oligonucleotide chain. The exocyclic amines of cytidine, adenine, and guanine are nucleophilic and, if left unprotected, would engage in undesirable side reactions during the phosphoramidite coupling step. This would lead to branched oligonucleotides and a cascade of impurities that are challenging to remove. Therefore, robust protection of these amines is non-negotiable for achieving high-yield, high-purity oligonucleotides. The ideal protecting group must be stable throughout the iterative cycles of synthesis yet readily and selectively removable under conditions that do not compromise the integrity of the final product.
Head-to-Head Comparison: N4-Benzoyl-cytidine (BzC) vs. N4-acetyl-cytidine (AcC)
The primary distinction between BzC and AcC lies in their deprotection kinetics and compatibility with different deprotection reagents, which in turn dictates their suitability for various applications.[1][2]
| Feature | N4-Benzoyl-cytidine (BzC) | N4-acetyl-cytidine (AcC) |
| Chemical Structure | Benzoyl group is bulkier and more electron-withdrawing. | Acetyl group is smaller and less electron-withdrawing. |
| Deprotection Reagent | Concentrated Ammonium Hydroxide | Ammonium Hydroxide/Methylamine (AMA) |
| Deprotection Time | Slow (e.g., 8-17 hours at 55°C)[1][3] | Fast (e.g., 5-15 minutes at 65°C)[2][3][4] |
| Deprotection Conditions | Harsher (prolonged heating)[2] | Milder (short heating)[2] |
| Key Side Reaction | Transamidation with methylamine to form N4-methyl-dC[2][5] | No significant side reactions with AMA[2][5] |
| Ideal Application | Standard, traditional synthesis protocols. | "FAST" or "UltraFAST" deprotection protocols, high-throughput synthesis, sensitive modifications.[2][5] |
While both BzC and AcC phosphoramidites exhibit high coupling efficiencies (typically >98-99%) under optimal conditions, the critical performance differences emerge during the final deprotection step.[2] The choice between the two significantly impacts the purity of the crude oligonucleotide product and the overall workflow efficiency.
The Challenge of Deprotection: Speed vs. Purity
The traditional method for deprotection involves heating the solid support-bound oligonucleotide in concentrated ammonium hydroxide. This process is effective for removing the benzoyl group from cytidine, but it is a slow process, often requiring overnight incubation at elevated temperatures.[1]
In the quest for faster synthesis workflows, particularly for high-throughput applications, a mixture of ammonium hydroxide and methylamine (AMA) was introduced. AMA dramatically reduces deprotection times.[5] However, this is where the critical difference between BzC and AcC becomes apparent. When BzC is treated with AMA, a significant side reaction, transamidation, can occur, where the benzoyl group is replaced by a methyl group, leading to the formation of N4-methyl-cytidine.[2][5] This modification is an undesirable impurity that can be difficult to separate from the target oligonucleotide.
In contrast, the acetyl group on AcC is much more labile and is rapidly cleaved by AMA without the issue of transamidation.[2][5] This results in a cleaner crude product, simplifying downstream purification and ensuring higher fidelity of the final oligonucleotide.
Visualizing the Chemical Differences
To better understand the structural and mechanistic distinctions, let's visualize the key molecules and the deprotection workflows.
Caption: Chemical structures of N4-Benzoyl-cytidine and N4-acetyl-cytidine.
Caption: Deprotection workflows for BzC and AcC, highlighting the side reaction with BzC.
Experimental Protocols
To provide a practical framework, here are detailed protocols for the deprotection of oligonucleotides synthesized with BzC and AcC.
Protocol 1: Standard Deprotection of BzC-containing Oligonucleotides
This protocol is suitable for standard oligonucleotides where speed is not the primary concern.
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG) with BzC.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap vials.
-
Heating block or oven.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial for a 1 µmol scale synthesis, ensuring the support is fully submerged.[3]
-
Seal the vial tightly and incubate at 55°C for 8-17 hours.[1][3]
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis.
Protocol 2: Fast Deprotection of AcC-containing Oligonucleotides using AMA
This protocol is recommended for rapid deprotection, especially for high-throughput applications.
Materials:
-
Oligonucleotide synthesized on solid support with AcC.
-
Concentrated ammonium hydroxide (28-30%).
-
40% aqueous methylamine solution.
-
Screw-cap vials.
-
Heating block.
-
Vacuum concentrator.
Procedure:
-
Prepare AMA reagent: In a fume hood, mix equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Caution: AMA is volatile and corrosive. Prepare fresh before use.[3]
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of the freshly prepared AMA reagent to the vial for a 1 µmol scale synthesis.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[3][4]
-
Cool the vial on ice to reduce internal pressure before carefully opening it in a fume hood.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of water and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide for further processing.
Decision-Making Guide: Choosing the Right Cytidine Analogue
The selection between BzC and AcC should be guided by the specific requirements of your synthesis and downstream applications.
Caption: Decision flowchart for selecting between BzC and AcC.
Conclusion and Future Outlook
In the landscape of modern oligonucleotide synthesis, the choice of protecting groups is a critical parameter that dictates the efficiency and quality of the final product. While N4-Benzoyl-cytidine has been a reliable workhorse for decades, the advent of high-throughput synthesis and the increasing complexity of modified oligonucleotides have propelled N4-acetyl-cytidine to the forefront. The ability of AcC to undergo rapid and clean deprotection with AMA, avoiding the problematic transamidation side reaction associated with BzC, makes it the superior choice for fast-paced, high-fidelity oligonucleotide synthesis.
As the demand for synthetic nucleic acids in therapeutics, diagnostics, and research continues to grow, the development of even more labile and orthogonal protecting groups will undoubtedly continue. However, for the foreseeable future, a thorough understanding of the distinct advantages of AcC over BzC will empower researchers to optimize their synthesis strategies, leading to higher quality oligonucleotides and more reliable experimental outcomes.
References
-
Glen Research. (2008). Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Glen Report 22.18. Retrieved from [Link]
-
Zhang, et al. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. Retrieved from [Link]
-
Glen Research. Deprotection Guide. Retrieved from [Link]
Sources
A Comparative Guide for Pancreatic Cancer Models: Gemcitabine versus N4-Acylated Deoxycytidine Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pancreatic ductal adenocarcinoma (PDAC) research, gemcitabine has long been a cornerstone of chemotherapy.[1][2] However, its efficacy is often hampered by significant limitations, including a short plasma half-life, dose-limiting toxicities, and the development of chemoresistance.[1][3] This has spurred the development of novel nucleoside analogs designed to overcome these challenges. Among the promising strategies is the modification of the deoxycytidine scaffold at the N4-position.
This guide provides a comprehensive comparison of gemcitabine and a representative N4-acylated deoxycytidine analog, N4-tetradecyloxycarbonyl gemcitabine, in the context of pancreatic cancer models. We will delve into their mechanisms of action, comparative efficacy from preclinical studies, and provide detailed experimental protocols for their evaluation.
Introduction to the Compounds
Gemcitabine: The Established Standard
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a synthetic pyrimidine nucleoside analog of deoxycytidine.[2] It functions as a prodrug that, upon intracellular transport and phosphorylation, inhibits DNA synthesis, leading to cancer cell death. For years, it has been a first-line chemotherapeutic agent for patients with advanced pancreatic cancer.[1][4]
N4-Acylated Deoxycytidine Analogs: A Strategy for Enhancement
Mechanism of Action: A Tale of Two Pathways
Both gemcitabine and its N4-acylated analogs are nucleoside analogs that ultimately disrupt DNA synthesis. However, their initial cellular interactions and activation pathways differ, which has significant implications for their therapeutic potential.
Gemcitabine's Activation and Cytotoxicity
Gemcitabine's journey to becoming an active anticancer agent is a multi-step intracellular process.
-
Cellular Uptake: Gemcitabine enters the cell primarily through human equilibrative and concentrative nucleoside transporters (hENTs and hCNTs).
-
Phosphorylation Cascade: Once inside the cell, it is sequentially phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP), and then by other nucleoside kinases to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.
-
Inhibition of DNA Synthesis: The active dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand. Once incorporated, it leads to "masked chain termination," where one additional nucleotide is added before DNA polymerase is inhibited, preventing DNA repair mechanisms from excising the fraudulent nucleotide. This ultimately triggers apoptosis.
-
Ribonucleotide Reductase Inhibition: The diphosphate form, dFdCDP, also inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This self-potentiating effect further depletes the pool of dCTP, increasing the likelihood of dFdCTP incorporation into DNA.
Comparative Efficacy and Toxicity: A Data-Driven Overview
Direct head-to-head clinical comparisons are not available. However, preclinical data for N4-tetradecyloxycarbonyl gemcitabine encapsulated in liposomes (LipotcGem) provides a basis for comparison with gemcitabine.
| Parameter | Gemcitabine | N4-tetradecyloxycarbonyl Gemcitabine (LipotcGem) | Reference |
| In Vitro Cytotoxicity (IC50) | Higher IC50 values | Lower IC50 values, indicating higher potency | [3] |
| Cellular Accumulation | Dependent on nucleoside transporters | Significantly higher (reportedly up to 100-fold) | [3] |
| Apoptosis Induction | Induces apoptosis | Higher percentage of apoptotic cells | [3] |
| Inhibition of Migration & Invasion | Effective to a certain extent | Stronger inhibition | [3] |
| In Vivo Tumor Growth Inhibition | Modest tumor growth inhibition | Significantly greater inhibition (70% in subcutaneous, 90% in orthotopic xenografts) | [3] |
| Metastasis Suppression | Limited efficacy | Effective suppression | [3] |
| Plasma Half-life | Short (e.g., 1.46 h) | Longer (e.g., 5.23 h) | [3] |
| Tumor Accumulation | Lower | Significantly higher enrichment | [3] |
| Systemic Toxicity | Dose-limiting myelosuppression and other side effects | Reduced systemic toxicity observed in preclinical models | [3] |
Experimental Protocols for Preclinical Evaluation
The following are detailed protocols for key experiments to compare the efficacy of gemcitabine and novel analogs in pancreatic cancer models.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Sources
- 1. Gemcitabine Combination Nano Therapies for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Antitumor Efficiency of N4 -Tetradecyloxycarbonyl Gemcitabine-Loaded Liposomes for Pancreatic Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Drug Delivery and Targeting for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Validating the Purity of N4-Benzoyl-3'-deoxycytidine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of nucleoside analogs, ensuring the purity of the final compound is a critical, non-negotiable step. N4-Benzoyl-3'-deoxycytidine, a modified nucleoside with potential therapeutic applications, is no exception. Its purity directly impacts its biological activity, safety profile, and the reliability of experimental data. This guide provides an in-depth comparison of the primary analytical methods for validating the purity of this compound, offering insights into experimental design, data interpretation, and the rationale behind methodological choices.
The Analytical Imperative: A Multi-Pronged Approach to Purity
A single analytical method is rarely sufficient to unequivocally establish the purity of a pharmaceutical compound. A robust purity assessment relies on a multi-pronged approach, leveraging the strengths of orthogonal techniques. For this compound, the principal methods of choice are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique lens through which to view the sample, and together, they form a comprehensive picture of its identity and purity.
This guide will compare these three core techniques, providing not just the "how" but the "why," grounded in the principles of analytical chemistry and the regulatory expectations outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point, given the molecule's polarity.
Causality in HPLC Method Development
The goal of the HPLC method is to separate the this compound peak from all potential impurities, which may include starting materials, reagents, by-products from the synthesis, and degradation products. The choice of column, mobile phase, and gradient is critical to achieving this separation.
A well-developed HPLC method for a nucleoside analog like this compound will be able to separate it from closely related structures, such as isomers or compounds lacking the benzoyl protecting group.[6][7]
Experimental Protocol: HPLC Method Development and Validation
1. Initial Method Development:
-
Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). For potentially closely eluting impurities, a phenyl-hexyl column can offer alternative selectivity due to pi-pi interactions with the benzoyl group.[6]
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The acid helps to protonate the molecule, leading to sharper peaks.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile typically provides better peak shape and lower viscosity.
-
-
Detection: A photodiode array (PDA) detector is essential. This compound is expected to have a strong UV absorbance due to its aromatic systems. Scan from 200-400 nm to determine the optimal detection wavelength, likely around 230 nm and 260 nm.
-
Gradient Elution: Start with a broad gradient to elute all components, for example:
-
0-20 min: 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
2. Method Optimization:
-
Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.
-
If peak tailing is observed, consider adjusting the pH of the aqueous mobile phase or using a different buffer (e.g., ammonium acetate).
3. Method Validation (per ICH Q2(R2) Guidelines): [1][2][3][4]
-
Specificity: Inject a blank (mobile phase), a placebo (if in a formulation), the this compound sample, and a sample spiked with known related substances (if available). The method is specific if the main peak is resolved from all other peaks.
-
Linearity: Prepare a series of solutions of a reference standard of this compound over a range of concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., by spiking a placebo with a known amount of reference standard). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Inject the same sample multiple times (n=6) and calculate the relative standard deviation (RSD) of the peak area (should be <1.0%).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should remain within acceptable limits.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably quantified and detected, respectively. This is crucial for impurity analysis.
Data Presentation: HPLC Purity Analysis
| Parameter | This compound | Impurity 1 | Impurity 2 |
| Retention Time (min) | 12.5 | 10.2 | 14.8 |
| Peak Area (%) | 99.85 | 0.08 | 0.07 |
| Resolution | - | >2.0 | >2.0 |
| Tailing Factor | 1.1 | 1.2 | 1.1 |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Trace Analysis
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is an indispensable tool for identifying unknown impurities and confirming the identity of the main peak.[8]
Causality in LC-MS Analysis
For this compound, LC-MS serves two primary purposes:
-
Identity Confirmation: The mass spectrometer provides the molecular weight of the eluting compound, confirming that the main peak is indeed this compound.
-
Impurity Identification: For any small peaks observed in the HPLC chromatogram, the mass spectrometer can provide their molecular weights, offering crucial clues to their structures. Tandem MS (MS/MS) can further be used to fragment the impurity ions, providing structural information.[9][10]
Derivatization with agents like benzoyl chloride can be used to enhance the ionization of certain impurities, though in this case, the parent molecule is already benzoylated.[11]
Experimental Protocol: LC-MS Analysis
1. LC Method:
-
The HPLC method developed above can be directly coupled to a mass spectrometer. It is often necessary to use a volatile mobile phase additive like formic acid or ammonium formate.
2. Mass Spectrometry Method:
-
Ionization Source: Electrospray Ionization (ESI) is the most suitable technique for nucleoside analogs.
-
Polarity: Both positive and negative ion modes should be evaluated. In positive mode, you would expect to see the [M+H]+ ion.
-
Full Scan Analysis: Initially, perform a full scan to detect all ions eluting from the column. For this compound (C16H17N3O5), the expected monoisotopic mass is approximately 331.12 g/mol . The [M+H]+ ion would be observed at m/z 332.12.
-
Tandem MS (MS/MS): To gain structural information, perform MS/MS on the parent ion of this compound and any observed impurities. Key expected fragments would correspond to the loss of the deoxyribose sugar and fragmentation of the benzoyl group and cytidine base.[9][12]
Data Presentation: LC-MS Impurity Identification
| Retention Time (min) | Observed m/z ([M+H]+) | Proposed Identity |
| 10.2 | 228.09 | 3'-deoxycytidine (loss of benzoyl group) |
| 12.5 | 332.12 | This compound |
| 14.8 | 348.12 | O-Benzoyl-N4-Benzoyl-3'-deoxycytidine (over-benzoylation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most detailed structural information and can be used for both identification and quantification (qNMR). For purity validation, NMR can detect impurities that are not amenable to HPLC-UV analysis (e.g., those without a chromophore) or are isomeric with the main compound.
Causality in NMR Analysis
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Add an internal standard with a known purity and concentration for quantitative NMR (qNMR).
2. Data Acquisition:
-
1H NMR: Acquire a high-resolution 1H NMR spectrum. Key regions to examine include the aromatic region for the benzoyl protons, the anomeric proton of the deoxyribose, and the other sugar protons.
-
13C NMR: A 13C NMR spectrum will show a peak for each unique carbon atom in the molecule, providing further confirmation of the structure.
-
2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity of protons and carbons, aiding in the definitive assignment of all signals and the identification of impurities.
3. Data Analysis:
-
Integrate the peaks in the 1H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each part of the molecule.
-
Compare the spectrum to a reference spectrum if available.
-
Identify any impurity peaks and attempt to determine their structures based on their chemical shifts and coupling constants.
-
For qNMR, compare the integral of a known proton on the analyte to the integral of the internal standard to calculate the absolute purity.
Data Presentation: Expected 1H NMR Signals
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
| Benzoyl (aromatic) | 7.5 - 8.2 | multiplet |
| H-6 (cytidine) | ~8.0 | doublet |
| H-5 (cytidine) | ~7.3 | doublet |
| H-1' (anomeric) | ~6.2 | triplet |
| H-2', H-3' (deoxy) | 2.0 - 2.5 | multiplet |
| H-4' | ~4.0 | multiplet |
| H-5', H-5'' | 3.5 - 3.8 | multiplet |
Comparative Summary and Workflow
| Feature | HPLC | LC-MS | NMR |
| Primary Function | Separation & Quantification | Identification & Quantification | Structure Elucidation & Quantification |
| Sensitivity | High | Very High | Moderate |
| Specificity | High (with good separation) | Very High (mass-based) | Very High (structure-based) |
| Quantitative Accuracy | High | Good (with standards) | Very High (qNMR) |
| Impurity Detection | Detects UV-active impurities | Detects ionizable impurities | Detects most impurities |
| Impurity Identification | No | Yes | Yes (with sufficient concentration) |
| Throughput | High | High | Low |
Recommended Workflow for Purity Validation
Conclusion
The validation of this compound purity is a meticulous process that necessitates the synergistic use of multiple analytical techniques. HPLC provides the robust, quantitative backbone for purity assessment, while LC-MS offers unparalleled sensitivity for impurity identification. NMR stands as the ultimate arbiter of structural identity and can provide an absolute measure of purity. By integrating these methods and adhering to the principles of analytical method validation, researchers can ensure the quality and integrity of their this compound, paving the way for reliable and reproducible scientific outcomes.
References
-
Wang, J., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 131, 239-247. [Link][6][7]
-
PubChem. (n.d.). N4-Benzoyl-2'-deoxycytidine. Retrieved from [Link][14]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][1]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][2]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link][3]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][4]
-
Niessen, W. M. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 479-484.[8]
-
Zhang, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.[9]
- Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
-
Spectrabase. (n.d.). N4-Benzoylcytidine. Retrieved from [Link][15]
-
Gabelica, V., et al. (2022). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. Journal of Mass Spectrometry, 57(10), e4875.[12]
- Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of Mass Spectrometry, 37(7), 663-675.
-
Song, Y., & Li, L. (2021). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1654, 462458.[11]
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- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. uab.edu [uab.edu]
- 11. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of fragmentation of synthetic single‐stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N4-Benzoylcytidine(13089-48-0) 1H NMR [m.chemicalbook.com]
- 14. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Comparative Guide to Mass Spectrometry Analysis for Confirming N4-Benzoyl-3'-deoxycytidine Incorporation
For researchers and drug development professionals engaged in the study of nucleoside analogs, definitively confirming the incorporation of these molecules into cellular DNA is a critical step. This guide provides an in-depth comparison of methodologies for the detection and quantification of N4-Benzoyl-3'-deoxycytidine, a modified cytidine analog, with a primary focus on the gold-standard mass spectrometry-based approach. We will explore the causality behind experimental choices, present detailed protocols, and compare the primary method with viable alternatives, empowering you to select the most appropriate workflow for your research objectives.
The Analytical Imperative: Why Confirmation Matters
This compound, like many nucleoside analogs, is designed to be incorporated into DNA during replication, where it can exert therapeutic effects such as chain termination or disruption of protein-DNA interactions. The benzoyl group on the N4 position of cytosine is often used as a protecting group in oligonucleotide synthesis, but its presence in an incorporated nucleoside analog within a cell presents a unique analytical target.[1] Verifying that the analog is incorporated into the host's genetic material—and quantifying the extent of this incorporation—is fundamental to understanding its mechanism of action, pharmacodynamics, and potential off-target effects. Simple detection of the compound in cell lysate is insufficient; one must prove its covalent linkage within the DNA polymer.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the sensitive, specific, and quantitative analysis of modified nucleosides within a complex biological matrix.[2] This approach provides unambiguous structural confirmation and allows for precise measurement of incorporation levels, often expressed as the number of analog molecules per million normal nucleosides.[3][4]
The Rationale for LC-MS/MS
The power of LC-MS/MS lies in its two-stage separation. First, liquid chromatography separates the target analyte, this compound, from the vastly more abundant canonical deoxynucleosides (dC, dG, dA, T). Second, tandem mass spectrometry provides two levels of mass-based filtering. The first mass spectrometer (Q1) selects for the mass-to-charge ratio (m/z) of the protonated parent molecule (the precursor ion). This ion is then fragmented, and a second mass spectrometer (Q3) selects for a specific, characteristic fragment ion (the product ion). This precursor-product ion pair, known as a transition, is highly specific to the target molecule, virtually eliminating false positives.[5]
Overall Workflow for LC-MS/MS Analysis
The entire process, from sample collection to data analysis, is a multi-step workflow designed to ensure accuracy and reproducibility.
Caption: High-level workflow for LC-MS/MS-based detection of modified nucleosides.
Detailed Experimental Protocol: LC-MS/MS
This protocol is a self-validating system, incorporating steps for purification and enzymatic digestion that ensure the analyzed nucleosides originate from the DNA polymer.
Part 1: Genomic DNA (gDNA) Extraction and Digestion
-
Objective: To isolate high-purity gDNA and hydrolyze it completely into its constituent deoxynucleosides.[6]
-
Rationale: Incomplete digestion or contamination with RNA or free nucleotides would lead to inaccurate quantification. We employ a simplified one-step enzymatic cocktail that is efficient and reduces sample handling compared to older, multi-step protocols.[7]
Methodology:
-
gDNA Extraction: Extract gDNA from cell pellets or tissue samples using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) to ensure high purity and removal of RNA and other contaminants. Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Digestion Cocktail Preparation: Prepare a master mix containing Benzonase nuclease, Calf Intestinal Phosphatase, and Phosphodiesterase I in a suitable buffer (e.g., 20mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂).
-
DNA Digestion: To 1-5 µg of purified gDNA, add the digestion cocktail. Incubate at 37°C for 4-6 hours or overnight.[7] This combination of enzymes ensures the complete breakdown of DNA/RNA into single nucleosides.
-
Sample Cleanup (Optional but Recommended): To remove proteins (enzymes) and other buffer components, perform a protein precipitation step by adding cold acetonitrile, vortexing, centrifuging, and collecting the supernatant for analysis.
Part 2: LC-MS/MS Analysis
-
Objective: To separate and quantify this compound from the natural deoxynucleosides.
-
Rationale: The use of a C18 reversed-phase column allows for the separation of nucleosides based on polarity. Electrospray ionization (ESI) in positive mode is ideal for ionizing nucleosides, which readily accept a proton.[6] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
Methodology:
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex, Waters Acquity BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 0-50% Mobile Phase B over 10-15 minutes to elute all nucleosides.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte. The key transition for a modified nucleoside is the loss of the deoxyribose sugar moiety, resulting in a product ion corresponding to the protonated nucleobase.[5]
-
Data Presentation: Key Mass Spectrometry Parameters
The molecular formula for this compound is C₁₆H₁₇N₃O₄ (note the one fewer oxygen compared to the 2'-deoxy version due to the 3'-deoxy modification), giving it a monoisotopic mass of 315.12. The parameters below are essential for setting up the MRM acquisition method.
| Analyte | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Product Ion [BH₂]⁺ (m/z) | Rationale for Product Ion |
| N4-Benzoyl-3'-dC | C₁₆H₁₇N₃O₄ | 316.1 | 216.1 | Cleavage of glycosidic bond (N4-Benzoyl-Cytosine base) |
| 2'-deoxyguanosine (dG) | C₁₀H₁₃N₅O₄ | 268.1 | 152.1 | Cleavage of glycosidic bond (Guanine base) |
| 2'-deoxyadenosine (dA) | C₁₀H₁₃N₅O₃ | 252.1 | 136.1 | Cleavage of glycosidic bond (Adenine base) |
| 2'-deoxycytidine (dC) | C₉H₁₃N₃O₄ | 228.1 | 112.1 | Cleavage of glycosidic bond (Cytosine base) |
| Thymidine (T) | C₁₀H₁₄N₂O₅ | 243.1 | 127.1 | Cleavage of glycosidic bond (Thymine base) |
Note: Collision energies must be optimized for each specific instrument but typically range from 15-35 eV.
Alternative & Complementary Methods
While LC-MS/MS provides quantitative certainty, other technologies offer different advantages, such as providing sequence context.
Method A: Single-Molecule Real-Time (SMRT) Sequencing
-
Principle: SMRT sequencing from PacBio directly observes a DNA polymerase as it synthesizes a complementary strand of DNA. The incorporation of a modified base can alter the kinetics of the polymerase, causing it to pause or accelerate.[8] This kinetic "signature," measured as the interpulse duration (IPD), can be used to identify the location of modified bases throughout the genome without amplification.[9]
-
Advantages:
-
Provides the genomic context of incorporation.
-
Detects modifications on native, unamplified DNA.
-
Can potentially discover unknown modifications through their kinetic effects.[8]
-
-
Limitations:
-
Requires establishing a distinct kinetic signature for this compound.
-
Less suited for precise, absolute quantification compared to LC-MS/MS.
-
Higher per-sample cost and more complex data analysis.
-
Caption: Workflow for detecting modified bases using SMRT sequencing technology.
Method B: Immunoaffinity or Chemical Derivatization-Based Enrichment
-
Principle: These methods rely on an antibody that specifically recognizes the modification or a chemical reaction that adds a tag (like biotin) to the modified base.[10][11] The tagged DNA fragments can then be enriched and analyzed by sequencing or qPCR.
-
Applicability to N4-Benzoyl-3'-dC: This approach is less practical for this specific analog. It would require the development of a highly specific monoclonal antibody that recognizes the N4-benzoyl-cytosine moiety within the DNA backbone, which is a significant undertaking. Chemical methods are often designed for smaller, more reactive modifications (e.g., 5-formylcytosine) and are not readily applicable here.[9] Therefore, this method is not recommended as a primary validation tool for this compound.
Performance Comparison
Choosing the right method depends on the experimental question. For pure confirmation and quantification, LC-MS/MS is superior. For understanding where in the genome the incorporation occurs, SMRT sequencing is the tool of choice.
| Feature | LC-MS/MS | SMRT Sequencing |
| Primary Output | Absolute quantity of analog per unit of DNA | Genomic location of modified bases |
| Sensitivity | Very high (femtomole to attomole range) | High, dependent on kinetic signature strength |
| Specificity | Extremely high (based on mass and fragmentation) | High, but potential for false positives from other factors affecting kinetics |
| Quantitative Accuracy | Gold standard, especially with stable isotope standards | Relative quantification; less precise for absolute numbers |
| Sequence Context | No | Yes |
| Throughput | High (many samples per day) | Lower (fewer samples per run) |
| DNA Input | Low (µg amounts) | Moderate (µg amounts of high molecular weight DNA) |
| Primary Limitation | Destructive; loses all sequence information | Requires a detectable kinetic signature |
Conclusion and Recommendation
For the unambiguous confirmation and precise quantification of this compound incorporation into DNA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the most robust and reliable method . Its unparalleled specificity and sensitivity provide the high-quality, quantitative data required for IND-enabling studies and fundamental mechanistic research. The detailed protocol provided in this guide offers a validated workflow to achieve this.
While alternative methods like SMRT sequencing are powerful tools for complementary analyses, particularly for determining the genomic landscape of incorporation, they do not replace the quantitative certainty provided by LC-MS/MS. For any research or drug development program involving nucleoside analogs, establishing a validated LC-MS/MS assay is a critical and indispensable step.
References
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U.S. National Library of Medicine, National Center for Biotechnology Information. (2013). Mass Spectrometry of Structurally Modified DNA. PubMed Central. [Link]
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PacBio. (n.d.). Detecting DNA Base Modifications Using SMRT Sequencing. PacBio White Paper. [Link]
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U.S. National Library of Medicine, National Center for Biotechnology Information. (2016). Detection of nucleic acid modifications by chemical reagents. PubMed Central. [Link]
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U.S. National Library of Medicine, National Center for Biotechnology Information. (2009). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. PubMed Central. [Link]
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Oxford University Press. (2020). Detection of base analogs incorporated during DNA replication by nanopore sequencing. Nucleic Acids Research. [Link]
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Semantic Scholar. (2001). Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection. [Link]
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U.S. National Library of Medicine, National Center for Biotechnology Information. (2018). Sensitive liquid chromatography mass spectrometry (LC-MS) assay reveals novel insights on DNA methylation and incorporation of gemcitabine, its metabolite difluorodeoxyuridine, deoxyuridine, and RX-3117 into DNA. PubMed. [Link]
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A Comparative Guide to Validating the Antiviral Efficacy of N4-Benzoyl-3'-deoxycytidine Using Plaque Reduction Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiviral efficacy of the novel nucleoside analog, N4-Benzoyl-3'-deoxycytidine. We will delve into the principles of the plaque reduction assay, a gold-standard method for quantifying viral infectivity, and present a comparative analysis of this compound against established antiviral agents for Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Human Cytomegalovirus (HCMV).
Introduction: The Rationale for Evaluating this compound
This compound is a modified nucleoside analog, a class of compounds renowned for their antiviral properties.[1] The core principle behind their mechanism of action lies in their structural similarity to natural deoxynucleosides. Once inside a host cell, these analogs are phosphorylated to their active triphosphate form.[1][2] This active form then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1][2] The absence of a 3'-hydroxyl group in 3'-deoxycytidine analogs, once incorporated, results in the termination of DNA chain elongation, thereby halting viral replication.[1][3]
The N4-benzoyl modification on the cytidine base is a strategic chemical alteration. Such modifications can protect the nucleoside from deamination by host cell enzymes, a common mechanism of resistance and inactivation for cytidine analogs.[4][5] This increased metabolic stability can lead to higher intracellular concentrations of the active compound and, consequently, enhanced antiviral potency. Given the demonstrated anti-HSV-1 activity of other N4-acyl-modified deoxycytidine analogs, it is hypothesized that this compound will exhibit significant efficacy against herpesviruses.[4][5]
This guide will provide the experimental framework to test this hypothesis, focusing on the highly reproducible and quantitative plaque reduction assay.
The Plaque Reduction Assay: A Gold Standard for Antiviral Susceptibility Testing
The plaque reduction assay is a fundamental virological technique used to determine the titer of infectious virus particles and to assess the efficacy of antiviral compounds. The principle is straightforward: a confluent monolayer of susceptible host cells is infected with a known concentration of virus. The infected cells are then overlaid with a semi-solid medium, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized areas of cell death and lysis, known as plaques, which are visible to the naked eye after staining.
The addition of an antiviral compound to the overlay medium will inhibit viral replication, leading to a reduction in the number and/or size of the plaques. By testing a range of concentrations of the antiviral agent, a dose-response curve can be generated, from which the 50% effective concentration (EC50) can be calculated. The EC50 represents the concentration of the drug that reduces the number of plaques by 50% compared to a no-drug control.
Experimental Workflow: A Visual Overview
The following diagram illustrates the key steps in a plaque reduction assay for antiviral efficacy testing.
Caption: Workflow of the plaque reduction assay for antiviral efficacy testing.
Comparative Experimental Design: this compound vs. Standard-of-Care Antivirals
To provide a robust validation of this compound's antiviral potential, its efficacy must be compared against well-characterized and clinically relevant antiviral drugs. This guide proposes a head-to-head comparison with Acyclovir for HSV-1 and HSV-2, and Ganciclovir for HCMV.
Materials and Methods
Cell Lines and Viruses:
-
For HSV-1 and HSV-2: Vero cells (African green monkey kidney epithelial cells) are a standard and highly permissive cell line for herpes simplex virus plaque assays.
-
For HCMV: MRC-5 cells (human lung fibroblasts) are commonly used for the propagation and titration of human cytomegalovirus.[6]
-
Virus Strains: Laboratory-adapted strains such as HSV-1 (KOS), HSV-2 (G), and HCMV (AD169) are recommended for initial screening to ensure reproducibility.
Antiviral Compounds:
-
Test Compound: this compound (synthesis to be performed according to established chemical procedures).
-
Positive Controls:
-
Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration that does not affect cell viability or viral replication.
Detailed Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed Vero or MRC-5 cells into 24-well plates at a density that will yield a confluent monolayer within 24-48 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound, Acyclovir, and Ganciclovir in the appropriate cell culture medium. The concentration range should be wide enough to encompass the expected EC50 values.
-
Virus Infection: Once the cell monolayers are confluent, remove the growth medium and infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: After the adsorption period, remove the virus inoculum and gently add 1 mL of an overlay medium containing 1.2% methylcellulose and the respective concentrations of the antiviral compounds.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator. Incubation times will vary depending on the virus:
-
HSV-1 and HSV-2: 2-3 days
-
HCMV: 7-14 days
-
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the fixed cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the vehicle control wells.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assessment: The MTT Assay
It is crucial to ensure that the observed antiviral activity is not a result of cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed Vero and MRC-5 cells in 96-well plates.
-
Compound Treatment: Treat the cells with the same serial dilutions of the antiviral compounds used in the plaque reduction assay.
-
Incubation: Incubate for the same duration as the respective plaque reduction assays.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
The Selectivity Index (SI) , a critical parameter for evaluating the therapeutic potential of an antiviral compound, is then calculated as:
SI = CC50 / EC50
A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cell toxicity, suggesting a more favorable safety profile.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but realistic data for the antiviral efficacy and cytotoxicity of this compound compared to standard antiviral drugs. This data is based on the expected potency of a metabolically stabilized deoxycytidine analog.
Table 1: Antiviral Efficacy against Herpes Simplex Viruses
| Compound | Virus | Cell Line | EC50 (µM) |
| This compound | HSV-1 (KOS) | Vero | 0.25 |
| HSV-2 (G) | Vero | 0.40 | |
| Acyclovir | HSV-1 (KOS) | Vero | 0.38[8] |
| HSV-2 (G) | Vero | 0.50[8] |
Table 2: Antiviral Efficacy against Human Cytomegalovirus
| Compound | Virus | Cell Line | EC50 (µM) |
| This compound | HCMV (AD169) | MRC-5 | 2.5 |
| Ganciclovir | HCMV (AD169) | MRC-5 | 3.79[9] |
Table 3: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Vero | >100 | >400 (for HSV-1) |
| MRC-5 | >100 | >40 (for HCMV) | |
| Acyclovir | Vero | >100 | >263 (for HSV-1) |
| Ganciclovir | MRC-5 | >100 | >26 (for HCMV) |
Discussion and Interpretation
The hypothetical data presented above suggests that this compound possesses potent antiviral activity against both HSV-1, HSV-2, and HCMV. Notably, its EC50 values are comparable to or even slightly better than the standard-of-care drugs, Acyclovir and Ganciclovir. The high CC50 values indicate low cytotoxicity in the tested cell lines, resulting in a favorable selectivity index. This suggests that this compound has a promising therapeutic window.
The enhanced potency of this compound could be attributed to the N4-benzoyl group, which may confer resistance to enzymatic deamination, thereby increasing the intracellular concentration of the active triphosphate metabolite.
Mechanism of Action: A Visual Representation
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for validating the antiviral efficacy of this compound using the plaque reduction assay. The comparative approach against established antivirals is essential for contextualizing its potency and potential clinical utility. The hypothetical data suggests that this compound is a promising candidate for further preclinical development.
Future studies should include:
-
Testing against a broader panel of clinical isolates of HSV and HCMV, including drug-resistant strains.
-
In-depth mechanistic studies to confirm the inhibition of viral DNA polymerase and to investigate the intracellular metabolism of the compound.
-
In vivo efficacy and safety studies in appropriate animal models of herpesvirus infections.
By following a rigorous and comparative validation process, the true therapeutic potential of novel antiviral candidates like this compound can be accurately assessed.
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Kumar, R., Sharma, M., & Rawal, R. K. (2003). Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2'-deoxycytidine analogs. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 223–238. [Link]
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Reichling, J., Schnitzler, P., Suschke, U., & Saller, R. (2009). Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. Current Medicinal Chemistry, 16(11), 1333–1349. [Link]
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Smidansky, E. D., Bar-ad, I., & Cameron, C. E. (2006). Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases. Journal of Medicinal Chemistry, 49(23), 6883–6890. [Link]
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A Comparative Analysis of N4-Benzoyl-3'-deoxycytidine and Other Prominent Nucleoside Analogs
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of antiviral and anticancer therapeutics, nucleoside analogs represent a cornerstone of treatment strategies. Their ability to mimic endogenous nucleosides allows for their deceptive incorporation into nascent DNA or RNA chains, leading to chain termination and the inhibition of replication. This guide provides a detailed comparative analysis of N4-Benzoyl-3'-deoxycytidine against three clinically significant nucleoside analogs: gemcitabine, zidovudine (AZT), and remdesivir. While this compound is primarily recognized as a crucial building block in the synthesis of modified oligonucleotides, its structural similarities to other bioactive dideoxynucleosides warrant an exploration of its therapeutic potential.
Introduction to Nucleoside Analogs: A Legacy of Therapeutic Innovation
Nucleoside analogs have a rich history in medicine, beginning with their development as anticancer agents and later revolutionizing the treatment of viral infections, most notably HIV. Their fundamental mechanism of action relies on their structural resemblance to natural deoxynucleosides or ribonucleosides. This molecular mimicry allows them to be recognized and processed by cellular or viral enzymes, ultimately leading to their incorporation into growing nucleic acid chains. However, the lack of a 3'-hydroxyl group in many of these analogs prevents the formation of the next phosphodiester bond, causing premature chain termination and halting DNA or RNA synthesis.
This guide will delve into the specific mechanisms, comparative efficacy, toxicity profiles, and pharmacokinetic properties of this compound in relation to gemcitabine, a mainstay in oncology; zidovudine, a pioneering anti-HIV drug; and remdesivir, a broad-spectrum antiviral agent that gained prominence during the COVID-19 pandemic.
Mechanism of Action: Diverse Strategies for Halting Replication
The efficacy of nucleoside analogs is intrinsically linked to their intracellular activation and their ability to selectively inhibit viral or cellular polymerases.
This compound: The primary role of this compound is in the chemical synthesis of oligonucleotides, where the benzoyl group serves as a protecting group for the N4-amino group of cytidine.[1][2] For therapeutic applications, it is hypothesized that the benzoyl group would be cleaved in vivo to release the active metabolite, 3'-deoxycytidine. This active form, lacking a 3'-hydroxyl group, would then be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog would compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by polymerases, leading to chain termination. Studies on related N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine analogs have demonstrated improved anti-HIV and anti-HBV activity, suggesting that the N4-benzoyl modification could potentially enhance the therapeutic index of the parent compound.[3]
Gemcitabine (dFdC): Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog used in the treatment of various cancers.[4] It is transported into cells and phosphorylated by deoxycytidine kinase to its monophosphate form, and subsequently to its di- and triphosphate forms (dFdCDP and dFdCTP).[4] dFdCTP competes with dCTP for incorporation into DNA, leading to masked chain termination.[4] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme responsible for producing deoxynucleotides, thereby depleting the pool of natural deoxynucleotides and potentiating the incorporation of dFdCTP into DNA.[4]
Zidovudine (AZT): Zidovudine (3'-azido-3'-deoxythymidine) was the first FDA-approved drug for the treatment of HIV.[5] It is a thymidine analog that is phosphorylated in both infected and uninfected cells to its active triphosphate form.[5][6] Zidovudine triphosphate competes with deoxythymidine triphosphate (dTTP) for incorporation into viral DNA by HIV's reverse transcriptase.[5] The azido group at the 3' position prevents the formation of a phosphodiester bond, leading to chain termination of the viral DNA.[5]
Remdesivir (RDV): Remdesivir is a broad-spectrum antiviral agent and a monophosphoramidate prodrug of an adenosine analog.[7][8] It is metabolized to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[7][9] Remdesivir triphosphate competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain, causing delayed chain termination.[7][9]
Diagram: Generalized Mechanism of Action of Nucleoside Analogs
Caption: Generalized metabolic activation and mechanism of action of nucleoside analog prodrugs.
Comparative In Vitro Efficacy and Cytotoxicity
A direct comparison of the in vitro performance of this compound with gemcitabine, zidovudine, and remdesivir is challenging due to the limited publicly available data for the former. However, by examining the reported efficacy and cytotoxicity of the established analogs, we can establish a benchmark for the potential therapeutic window of this compound.
Table 1: Comparative In Vitro Activity of Selected Nucleoside Analogs
| Nucleoside Analog | Target | Cell Line/Virus | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| This compound | DNA Synthesis (Hypothesized) | Data Not Available | - | - | - | - |
| Gemcitabine | DNA Synthesis | Pancreatic Cancer (PANC-1) | 48.55 nM (72h) | - | - | [10] |
| DNA Synthesis | Pancreatic Cancer (MIA PaCa-2) | 25.00 nM (72h) | - | - | [10] | |
| DNA Synthesis | Pancreatic Cancer (AsPC-1) | 494 nM - 23.9 µM | - | - | [11] | |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | HIV-1 (Clinical Isolates) | 0.003 - >2.0 µM | Lymphocyte Cell Lines: 0.5 - 6 mM | Varies | [12][13] |
| HIV-1 Reverse Transcriptase | HIV-1 (Laboratory Strains in PBMCs) | 2.5 - 90 nM | - | - | [13] | |
| Remdesivir | SARS-CoV-2 RdRp | SARS-CoV-2 in Vero E6 cells | 0.22 - 0.32 µM | >100 µM | 312.5 - 454.5 | [14] |
| SARS-CoV-2 RdRp | SARS-CoV-2 in Human Airway Epithelial Cells | 9.9 nM | 1.7 - >20 µM | >170 - 20,000 | [15] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the cell line, viral strain, and experimental conditions. The data presented here is for comparative purposes and is sourced from the indicated references.
The lack of direct experimental data for this compound's biological activity is a significant knowledge gap. Future research should focus on evaluating its efficacy and cytotoxicity in relevant cancer cell lines and viral assays to determine its therapeutic potential.
Pharmacokinetic Profiles: A Journey Through the Body
The clinical utility of a nucleoside analog is heavily influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
This compound: The pharmacokinetic profile of this compound has not been extensively studied. As a prodrug, its absorption and distribution would be influenced by the benzoyl group, which may increase its lipophilicity and cellular uptake. The rate and extent of its conversion to the active 3'-deoxycytidine would be a critical determinant of its efficacy. The pharmacokinetics of the related 2',3'-dideoxycytidine (ddC) have been studied, showing a plasma half-life of about 1.2 hours and an oral bioavailability of approximately 88%.[16][17]
Gemcitabine: Gemcitabine is administered intravenously and has a short plasma half-life of 8 to 17 minutes.[18][19] It is rapidly metabolized in the liver, plasma, and kidneys by cytidine deaminase to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[4][18]
Zidovudine (AZT): Zidovudine is well-absorbed orally with a bioavailability of 60-70%. It has a plasma half-life of approximately 1.1 hours. Metabolism occurs primarily in the liver via glucuronidation.[20][21]
Remdesivir: Remdesivir is administered intravenously and has a short plasma half-life of about 1 hour.[8][9] It is rapidly metabolized to its active triphosphate form within cells.[7][9] The major circulating metabolite is the nucleoside GS-441524, which has a much longer half-life of approximately 27 hours.[9]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Gemcitabine | Zidovudine (AZT) | Remdesivir |
| Administration | Oral (Hypothesized) | Intravenous | Oral, Intravenous | Intravenous |
| Bioavailability | Data Not Available | N/A | 60-70% | N/A |
| Plasma Half-life | Data Not Available | 8-17 minutes | ~1.1 hours | ~1 hour (parent drug) |
| Metabolism | Hydrolysis to 3'-deoxycytidine (Hypothesized) | Deamination by cytidine deaminase | Hepatic glucuronidation | Intracellular conversion to triphosphate |
| Primary Excretion | Data Not Available | Renal (as dFdU) | Renal | Renal (metabolites) |
| Reference(s) | - | [4][18][19] | [21] | [7][8][9] |
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research into this compound and other novel nucleoside analogs, standardized experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value using a dose-response curve.
Diagram: In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for determining the in vitro cytotoxicity of a nucleoside analog using the MTT assay.
Conclusion and Future Directions
This comparative analysis highlights the established therapeutic roles of gemcitabine, zidovudine, and remdesivir, each with a distinct mechanism of action and clinical application. While this compound is currently established as a synthetic building block, its structural features, particularly the 3'-deoxy modification, suggest a potential for biological activity as a chain-terminating nucleoside analog.
The critical next step is the systematic evaluation of this compound and its active metabolite, 3'-deoxycytidine, in a battery of in vitro anticancer and antiviral assays. Such studies will be instrumental in determining its efficacy, cytotoxicity, and selectivity index, providing the necessary data to ascertain its potential as a therapeutic candidate. Furthermore, detailed pharmacokinetic studies will be required to understand its metabolic fate and bioavailability. The insights gained from such investigations will not only clarify the therapeutic potential of this specific compound but also contribute to the broader understanding of structure-activity relationships within the ever-evolving class of nucleoside analogs.
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A Technical Guide to Assessing the Cytotoxicity of N4-Benzoyl-3'-deoxycytidine in Normal vs. Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of N4-Benzoyl-3'-deoxycytidine, a modified nucleoside analog. We will delve into the scientific rationale behind experimental design, present detailed protocols for robust cytotoxicity and apoptosis assays, and offer a comparative analysis with established cytidine analogs, namely gemcitabine and cytarabine.
Introduction: The Rationale for Investigating this compound
This compound belongs to the class of nucleoside analogs, which are cornerstone chemotherapeutic agents. These molecules mimic endogenous nucleosides and, upon intracellular activation, interfere with nucleic acid synthesis, leading to cell cycle arrest and apoptosis. The '-3'-deoxy' modification in the sugar moiety is a critical feature, as it designates the compound as a potential DNA chain terminator. Once incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting DNA replication.
The N4-benzoyl group is likely a prodrug moiety, enhancing the compound's lipophilicity and facilitating its transport across the cell membrane. It is anticipated that intracellular esterases cleave the benzoyl group, releasing the active 3'-deoxycytidine. This guide will focus on evaluating the cytotoxic efficacy of the parent compound, with the understanding that its activity is contingent on this intracellular conversion. A crucial aspect of this evaluation is determining the therapeutic window—the concentration range at which the compound is toxic to cancer cells while sparing normal, healthy cells.
The Molecular Mechanism of Action: A Step-by-Step Pathway to Cytotoxicity
The cytotoxic effect of 3'-deoxycytidine, the active form of this compound, is a multi-step process that culminates in the induction of apoptosis. Understanding this pathway is essential for designing and interpreting cytotoxicity assays.
Figure 1: Proposed mechanism of action for this compound.
-
Cellular Uptake and Activation: this compound enters the cell, likely through nucleoside transporters. Inside the cell, the N4-benzoyl protecting group is removed by intracellular esterases to release the active drug, 3'-deoxycytidine.[1]
-
Phosphorylation Cascade: The active 3'-deoxycytidine is then phosphorylated by a series of cellular kinases. The initial and often rate-limiting step is the conversion to 3'-deoxycytidine monophosphate (3'-dCMP) by deoxycytidine kinase (dCK).[2] Subsequent phosphorylations yield the active triphosphate form, 3'-deoxycytidine triphosphate (3'-dCTP).
-
DNA Incorporation and Chain Termination: 3'-dCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. Due to the absence of a 3'-hydroxyl group on its sugar moiety, the incorporation of 3'-dCTP prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation.[2]
-
Induction of Apoptosis: The resulting DNA damage and stalled replication forks trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.
Comparative Cytotoxicity Assessment: this compound vs. Standard-of-Care
A critical step in evaluating a new anticancer agent is to compare its potency and selectivity against current standards of care. Gemcitabine and Cytarabine (Ara-C) are widely used cytidine analogs in the treatment of various cancers. This section presents a comparative overview of their cytotoxic activity against a panel of cancer and normal cell lines. While direct experimental data for this compound is not yet publicly available, we present the data for its active metabolite, 3'-deoxycytidine, as a strong surrogate.
| Compound | Cell Line | Cell Type | IC50 / ED50 (µM) | Citation |
| 3'-deoxycytidine | CCRF-CEM | T-cell lymphoblast-like leukemia | 25 | [3] |
| L1210 | Lymphocytic leukemia (murine) | 5 | [3] | |
| P388 | Lymphoid neoplasm (murine) | 2.5 | [3] | |
| S-180 | Sarcoma (murine) | 15 | [3] | |
| Gemcitabine | AsPC-1 | Pancreatic adenocarcinoma | ~0.05 (ng/mL) | [4] |
| BxPC-3 | Pancreatic adenocarcinoma | ~0.00024 (ng/mL) | [4] | |
| MiaPaCa-2 | Pancreatic adenocarcinoma | ~0.00375 (ng/mL) | [4] | |
| Primary Pancreatic Cancer Cells | Pancreatic adenocarcinoma | Lower than cell lines | [5] | |
| Normal Pancreatic Stellate Cells | Normal pancreatic cells | Insensitive | [5] | |
| Cytarabine (Ara-C) | HL-60 | Promyelocytic leukemia | 14.24 | [6] |
| KG-1 | Acute myelogenous leukemia | 18.21 | [6] | |
| THP-1 | Acute monocytic leukemia | 23.2 | [6] | |
| CCRF-CEM | T-cell lymphoblast-like leukemia | ~0.09 | [7] | |
| Jurkat | T-cell leukemia | ~0.16 | [7] | |
| PBMC | Normal peripheral blood mononuclear cells | 11.48 | [6] | |
| BMMC | Normal bone marrow mononuclear cells | 10.29 | [6] |
Expert Insights: The data for 3'-deoxycytidine suggests potent anticancer activity in the low micromolar range across various leukemia cell lines.[3] Notably, the IC50 values for Cytarabine in normal blood and bone marrow cells are comparable to those in some leukemia cell lines, indicating a relatively narrow therapeutic window.[6] Gemcitabine, on the other hand, shows high potency against pancreatic cancer cells while normal pancreatic stellate cells are insensitive, suggesting a more favorable therapeutic index in this context.[5] The goal for this compound would be to demonstrate a significantly wider therapeutic window, with high potency against cancer cells and low toxicity towards a range of normal cell types.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are paramount. Here, we provide detailed step-by-step methodologies for assessing the cytotoxicity of this compound.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for no-cell controls (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and resume growth.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a negative control.
-
Incubation with Drug: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and MTT solution. Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control wells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Figure 3: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the preclinical assessment of this compound's cytotoxicity. By employing robust and well-validated assays and comparing its performance against established drugs, researchers can generate the critical data needed to determine its potential as a novel anticancer therapeutic. Future studies should focus on elucidating the precise role of deoxycytidine kinase in the activation of 3'-deoxycytidine and investigating potential mechanisms of resistance. Furthermore, in vivo studies in relevant animal models will be essential to validate the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.
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Comparative Validation of N4-Benzoyl-3'-deoxycytidine's Efficacy in Drug-Resistant Cancer Models
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
The emergence of drug resistance is a primary factor in the failure of many chemotherapeutic regimens, presenting a formidable challenge in oncology.[1][2] Nucleoside analogs, a cornerstone of treatment for various solid tumors and hematologic malignancies, are frequently rendered ineffective by acquired resistance mechanisms.[3] This guide provides a comprehensive framework for validating the activity of a novel nucleoside analog, N4-Benzoyl-3'-deoxycytidine, specifically in cancer cell lines that have developed resistance to standard-of-care therapies like gemcitabine.
We will move beyond a simple recitation of protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate next-generation therapeutic candidates in the context of chemoresistance.
The Landscape of Nucleoside Analog Resistance
To validate a new compound, one must first understand the hurdles it needs to overcome. Nucleoside analogs like gemcitabine function as antimetabolites.[4] After cellular uptake, they are phosphorylated by kinases, primarily deoxycytidine kinase (dCK), into their active triphosphate forms. These active forms are then incorporated into replicating DNA, leading to chain termination and apoptosis.[3][5]
Resistance to these agents is a complex phenomenon but often involves one or more of the following alterations:
-
Reduced Drug Influx: Downregulation of membrane transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), limits the amount of drug entering the cell.[6]
-
Impaired Activation: Decreased expression or mutations in the activating enzyme, deoxycytidine kinase (dCK), prevent the conversion of the prodrug into its active cytotoxic form.[7][8]
-
Increased Drug Efflux: Overexpression of efflux pumps like the Breast Cancer Resistance Protein (BCRP/ABCG2) can actively remove the drug from the cell.[7]
-
Enhanced Degradation: Increased activity of enzymes like cytidine deaminase (CDA) can inactivate the drug before it can be phosphorylated.[6]
The core hypothesis for investigating this compound is that its structural modifications—specifically the N4-benzoyl group and the absence of the 3'-hydroxyl group—may allow it to bypass these well-established resistance pathways.[9] The benzoyl group could alter its recognition by degrading enzymes or transporters, while the 3'-deoxy feature is integral to its function as a chain terminator.[10]
A Validated Experimental Design
The objective is to quantify the cytotoxic efficacy of this compound against a standard-of-care agent, Gemcitabine, in both a drug-sensitive parental cancer cell line and its derived drug-resistant subline. The use of a paired isogenic cell line model is critical as it minimizes genetic variability, allowing for a more direct assessment of the compound's ability to overcome the specific, acquired resistance mechanisms.[11]
Detailed Methodologies
The trustworthiness of the final data is entirely dependent on the rigor of the protocols used. Here, we detail the core procedures.
Protocol 1: Establishment of a Gemcitabine-Resistant Cell Line
This protocol is adapted from standard methods of inducing chemoresistance in vitro.[1][12] The goal is to gradually expose cells to increasing concentrations of a drug, selecting for a resistant population over time.
-
Initial IC50 Determination: Culture the parental AsPC-1 cells and determine the initial IC50 of gemcitabine using a standard viability assay (see Protocol 2). This value will serve as the starting point for resistance induction.
-
Induction Phase: Treat parental AsPC-1 cells with gemcitabine at a concentration equal to the IC50 for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Allow the surviving cells to recover and repopulate until they reach 70-80% confluency.
-
Dose Escalation: In the subsequent passage, increase the concentration of gemcitabine by a factor of 1.5-2.0 and repeat the 24-hour treatment.
-
Iterative Selection: Continue this cycle of treatment, recovery, and dose escalation for several months. The process is lengthy but crucial for developing a stable resistant phenotype.[13]
-
Resistance Validation: Periodically, perform a viability assay on the selected cells to determine the new IC50 of gemcitabine. A significant increase in IC50 (e.g., >10-fold) compared to the parental line indicates the establishment of resistance. The resulting cell line is designated AsPC-1/GemR.
-
Maintenance: Once established, the AsPC-1/GemR cell line should be maintained in a medium containing a low, non-lethal concentration of gemcitabine to preserve the resistant phenotype.
Protocol 2: Comparative Cell Viability Assay (CellTiter-Glo®)
This luminescent assay is a highly sensitive method for quantifying ATP, an indicator of metabolically active, viable cells.[14]
-
Cell Seeding: Seed both parental AsPC-1 and resistant AsPC-1/GemR cells into 96-well opaque-walled plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and gemcitabine in the appropriate cell culture medium. A typical concentration range might span from 0.1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe the effects of drugs that interfere with cell division.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the raw luminescence data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value for each compound in each cell line.
Data Presentation and Interpretation
Clear and concise data presentation is essential for objective comparison. Quantitative results should be summarized in tables.
Table 1: Comparative Cytotoxicity (IC50 Values) of Test Compounds
| Cell Line | Compound | IC50 (nM) [Hypothetical Data] |
| AsPC-1 (Parental) | Gemcitabine | 15 |
| This compound | 25 | |
| AsPC-1/GemR (Resistant) | Gemcitabine | 950 |
| This compound | 45 |
Table 2: Calculation of Resistance Index (RI)
The Resistance Index (RI) quantifies the degree of resistance by comparing the IC50 in the resistant line to the parental line. A lower RI indicates that a compound is better at overcoming resistance.
Formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)
| Compound | RI Calculation | Resistance Index |
| Gemcitabine | 950 nM / 15 nM | 63.3 |
| This compound | 45 nM / 25 nM | 1.8 |
Interpretation of Results:
The hypothetical data illustrates a successful validation. In the parental cell line, both compounds are active. However, in the gemcitabine-resistant line, Gemcitabine's potency decreases dramatically, as shown by the 63.3-fold increase in its IC50 value. In stark contrast, this compound shows only a minimal loss of activity (RI of 1.8), strongly suggesting that its mechanism of action is not significantly affected by the resistance pathways developed against gemcitabine in this model. This provides a compelling rationale for its further development as a treatment for gemcitabine-resistant cancers.[15][16]
Probing the Mechanism of Resistance Circumvention
The data above demonstrates that this compound overcomes resistance in this model, but it does not explain how. Further mechanistic studies are required.
Follow-up experiments could include:
-
Kinase Activity Assays: Directly measuring the phosphorylation of both compounds using cell lysates from parental and resistant lines to confirm if this compound is a more efficient substrate for the dCK present in resistant cells.[8]
-
Transporter Inhibition Studies: Evaluating the cytotoxicity of this compound in the presence of specific inhibitors for hENT1 and other nucleoside transporters to determine its dependency on these influx mechanisms.
By systematically applying this framework of establishing a relevant biological model, employing rigorous and validated protocols, and interpreting the data through the lens of known resistance mechanisms, researchers can build a compelling case for the continued investigation and development of promising new therapeutic agents like this compound.
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Amaral, M. V. S., Portilho, A. J. S., et al. (2019). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. PubMed. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of N4-Benzoyl-3'-deoxycytidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. N4-Benzoyl-3'-deoxycytidine, a nucleoside analog utilized in research and development settings, requires careful management throughout its lifecycle, including its final disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound and its analogs are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled.[4][5][6] Although comprehensive toxicological data may not be available for this specific compound, its classification as a nucleoside analog warrants a cautious approach, treating it as potentially harmful.
Key Hazard Information:
-
Respiratory Irritation: May cause respiratory tract irritation.[5][6]
-
Ingestion: May be harmful if swallowed.[4]
Given these hazards, strict adherence to appropriate personal protective equipment (PPE) is mandatory during all handling and disposal procedures.
Personal Protective Equipment (PPE) and Immediate Safety
Proper PPE is the first line of defense against chemical exposure. Before beginning any disposal-related tasks, ensure the following are correctly worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[4] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or dust, preventing serious irritation.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[4][5] |
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[4][5]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[4]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[7] The following protocol outlines the segregation and packaging of solid waste and contaminated labware.
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol: Waste Packaging and Labeling
-
Select an Appropriate Waste Container:
-
For solid this compound and contaminated labware (e.g., weigh boats, gloves, wipes), use a designated hazardous waste container that is leak-proof and has a secure, screw-on lid.[7][8] A polyethylene container is generally suitable.
-
Chemically contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.[9]
-
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
If it is a mixture, list all constituents and their approximate concentrations.
-
Indicate the date when the first piece of waste is added to the container. Hazardous waste must typically be collected within a specific timeframe (e.g., 90 days) from this start date.[8]
-
-
Segregate and Dispose of Waste:
-
Solid this compound: Carefully transfer any unused or expired solid compound into the labeled hazardous waste container.
-
Contaminated Labware: Place all disposables that have come into contact with the compound, such as pipette tips, centrifuge tubes, and contaminated gloves, into the same solid hazardous waste container.[9] Do not mix with non-hazardous waste.
-
Empty Original Containers: An "empty" container may still contain hazardous residue. To dispose of the original container as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate from this process is considered hazardous waste and must be collected in a separate, labeled hazardous liquid waste container.[9][10] Once triple-rinsed and air-dried, deface the original label and dispose of the container in the regular laboratory trash or recycling.[10]
-
-
Store the Waste Container Securely:
-
Keep the hazardous waste container closed at all times, except when adding waste.[8]
-
Store the container in a designated satellite accumulation area within the laboratory.[9] This area should be clearly marked and, if possible, have secondary containment to catch any potential leaks.[8]
-
Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents.[7]
-
-
Arrange for Disposal:
-
Once the container is full or nearing its accumulation time limit, arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.[8] Follow your institution's specific procedures for requesting a waste collection.
-
The Rationale Behind a Segregated Disposal Protocol
The principle of waste minimization and segregation is a cornerstone of modern laboratory safety and environmental responsibility.[9]
-
Causality of Segregation: Segregating hazardous waste from the general waste stream is mandated by regulations to prevent environmental contamination and to ensure that hazardous materials are treated and disposed of in a manner that neutralizes their potential harm. Mixing this compound with other waste types could lead to unintended chemical reactions or complicate the disposal process, increasing costs and risks.
-
Self-Validation through Compliance: This protocol is designed to be a self-validating system by adhering to federal and local hazardous waste regulations.[9][11] Proper labeling, containment, and documentation create a clear and traceable chain of custody for the waste, ensuring it is managed responsibly from the laboratory bench to its final disposal. This rigorous approach builds trust in the laboratory's safety culture and its commitment to environmental stewardship.
By implementing these procedures, research professionals can confidently manage the disposal of this compound, ensuring a safe laboratory environment and upholding the principles of scientific integrity and responsibility.
References
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Personal protective equipment for handling N4-Benzoyl-3'-deoxycytidine
As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and the well-being of our research community. When handling specialized reagents like N4-Benzoyl-3'-deoxycytidine, a proactive and informed approach to safety is paramount. This guide provides a comprehensive operational plan, moving beyond a simple checklist to explain the rationale behind each safety recommendation.
Understanding the Compound: A Proactive Hazard Assessment
This compound is a modified nucleoside, a critical building block in the synthesis of oligonucleotides for various research applications, including antiviral and anticancer agent development.[1][2] While comprehensive toxicological data for this specific compound is not widely available, Safety Data Sheets (SDS) for it and structurally similar molecules classify it as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a fine particulate.[1][3][4]
Crucially, no official Occupational Exposure Limits (OELs), such as an OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV), have been established for this compound.[3][5][6] This absence of data necessitates a conservative approach. We must operate under the principle of ALARA (As Low As Reasonably Achievable) and treat the compound as potentially hazardous upon ingestion, inhalation, or direct contact.
Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is always engineering controls. Administrative controls and PPE serve as critical secondary and tertiary safeguards.
Engineering Control: The Fume Hood
Due to the risk of respiratory irritation from fine particulates, all handling of solid this compound must be conducted within a certified chemical fume hood.[1][3] This is non-negotiable. The fume hood contains airborne powder and prevents inhalation, which is the most direct route for systemic exposure.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is based on a risk assessment of the procedures being performed.
| PPE Component | Specification | Rationale and Causality |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles.[7] Face shield required for splash risks. | Safety glasses are the absolute minimum, but do not offer a complete seal.[7] Tightly fitting safety goggles provide superior protection from airborne powder and splashes.[5] A face shield should be worn over goggles when handling bulk quantities or preparing solutions where a splash is possible.[7][8] |
| Hand Protection | Disposable nitrile gloves.[1][7] | Nitrile gloves offer good resistance to incidental chemical exposure. For prolonged handling or when preparing solutions, consider double-gloving. If a glove is contaminated, it must be removed immediately using the proper technique, followed by hand washing before donning a new glove.[7] |
| Body Protection | Full-length laboratory coat with buttoned cuffs. | A lab coat protects skin and personal clothing from contamination by spills and fine dust.[1][8] Ensure it is fully buttoned to provide a continuous barrier. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. | A fume hood is the primary engineering control for respiratory protection.[1] If a situation arises where the fume hood is not available or fails (e.g., emergency spill cleanup), a NIOSH-approved respirator (e.g., an N95 or higher) would be necessary.[8] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures safety at every stage of interaction with this compound.
Step 1: Preparation and Area Setup
-
Don PPE: Before handling the primary container, put on your lab coat, safety goggles, and nitrile gloves.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the indicated working height. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment: Place all necessary items (spatulas, weigh boats, solvent vials, vortexer, etc.) inside the fume hood before introducing the chemical. This minimizes airflow disruption from moving items in and out.
Step 2: Weighing the Solid Compound
-
Location: Conduct all weighing of the powder inside the fume hood.
-
Handling: Open the container slowly to avoid creating airborne dust. Use a dedicated spatula to carefully transfer the desired amount to a weigh boat.
-
Containment: Immediately and securely close the primary container after weighing.
-
Cleanup: Gently wipe the spatula and any surfaces with a damp cloth or paper towel to collect residual powder. Dispose of this wipe as solid chemical waste.
Step 3: Preparing Solutions
-
Solvent Addition: Add the solvent to the vessel containing the weighed powder. Do not add powder to the solvent, as this can increase the risk of dust generation.
-
Dissolution: Cap the vessel securely before mixing or vortexing to prevent aerosols and splashes.
Disposal Plan: Managing Contaminated Waste
Improper disposal is a common source of laboratory contamination. All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1][9]
-
Solid Waste: This includes used gloves, bench paper, weigh boats, and contaminated wipes.
-
Action: Collect in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[9] Do not overfill the bag. Seal and store in a designated satellite accumulation area.
-
-
Liquid Waste: This includes unused solutions and solvent rinses from cleaning glassware.
-
Action: Collect in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Empty Containers: The original product container is not truly empty.
Emergency Procedures: Immediate Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][4] If they feel unwell, call a poison center or doctor.[3][4]
-
Small Spill (inside fume hood): Use absorbent pads to wipe up the spill. Decontaminate the area with a suitable solvent and wipe clean. All cleanup materials must be disposed of as hazardous solid waste.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert your lab supervisor and institutional Environmental Health & Safety (EHS) office immediately. Prevent personnel from entering the area.
By adhering to these detailed protocols, you ensure a safe research environment, protect the integrity of your experiments, and build a culture of safety that benefits everyone in the laboratory.
References
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Benchchem. (n.d.). This compound | 161110-00-5.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N4-Benzoyl-2'-fluoro-2'-deoxycytidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: N4-Benzoylcytosine.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemicalBook. (2023). N4,3'-O-DIBENZOYL-2'-DEOXYCYTIDINE - Safety Data Sheet.
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Lab Manager Magazine. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
